Product packaging for Bis(1,3-dichloro-2-propyl) phosphate(Cat. No.:CAS No. 72236-72-7)

Bis(1,3-dichloro-2-propyl) phosphate

Numéro de catalogue: B042792
Numéro CAS: 72236-72-7
Poids moléculaire: 319.9 g/mol
Clé InChI: NNKRUBFJSSBFSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is a high-interest organophosphate ester primarily recognized as a major metabolite and environmental biomarker of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a widely used flame retardant. Its primary research value lies in the fields of environmental science, toxicology, and biomonitoring, where it is quantitatively measured to assess human and wildlife exposure to TDCPP. Studies utilize this compound as an analytical standard to investigate the pharmacokinetics, biotransformation, and ultimate excretion of the parent compound. Furthermore, researchers directly study BDCIPP to elucidate its own potential biological activity and toxicological profile, including investigations into its effects on endocrine disruption, cellular stress pathways, and developmental processes. The mechanism of action for organophosphate esters like BDCIPP is complex and an active area of research; it is suspected to interact with various nuclear receptors and may inhibit specific serine hydrolases, leading to alterations in hormone signaling and cellular function. This high-purity standard is essential for advancing our understanding of the environmental fate, human exposure routes, and potential health implications associated with this class of persistent organohalogen compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl4O4P B042792 Bis(1,3-dichloro-2-propyl) phosphate CAS No. 72236-72-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

bis(1,3-dichloropropan-2-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKRUBFJSSBFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992969
Record name Bis(1,3-dichloro-2-propyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-72-7
Record name Bis(1,3-dichloro-2-propyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,3-dichloro-, hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,3-dichloro-2-propyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(1,3-dichloro-2-propyl) phosphate: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a significant organophosphate compound, primarily recognized as the major metabolite of the widely used flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Its presence in biological and environmental samples serves as a key biomarker for exposure to its parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of BDCPP, including a proposed synthesis protocol, detailed characterization data, and visual representations of its metabolic formation and analytical workflow. This document is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development who are working with or studying the effects of TDCPP and its metabolites.

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP), with the chemical formula C₆H₁₁Cl₄O₄P, is a dialkyl phosphate ester. It has garnered significant attention in the scientific community due to its role as the primary biotransformation product of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a flame retardant commonly used in polyurethane foams, plastics, and textiles. As TDCPP is an additive flame retardant, it can leach into the environment, leading to widespread human exposure. Consequently, the detection and quantification of BDCPP in human matrices, such as urine, are crucial for assessing exposure levels to TDCPP and understanding its potential health implications.

This guide outlines the chemical synthesis and detailed characterization of BDCPP, providing researchers with the necessary information for its laboratory preparation and analytical identification.

Synthesis of this compound

Proposed Experimental Protocol: Controlled Hydrolysis of TDCPP

This proposed protocol is based on general principles of organophosphate ester hydrolysis and should be optimized and validated in a laboratory setting.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve TDCPP in a suitable solvent mixture, such as ethanol and water.

  • Hydrolysis: Add a stoichiometric amount (or a slight excess) of a base, such as sodium hydroxide, to the solution. The reaction mixture is then heated to reflux and monitored over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the disappearance of the starting material and the formation of the desired product.

  • Neutralization and Work-up: Once the reaction has reached the desired level of conversion, the mixture is cooled to room temperature. The solution is then neutralized with a dilute acid, such as hydrochloric acid.

  • Extraction: The aqueous solution is extracted several times with an organic solvent like dichloromethane or ethyl acetate to isolate the product. The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude BDCPP is then purified using column chromatography on silica gel to separate it from unreacted TDCPP and the mono-substituted hydrolysis product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized BDCPP. The following are key analytical techniques and expected data.

Physical and Chemical Properties

The physical and chemical properties of BDCPP are summarized in the table below. It is important to note that some of these values are computed rather than experimentally determined.

PropertyValue
CAS Number 72236-72-7
Molecular Formula C₆H₁₁Cl₄O₄P
Molecular Weight 319.93 g/mol
IUPAC Name bis(1,3-dichloropropan-2-yl) hydrogen phosphate
Appearance Colorless to light beige thick oil or sticky solid
Computed XLogP3 2.5
Computed Hydrogen Bond Donor Count 1
Computed Hydrogen Bond Acceptor Count 4
Computed Rotatable Bond Count 6
Spectroscopic Data

Mass spectrometry is a key technique for the identification of BDCPP. The following data has been reported for its analysis by LC-MS.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Precursor Ion (m/z) [M-H]⁻: 316.9078, [M+H]⁺: 318.922
Key Fragment Ions (m/z) 98.98, 208.95, 75.00, 116.99 (Positive Mode); 212.44, 316.90 (Negative Mode)

Expected Features for BDCPP NMR:

  • ¹H NMR: Complex multiplets are expected for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the 1,3-dichloro-2-propyl groups. The P-OH proton would likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the methine and methylene carbons of the propyl groups are expected.

  • ³¹P NMR: A single resonance is expected, with a chemical shift characteristic of a dialkyl phosphate.

Specific experimental IR data for BDCPP is not available in the searched literature. However, the IR spectrum of an organophosphate ester can be predicted to show characteristic absorption bands.

Functional GroupExpected Absorption Range (cm⁻¹)
P=O (phosphoryl) 1300 - 1250
P-O-C (ester) 1050 - 950
C-Cl (alkyl halide) 850 - 550
O-H (hydroxyl, broad) 3600 - 3200
C-H (alkane) 3000 - 2850

Visualizations

Proposed Synthesis Pathway of BDCPP

G Proposed Synthesis of BDCPP via Hydrolysis of TDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) BDCPP This compound (BDCPP) TDCPP->BDCPP Controlled Hydrolysis NaOH NaOH (aq) / Ethanol Byproduct 1,3-dichloro-2-propanol BDCPP->Byproduct +

Caption: Proposed synthesis of BDCPP via controlled hydrolysis.

Metabolic Pathway of TDCPP to BDCPP

G Metabolic Formation of BDCPP from TDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) (in the body) BDCPP This compound (BDCPP) (Metabolite) TDCPP->BDCPP Oxidative Metabolism Enzymes Cytochrome P450 Enzymes (e.g., in the liver) Excretion Excretion in Urine BDCPP->Excretion

Caption: Metabolic pathway of TDCPP to BDCPP.

Experimental Workflow for BDCPP Analysis in Urine

G Analytical Workflow for BDCPP in Urine UrineSample Urine Sample Collection EnzymaticHydrolysis Enzymatic Hydrolysis (to cleave conjugates) UrineSample->EnzymaticHydrolysis SPE Solid Phase Extraction (SPE) EnzymaticHydrolysis->SPE Sample Cleanup and Concentration LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification of BDCPP LCMS->Quantification

Caption: Workflow for urinary BDCPP analysis.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of Bis(1,3-dichloro-2-propyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary and specific metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1] The ubiquitous presence of TDCPP in consumer products and the environment has led to widespread human exposure, making the study of its metabolite, BDCPP, crucial for understanding potential toxicological and pharmacological effects. This technical guide provides a comprehensive overview of the physicochemical properties of BDCPP, alongside its parent compound TDCPP for comparative analysis. It includes detailed experimental protocols for determining these properties and explores the known and suspected biological signaling pathways affected by these compounds.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its environmental fate, bioavailability, and interaction with biological systems. The following tables summarize the key physicochemical properties of BDCPP and its parent compound, TDCPP.

Table 1: Physicochemical Properties of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)

PropertyValueSource(s)
CAS Number 72236-72-7[2][3]
Molecular Formula C₆H₁₁Cl₄O₄P[2][4]
Molecular Weight 319.93 g/mol [2][5]
Physical State Off-white to pale yellow gel or waxy solid[6]
IUPAC Name bis(1,3-dichloropropan-2-yl) hydrogen phosphate[3]

Table 2: Physicochemical Properties of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

PropertyValueSource(s)
CAS Number 13674-87-8[7][8]
Molecular Formula C₉H₁₅Cl₆O₄P[7][9]
Molecular Weight 430.91 g/mol [10][11]
Physical State Clear colorless viscous liquid; may solidify at low temperatures[7][9]
Melting Point -64 °C[12][13]
Boiling Point 457-459 °F at 5 mmHg (236-237 °C)[10]
Water Solubility < 1 mg/mL at 24 °C[14][15]
Vapor Pressure 1.03 x 10⁻⁵ mmHg at 25 °C[10]
Octanol-Water Partition Coefficient (log Kow) 3.65[7][16]
IUPAC Name tris(1,3-dichloropropan-2-yl) phosphate[7]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of the OECD guidelines relevant to the properties listed above.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.

  • Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

  • Column Elution Method:

    • A column is packed with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

  • Flask Method:

    • An excess of the test substance is added to water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved substance.

    • The concentration of the substance in the clear aqueous phase is determined.

Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion method.

  • Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

  • Dynamic Method (Cottrell's Method):

    • The boiling temperature of the substance is measured at various controlled pressures.

    • The vapor pressure at a given temperature is determined by interpolation.

  • Static Method:

    • The substance is placed in a thermostatically controlled container connected to a pressure measuring device.

    • The system is evacuated, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.

  • Effusion Method (Knudsen Effusion):

    • The rate of effusion of the vapor through a small orifice into a vacuum is measured.

    • The vapor pressure is calculated from the rate of mass loss.

Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. OECD provides three main guidelines for its determination.

  • Shake Flask Method (OECD Guideline 107):

    • A solution of the test substance in either water-saturated n-octanol or n-octanol-saturated water is prepared.

    • The solution is mixed with the other phase (water or n-octanol) in a vessel and shaken to facilitate partitioning.

    • After centrifugation to separate the phases, the concentration of the substance in both the n-octanol and water layers is determined.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

  • HPLC Method (OECD Guideline 117):

    • This is an indirect method where the retention time of the test substance on a reverse-phase high-performance liquid chromatography (HPLC) column is measured.

    • The column is calibrated using a series of reference compounds with known log Kow values.

    • The log Kow of the test substance is then estimated by interpolation from the calibration curve.

  • Slow-Stirring Method (OECD Guideline 123):

    • The test substance is dissolved in either water or n-octanol.

    • The two phases are gently stirred in a thermostated vessel to avoid the formation of micro-droplets.

    • Samples are taken from both phases at different time points until equilibrium is reached.

    • The concentrations in both phases are determined, and the log Kow is calculated.

Biological Interactions and Signaling Pathways

While direct studies on the signaling pathways of BDCPP are limited, a significant body of research on its parent compound, TDCPP, provides strong evidence for its potential biological targets. As the primary metabolite, BDCPP is likely to interact with similar cellular machinery. The following sections and diagrams illustrate the key known and suspected signaling pathways.

Metabolism of TDCPP to BDCPP

The primary metabolic pathway for TDCPP involves the enzymatic removal of one of the 1,3-dichloro-2-propyl groups to form BDCPP. This biotransformation is a crucial step in the detoxification and excretion of the parent compound.

Metabolism TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (e.g., in liver) TDCPP->Metabolism BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Metabolism->BDCPP Excretion Excretion (Urine) BDCPP->Excretion

Metabolism of TDCPP to its primary metabolite, BDCPP.

Interaction with Nuclear Receptors

Organophosphate esters, including TDCPP and likely BDCPP, are suspected to act as endocrine-disrupting chemicals by interacting with various nuclear receptors. These interactions can lead to the activation or inhibition of downstream gene expression, resulting in a range of physiological effects.

NuclearReceptors cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_effects Downstream Effects BDCPP BDCPP AR Androgen Receptor (AR) BDCPP->AR Antagonism ERa Estrogen Receptor α (ERα) BDCPP->ERa Agonism/Antagonism PXR Pregnane X Receptor (PXR) BDCPP->PXR Activation PPARg Peroxisome Proliferator-Activated Receptor γ (PPARγ) BDCPP->PPARg Activation GeneExpression Altered Gene Expression AR->GeneExpression ERa->GeneExpression PXR->GeneExpression PPARg->GeneExpression PhysiologicalEffects Physiological Effects GeneExpression->PhysiologicalEffects

Suspected interaction of BDCPP with various nuclear receptors.

Experimental Workflow for In Vitro Nuclear Receptor Assays

To determine the interaction of a compound like BDCPP with nuclear receptors, in vitro reporter gene assays are commonly employed. This workflow provides a generalized overview of such an experiment.

NuclearReceptorAssayWorkflow start Start cell_culture Culture cells expressing the nuclear receptor of interest start->cell_culture transfection Transfect cells with a reporter gene construct cell_culture->transfection treatment Treat cells with varying concentrations of BDCPP transfection->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse cells incubation->lysis measurement Measure reporter gene activity (e.g., luciferase assay) lysis->measurement analysis Data analysis and dose-response curve generation measurement->analysis end End analysis->end

Workflow for an in vitro nuclear receptor reporter assay.

Developmental Toxicity in Zebrafish

Zebrafish embryos are a widely used model system to study developmental toxicity. Exposure to TDCPP has been shown to cause a range of developmental defects, providing insights into the potential effects of BDCPP.

ZebrafishToxicityWorkflow start Start embryo_collection Collect fertilized zebrafish embryos start->embryo_collection exposure Expose embryos to different concentrations of BDCPP embryo_collection->exposure incubation Incubate at 28.5 °C exposure->incubation observation Observe and score developmental endpoints at specific time points (e.g., 24, 48, 72 hpf) incubation->observation phenotype_analysis Analyze for malformations, heart rate, mortality, etc. observation->phenotype_analysis end End phenotype_analysis->end

Workflow for a zebrafish developmental toxicity assay.

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals on the physicochemical properties of this compound. The provided data, standardized experimental protocols, and insights into potential biological interactions are intended to facilitate further research into the toxicological and pharmacological profiles of this important metabolite. A deeper understanding of BDCPP is essential for assessing the risks associated with widespread exposure to its parent compound, TDCPP, and for the development of safer alternatives.

References

An In-depth Technical Guide to Bis(1,3-dichloro-2-propyl) phosphate (CAS: 72236-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a key organophosphate ester and the primary metabolite of the widely used flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). This technical guide provides a comprehensive overview of BDCPP, focusing on its chemical and physical properties, analytical methodologies for its detection, and its toxicological significance as a biomarker of exposure to TDCPP. While much of the existing research focuses on the parent compound, this guide also explores the potential biological activities and signaling pathway interactions of BDCPP, drawing from studies on TDCPP and related organophosphates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Chemical and Physical Properties

BDCPP is a dialkyl phosphate with the molecular formula C₆H₁₁Cl₄O₄P.[1] It is a metabolite of the flame retardant TDCPP.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 72236-72-7[1]
Molecular Formula C₆H₁₁Cl₄O₄P[1]
Molecular Weight 319.93 g/mol [1]
Alternate Names 1,3-Dichloro-2-propanol Hydrogen Phosphate[1]
Chemical Class Dialkyl phosphate[2]

Synthesis and Formation

While specific laboratory synthesis protocols for Bis(1,3-dichloro-2-propyl) phosphate are not extensively detailed in publicly available literature, its formation is primarily understood through the metabolism of its parent compound, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The synthesis of organophosphates, in general, involves the esterification of phosphoric acid with alcohols.[3] For instance, the parent compound TDCPP is produced by the reaction of epichlorohydrin (B41342) with phosphorus oxychloride.[4]

The metabolic conversion of TDCPP to BDCPP is a key biotransformation pathway. In vivo studies in rats have shown that BDCPP is the major urinary metabolite following exposure to TDCPP.[5] This metabolic process is crucial for assessing exposure to the parent flame retardant.

Analytical Methodology

The quantification of BDCPP is essential for human biomonitoring studies to assess exposure to TDCPP. The most common matrix for analysis is urine.

Sample Preparation and Extraction

A widely used method for the extraction of BDCPP from urine involves mixed-mode anion exchange solid-phase extraction (SPE).[6] Isotope-labeled internal standards, such as this compound-d10, are often employed to ensure accurate quantification.[7] Some methods also utilize enzymatic hydrolysis to account for any conjugated forms of the metabolite.[8]

Instrumental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective detection of BDCPP.[6][9] Atmospheric pressure chemical ionization (APCI) is a common ionization source used in these methods.[6]

Table 1: Performance Characteristics of an LC-MS/MS Method for BDCPP in Urine

ParameterValueReference
Method Detection Limit (MDL)8 pg/mL[6][9]
Recovery82 ± 10% to 91 ± 4%[6][9]

Toxicology and Biological Activity

As the primary metabolite of TDCPP, the toxicology of BDCPP is intrinsically linked to that of its parent compound. TDCPP is a suspected carcinogen and has been shown to induce tumors in the liver, kidney, and testes in animal studies.[4][10] While direct toxicological studies on BDCPP are limited, its role as a persistent metabolite suggests it may contribute to the overall toxicity of TDCPP.

Metabolism and Toxicokinetics

Following exposure to TDCPP, it is metabolized in the liver, primarily by cytochrome P450 enzymes.[11] In vitro studies using mouse liver microsomes have identified CYP2E1, CYP2D6, CYP1A2, and CYP2C19 as key enzymes in the biotransformation of TDCPP.[11] The major metabolite, BDCPP, is then excreted in the urine.[5] Studies in rats have shown that a significant portion of the administered TDCPP is excreted as BDCPP.[5]

Interaction with Nuclear Receptors and Signaling Pathways

Recent research has focused on the interaction of TDCPP and its metabolites with nuclear receptors, which may underlie some of its toxic effects.

  • Nuclear Receptor Activation: In vitro screenings have demonstrated that TDCPP can activate the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), while inhibiting the androgen receptor (AR).[12][13] The activation of PXR target genes has been observed in the livers of mice exposed to TDCPP.[12][13] Given that BDCPP is a major and persistent metabolite, it is plausible that it also interacts with these nuclear receptors.

  • PI3K/Akt Signaling Pathway: Studies in PC12 cells have shown that TDCPP exposure can inhibit cell viability and induce apoptosis by attenuating the PI3K/Akt/Myc signaling pathway.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies used in key studies related to TDCPP and its metabolite BDCPP.

Analysis of BDCPP in Urine by LC-MS/MS
  • Objective: To quantify the concentration of BDCPP in human urine samples.

  • Methodology:

    • Sample Preparation: Urine samples are spiked with an isotope-labeled internal standard (e.g., BDCPP-d10).

    • Solid-Phase Extraction (SPE): The samples are passed through a mixed-mode anion exchange SPE cartridge to isolate the acidic metabolites.

    • Elution: The analytes are eluted from the SPE cartridge.

    • LC-MS/MS Analysis: The eluate is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) in negative ion mode.

  • Reference: Based on the method described by Cooper et al. (2011).[6][9]

In Vitro Nuclear Receptor Activation Assay
  • Objective: To assess the potential of a compound to activate or inhibit nuclear receptors.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HepG2) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest (e.g., PXR, FXR).

    • Treatment: The transfected cells are exposed to various concentrations of the test compound (e.g., TDCPP).

    • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured. An increase in luciferase activity indicates receptor activation, while a decrease in the presence of a known agonist indicates inhibition.

  • Reference: Based on the principles of reporter gene assays used in studies such as Rashid et al. (2023).[12][13]

Visualizations

Metabolic Pathway of TDCPP

TDCPP_Metabolism TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Hepatic Metabolism (Cytochrome P450) TDCPP->Metabolism BDCPP This compound (BDCPP) Metabolism->BDCPP Excretion Urinary Excretion BDCPP->Excretion

Caption: Metabolic conversion of TDCPP to its primary metabolite, BDCPP.

Experimental Workflow for BDCPP Analysis in Urine

BDCPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Spiking Spike with Internal Standard Urine_Sample->Spiking SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) Spiking->SPE Elution Elution SPE->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of BDCPP in urine samples.

Potential Interaction with Nuclear Receptor Signaling

Nuclear_Receptor_Interaction cluster_receptors Nuclear Receptors cluster_effects Downstream Effects TDCPP_BDCPP TDCPP / BDCPP PXR PXR TDCPP_BDCPP->PXR Activation FXR FXR TDCPP_BDCPP->FXR Activation AR AR TDCPP_BDCPP->AR Inhibition Gene_Expression Altered Gene Expression PXR->Gene_Expression FXR->Gene_Expression Hormone_Signaling Altered Hormone Signaling AR->Hormone_Signaling Metabolic_Disruption Metabolic Disruption Gene_Expression->Metabolic_Disruption

References

The Metabolic Conversion of TDCPP to Bis(1,3-dichloro-2-propyl) phosphate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a widely used organophosphate flame retardant that has come under scrutiny due to its potential for adverse health effects. A critical aspect of understanding its toxicological profile is its metabolism to Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), its primary and specific metabolite. This technical guide provides a comprehensive overview of the core metabolic pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways to serve as a resource for researchers in toxicology, pharmacology, and drug development.

The Core Metabolic Pathway: From TDCPP to BDCIPP

The biotransformation of TDCPP to BDCIPP is primarily an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver. This conversion is a key step in the detoxification and subsequent excretion of TDCPP.

The Role of Cytochrome P450 Enzymes

Phase I Metabolism: The central reaction in the formation of BDCIPP from TDCPP is an O-dealkylation reaction. This process is catalyzed by various CYP isoforms, with a significant contribution from CYP3A4.[1] Other isoforms, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19, have also been implicated in the metabolism of TDCPP.[2] The reaction involves the removal of one of the 1,3-dichloro-2-propyl groups from the phosphate ester, resulting in the formation of BDCIPP.

The Role of Glutathione S-Transferases (GSTs)

Phase II Metabolism: While the primary conversion to BDCIPP is a Phase I reaction, Phase II enzymes like Glutathione S-Transferases (GSTs) are crucial for the detoxification of a wide array of xenobiotics by conjugating them with glutathione, rendering them more water-soluble for excretion.[3][4][5] While direct evidence for the GST-mediated conjugation of BDCIPP is not extensively detailed in the current literature, it is a plausible subsequent step in the detoxification pathway for TDCPP metabolites. GSTs can act on electrophilic intermediates that may be formed during CYP-mediated metabolism.[4][5]

Quantitative Data on TDCPP Metabolism

The conversion of TDCPP to BDCIPP has been quantified in various experimental systems. The following tables summarize the available quantitative data to facilitate comparison.

ParameterExperimental SystemValueReference
Conversion Rate
TDCPP to BDCIPPHuman Liver S9 Fraction68%[6]
TDCPP to BDCIPPHuman Liver Microsomes (HLM)46%[6]
TDCPP to BDCIPPRat Liver Homogenate43%[6]
Metabolic Half-Life
TDCPPMouse Liver Microsomes1.8083 h[2]
Kinetic Parameters (for the related compound TCIPP)
Vmax (BCIPP formation)Human Liver Microsomes1470 ± 110 pmol/min/mg protein[7]
Km (BCIPP formation)Human Liver Microsomes96.1 ± 14.5 µM[7]
Vmax (BCIPHIPP formation)Human Liver Microsomes153.5 ± 4.0 pmol/min/mg protein[7]
Km (BCIPHIPP formation)Human Liver Microsomes80.2 ± 4.4 µM[7]

Table 1: Quantitative Data on the Metabolism of TDCPP and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TDCPP metabolism.

In Vitro Metabolism of TDCPP using Human Liver Microsomes

This protocol is designed to assess the conversion of TDCPP to BDCIPP in a controlled in vitro environment.

Materials:

  • Pooled human liver microsomes (HLM)

  • TDCPP stock solution (in a suitable solvent like DMSO or acetonitrile)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl2, 3 mM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, MgCl2, and the desired concentration of HLM (e.g., 0.5 mg protein/mL).

  • Add the TDCPP stock solution to the incubation mixtures to achieve the desired final concentrations (e.g., a range from 1 to 100 µM).

  • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reactions at the designated time points by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of BDCIPP.

CYP Isoform Inhibition Assay

This protocol helps identify the specific CYP isoforms responsible for TDCPP metabolism using selective chemical inhibitors.

Materials:

Procedure:

  • Follow the setup for the in vitro metabolism assay.

  • Prior to the addition of TDCPP, add the specific CYP inhibitor at a concentration known to be selective for its target isoform. A control incubation without the inhibitor should be run in parallel.

  • Pre-incubate the microsomes with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

  • Add TDCPP to the mixture and initiate the reaction with the NADPH regenerating system.

  • Incubate for a fixed time point where the formation of BDCIPP is linear in the uninhibited control.

  • Terminate and process the samples as described in the previous protocol.

  • Compare the rate of BDCIPP formation in the presence and absence of the inhibitor to determine the percent inhibition. A significant reduction in BDCIPP formation indicates the involvement of the inhibited CYP isoform.

Quantification of BDCIPP in Urine by LC-MS/MS

This protocol outlines the analytical method for measuring BDCIPP in urine samples, a common biomarker for TDCPP exposure.

Materials:

  • Urine samples

  • BDCIPP and isotopically labeled BDCIPP internal standard

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Methanol (B129727), acetonitrile, and water (LC-MS grade)

  • Formic acid or other mobile phase modifiers

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove particulates.

    • Spike the samples with the isotopically labeled internal standard.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to deconjugate any phase II metabolites if desired.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

    • Elute the analyte (BDCIPP) with a stronger solvent (e.g., methanol with a small percentage of formic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate BDCIPP from other matrix components using a suitable C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both typically containing a small amount of formic acid.

    • Detect and quantify BDCIPP using multiple reaction monitoring (MRM) in negative ion mode. The transition of the precursor ion to a specific product ion for both BDCIPP and its labeled internal standard is monitored for high selectivity and sensitivity.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic and signaling pathways, as well as a typical experimental workflow.

TDCPP_Metabolism TDCPP TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) BDCIPP BDCIPP (this compound) TDCPP->BDCIPP O-dealkylation PhaseII Phase II Conjugation (e.g., Glucuronidation, Sulfation) BDCIPP->PhaseII CYPs Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2E1, CYP2D6, CYP1A2, CYP2C19) CYPs->TDCPP catalyzes Excretion Excretion PhaseII->Excretion

Caption: Metabolic pathway of TDCPP to BDCIPP.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_data Data Analysis Incubation Incubation of TDCPP with Human Liver Microsomes Termination Reaction Termination Incubation->Termination Analysis LC-MS/MS Analysis of BDCIPP Termination->Analysis Quantification Quantification of BDCIPP Formation Analysis->Quantification Kinetics Kinetic Parameter Calculation (Vmax, Km) Quantification->Kinetics

Caption: Experimental workflow for in vitro TDCPP metabolism studies.

PXR_Activation_Pathway TDCPP TDCPP PXR PXR (Pregnane X Receptor) TDCPP->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR (Retinoid X Receptor) RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA binds to TargetGenes Target Gene Transcription (e.g., CYP3A4, MDR1) DNA->TargetGenes regulates Response Increased Xenobiotic Metabolism and Efflux TargetGenes->Response

Caption: TDCPP-mediated activation of the PXR signaling pathway.

FXR_Activation_Pathway TDCPP TDCPP FXR FXR (Farnesoid X Receptor) TDCPP->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR (Retinoid X Receptor) RXR->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA binds to TargetGenes Target Gene Transcription (e.g., SHP, BSEP, OSTα/β) DNA->TargetGenes regulates Response Regulation of Bile Acid, Lipid, and Glucose Metabolism TargetGenes->Response

Caption: TDCPP-mediated activation of the FXR signaling pathway.

Conclusion

The metabolism of TDCPP to its primary metabolite, BDCIPP, is a critical determinant of its pharmacokinetic and toxicological properties. This process is predominantly mediated by CYP450 enzymes, with CYP3A4 playing a major role. The activation of nuclear receptors such as PXR and FXR by TDCPP suggests a broader impact on xenobiotic and endogenous metabolic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the health effects of TDCPP and for the development of predictive models for risk assessment. Further research is warranted to fully elucidate the kinetic parameters of TDCPP metabolism in human systems and the downstream consequences of PXR and FXR activation.

References

Environmental Fate and Transport of Bis(1,3-dichloro-2-propyl) Phosphate (BDCIPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is a prominent metabolite of the widely used organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP). As TDCPP is an additive flame retardant, it can be released from consumer products into the environment, leading to the formation and distribution of BDCIPP. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of BDCIPP, addressing its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. The information is intended to support researchers, scientists, and drug development professionals in evaluating the environmental risks associated with BDCIPP and its parent compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. While experimental data for BDCIPP are limited, the following table summarizes available information and predicted values. It is important to note that BDCIPP is a diester and can exist in anionic form depending on the environmental pH, which significantly influences its fate and transport.

Table 1: Physicochemical Properties of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

PropertyValueSource/Comment
IUPAC Name bis(1,3-dichloropropan-2-yl) hydrogen phosphatePubChem
CAS Number 72236-72-7PubChem
Molecular Formula C₆H₁₁Cl₄O₄PPubChem
Molecular Weight 320.93 g/mol PubChem
pKa 1.18 (estimated)[1]
Water Solubility Data not availableBDCIPP's ionic nature at environmental pH suggests higher water solubility than its parent compound, TDCPP.
Vapor Pressure Data not availableExpected to be low due to its ionic character and low volatility of the parent TDCPP.
Henry's Law Constant Data not availableExpected to be low, indicating a preference for partitioning into water rather than air.
log Kow (Octanol-Water Partition Coefficient) Data not availableAs an ionizable compound, the distribution will be pH-dependent (log Dow).
log Koc (Soil Organic Carbon-Water Partitioning Coefficient) Data not availableMobility in soil will be influenced by soil pH and organic carbon content.

Environmental Fate and Degradation

The persistence and transformation of BDCIPP in the environment are governed by a combination of abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: The hydrolysis of organophosphate esters like BDCIPP is a significant degradation pathway in aquatic environments. While specific data for BDCIPP is scarce, the hydrolysis of its parent compound, TDCPP, is known to be slow at neutral pH, with estimated half-lives exceeding two years. However, hydrolysis rates can be significantly influenced by pH and the presence of metal (hydr)oxide minerals, which can catalyze the reaction.[2] In alkaline solutions, the degradation of similar organophosphate triesters is more rapid.[3][4]

Photolysis: Direct photolytic transformation data for BDCIPP is not widely available. Studies on TDCPP indicate that photodegradation can occur, particularly in the presence of photocatalysts like titanium dioxide (TiO₂), leading to the formation of byproducts.[2] This suggests that photolysis could be a relevant degradation pathway for BDCIPP in sunlit surface waters.

Biotic Degradation

BDCIPP is a primary metabolite of TDCPP, formed through biotransformation in various organisms, including microorganisms, fish, and mammals.[2][5] The microbial degradation of TDCPP has been observed, with some bacterial strains capable of hydrolyzing its ester bonds, a process that would lead to the formation of BDCIPP as an intermediate.[2] While BDCIPP is a product of biodegradation, it can also be further degraded by microorganisms. Studies on other organophosphate esters have shown that bacteria can utilize them as a source of carbon and phosphorus.[6] However, specific biodegradation half-lives for BDCIPP in soil and water under different redox conditions are not well-documented in the reviewed literature.

Table 2: Environmental Degradation of BDCIPP (Qualitative Overview)

Degradation ProcessEnvironmental CompartmentInfluencing FactorsRate/Potential
Hydrolysis Water, SoilpH (faster under alkaline conditions), Metal (hydr)oxide minerals (catalysis)Generally slow at neutral pH, but can be significant under specific conditions.
Photolysis Surface Water, AirSunlight intensity, Presence of photosensitizers/photocatalystsPotentially relevant, but quantitative data are lacking.
Aerobic Biodegradation Soil, Water, SedimentMicrobial community composition, Nutrient availability, TemperatureOccurs, but rates and half-lives are not well-defined for BDCIPP.
Anaerobic Biodegradation Sediment, Anoxic zonesRedox potential, Microbial communityLikely to be slower than aerobic degradation for many organic pollutants.

Environmental Transport and Mobility

The movement of BDCIPP between different environmental compartments is influenced by its physicochemical properties and environmental conditions.

Atmospheric Transport: BDCIPP itself is not expected to be highly volatile. However, its primary precursor, TDCPP, has a higher volatility and can undergo long-range atmospheric transport, primarily in the gas phase.[2] Subsequent deposition and transformation can lead to the presence of BDCIPP in remote environments.

Mobility in Water: As a polar and ionizable compound, BDCIPP is expected to be relatively mobile in water. Its transport will be governed by water flow and its partitioning behavior between the water column and suspended solids or sediments.

Mobility in Soil: The mobility of BDCIPP in soil is complex and depends on factors such as soil pH, organic carbon content, and clay mineralogy. Due to its anionic nature at typical environmental pH, it may exhibit weaker sorption to negatively charged soil particles compared to neutral organic compounds. However, interactions with positively charged sites on soil minerals or partitioning into soil organic matter can still occur, retarding its movement. Leaching to groundwater is a potential concern, particularly in soils with low organic matter content.

Bioaccumulation and Trophic Transfer

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all exposure routes (water, food, air).

Bioaccumulation and Trophic Transfer: BDCIPP has been detected in various biological samples, including fish tissues.[8][9] However, comprehensive studies on its bioaccumulation factor (BAF) and trophic magnification factor (TMF) are lacking. The rapid metabolism of the parent compound TDCPP to BDCIPP suggests that internal exposure to BDCIPP within organisms is significant.[5] The potential for BDCIPP to biomagnify through the food web is not well understood.

Table 3: Bioaccumulation Potential of BDCIPP

ParameterValueOrganism/Trophic LevelSource/Comment
Bioconcentration Factor (BCF) Data not availableFishParent compound TDCPP shows low to moderate BCF.
Bioaccumulation Factor (BAF) Data not availableAquatic organisms-
Trophic Magnification Factor (TMF) Data not availableAquatic food webs-

Experimental Protocols

Accurate assessment of the environmental presence and fate of BDCIPP relies on robust analytical methodologies. The following sections outline typical experimental protocols for the analysis of BDCIPP in environmental matrices.

Analysis of BDCIPP in Water Samples

A common approach for the determination of BDCIPP in water involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline: SPE-LC-MS/MS for BDCIPP in Water

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and protect from light. Acidification to pH 2-3 may be necessary to preserve the analytes.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Filter the water sample (e.g., through a 0.45 µm glass fiber filter) to remove suspended solids.

    • Add an internal standard (e.g., deuterated BDCIPP) to the sample.

    • Condition an SPE cartridge (e.g., Oasis WAX or a polymeric reversed-phase sorbent) with methanol (B129727) followed by deionized water.

    • Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analytes from the cartridge with a suitable solvent (e.g., methanol, acetonitrile, or a mixture, sometimes with a modifier like ammonium (B1175870) hydroxide).[2][10]

    • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • Instrumental Analysis (LC-MS/MS):

    • Chromatographic Separation: Use a reversed-phase C18 column or a HILIC column for separation. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is typically employed.[2][11]

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, typically operated in negative ion mode.[2][11] Monitor specific precursor-to-product ion transitions for BDCIPP and its internal standard for quantification (Multiple Reaction Monitoring - MRM).

Analysis of BDCIPP in Soil and Sediment Samples

The analysis of BDCIPP in solid matrices like soil and sediment requires a more rigorous extraction step to release the analyte from the matrix.

Protocol Outline: Extraction and GC-MS or LC-MS/MS for BDCIPP in Soil/Sediment

  • Sample Preparation:

    • Air-dry or freeze-dry the soil/sediment sample and sieve to achieve a uniform particle size.

    • Homogenize the sample.

  • Extraction:

    • Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Mix the sample with a dispersing agent (e.g., diatomaceous earth). Extract with a suitable solvent or solvent mixture (e.g., acetone/hexane, dichloromethane/acetone) at elevated temperature and pressure.[6][12]

    • Ultrasonic Extraction: Extract the sample with a solvent by sonication.

    • Soxhlet Extraction: A classic but time-consuming method involving continuous extraction with a solvent.

  • Extract Cleanup:

    • The crude extract often contains interfering substances that need to be removed before instrumental analysis.

    • Solid-Phase Extraction (SPE): Pass the extract through a cartridge containing a sorbent like silica (B1680970) gel, Florisil, or a combination of sorbents to remove polar and nonpolar interferences.[6]

    • Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.

  • Instrumental Analysis:

    • LC-MS/MS: As described for water samples. This is often preferred due to the polarity of BDCIPP.

    • Gas Chromatography-Mass Spectrometry (GC-MS): BDCIPP may require derivatization (e.g., methylation or silylation) to increase its volatility and thermal stability for GC analysis. The GC is typically coupled to a mass spectrometer for sensitive and selective detection.

Visualizations

Environmental Fate and Transport Pathways of BDCIPP

BDCIPP_Fate_Transport cluster_BDCIPP BDCIPP in Environment TDCPP TDCPP in Consumer Products Air Atmosphere TDCPP->Air Volatilization Soil Soil TDCPP->Soil Leaching/ Dust Deposition BDCIPP_Water BDCIPP TDCPP->BDCIPP_Water Degradation in Water BDCIPP_Soil BDCIPP TDCPP->BDCIPP_Soil Degradation in Soil Water Surface Water Air->Water Deposition Air->Soil Deposition Sediment Sediment Water->Sediment Sedimentation Biota Aquatic & Terrestrial Biota Water->Biota Uptake Soil->Water Runoff/ Leaching Soil->Biota Uptake Sediment->Water Resuspension Biota->BDCIPP_Water Metabolism & Excretion Biota->BDCIPP_Soil Metabolism & Excretion BDCIPP_Water->Biota Bioaccumulation BDCIPP_Sediment BDCIPP BDCIPP_Water->BDCIPP_Sediment Sorption Degradation_Products Degradation Products BDCIPP_Water->Degradation_Products Hydrolysis/ Photolysis/ Biodegradation BDCIPP_Soil->Biota Bioaccumulation BDCIPP_Soil->Degradation_Products Biodegradation/ Hydrolysis BDCIPP_Sediment->BDCIPP_Water Desorption BDCIPP_Sediment->Degradation_Products Biodegradation

Caption: Environmental fate and transport pathways of BDCIPP.

Experimental Workflow for BDCIPP Analysis in Environmental Samples

BDCIPP_Analysis_Workflow Sample_Collection Sample Collection (Water, Soil, Sediment) Water_Prep Water Sample Preparation - Filtration - Internal Standard Spiking Sample_Collection->Water_Prep Water Sample Soil_Sed_Prep Soil/Sediment Sample Preparation - Drying & Sieving - Internal Standard Spiking Sample_Collection->Soil_Sed_Prep Solid Sample SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Water_Prep->SPE PLE Pressurized Liquid Extraction (PLE) Soil_Sed_Prep->PLE Concentration Concentration & Reconstitution SPE->Concentration Cleanup Extract Cleanup (e.g., SPE, GPC) PLE->Cleanup Cleanup->Concentration LC_MSMS LC-MS/MS Analysis - Chromatographic Separation - MS/MS Detection (MRM) Concentration->LC_MSMS GC_MS GC-MS Analysis (with Derivatization) Concentration->GC_MS Alternative Data_Analysis Data Analysis - Quantification - Quality Control LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of BDCIPP.

Conclusion

This compound is an environmentally relevant compound due to its formation from the widely used flame retardant TDCPP. While it is expected to be relatively mobile in water, its fate is complex and influenced by various abiotic and biotic degradation processes. A significant data gap exists for many of its key physicochemical properties, degradation rates, and bioaccumulation potential, necessitating further research to accurately assess its environmental risk. The analytical methods outlined provide a basis for monitoring its presence in different environmental compartments. This guide serves as a foundational resource for the scientific community to further investigate the environmental dynamics of BDCIPP.

References

The Toxicokinetic Profile of Bis(1,3-dichloro-2-propyl) Phosphate in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). The ubiquitous presence of TDCIPP in consumer products and the environment has led to widespread human exposure, making the study of its metabolites crucial for understanding potential health risks. This technical guide provides a comprehensive overview of the toxicokinetics of BDCIPP in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME). It is important to note that the majority of available data is derived from studies where the parent compound, TDCIPP, was administered. This guide synthesizes the current understanding, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Introduction

The study of the toxicokinetics of xenobiotics is fundamental to assessing their potential for toxicity. For metabolites such as BDCIPP, understanding their ADME properties is critical as they can be more or less toxic than the parent compound. This guide aims to provide a detailed resource for professionals in toxicology and drug development on the current state of knowledge regarding BDCIPP toxicokinetics in animal models, primarily focusing on rodent studies.

Absorption

Currently, there is a lack of direct studies on the absorption of BDCIPP following oral or dermal administration in animal models. The available information is inferred from studies involving the administration of its parent compound, TDCIPP. Following oral administration of TDCIPP to rats, it is understood to be absorbed from the gastrointestinal tract, after which it undergoes metabolism to form BDCIPP.

A study on various organophosphate esters in Sprague-Dawley rats reported that the absorption rates of these compounds are influenced by their hydrophobicity and molecular weight.[1] While specific data for BDCIPP is not provided, this suggests that its physicochemical properties would govern its absorption characteristics.

Distribution

Following the administration of TDCIPP in animal models, its metabolite BDCIPP has been found to distribute to various tissues. Studies in C57BL/6 mice have shown that BDCIPP tends to accumulate in the kidney and liver.[2]

Tissue Concentration Data

The following table summarizes the concentration of BDCIPP in various tissues of C57BL/6 mice after 35 consecutive days of oral administration of TDCIPP at a dose of 300 mg/kg body weight/day.[2]

TissueMean Concentration (ng/g wet weight) ± SD
Kidney2189.2 ± 420.7
Liver1337.1 ± 249.6
MuscleNot Reported

Data from a study where the parent compound, TDCIPP, was administered.

Metabolism

BDCIPP is the primary diester metabolite of TDCIPP. The metabolic conversion of TDCIPP to BDCIPP is a critical step in its biotransformation.

Metabolic Pathways

The metabolism of TDCIPP to BDCIPP and other metabolites is complex and involves several enzymatic reactions. The primary pathways include oxidative dealkylation, oxidative dehalogenation, reoxidation, and dehalogenation with dehydrogenation.[2] In vitro studies using mouse liver microsomes have identified several cytochrome P450 (CYP) isoforms, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19, as being involved in the biotransformation of TDCIPP.[3]

metabolic_pathway TDCIPP Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) BDCIPP Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) TDCIPP->BDCIPP Oxidative Dealkylation (CYP450 Enzymes) Other_Metabolites Other Metabolites TDCIPP->Other_Metabolites Oxidative Dehalogenation, Reoxidation, Dehalogenation Excretion Excretion (Urine and Feces) BDCIPP->Excretion Other_Metabolites->Excretion

Metabolic pathway of TDCIPP to BDCIPP and subsequent excretion.

Excretion

BDCIPP is readily eliminated from the body, primarily through urine and feces.[2] Studies in mice have demonstrated that the concentrations of BDCIPP are significantly higher in urine and feces compared to the parent compound, TDCIPP, indicating that it is a major excretory product.[2]

Excretion Data

The following table shows the concentrations of BDCIPP in the urine and feces of C57BL/6 mice after 35 consecutive days of oral administration of TDCIPP at a dose of 300 mg/kg body weight/day.[2]

MatrixMean Concentration (ng/g wet weight) ± SD
UrineSignificantly higher than TDCIPP (exact values not provided in abstract)
FecesSignificantly higher than TDCIPP (exact values not provided in abstract)

Data from a study where the parent compound, TDCIPP, was administered.

Experimental Protocols

Hypothetical Experimental Workflow for a BDCIPP Toxicokinetic Study in Rats

This protocol outlines a general procedure for a single-dose oral gavage study.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and female (to assess for sex-specific differences)

  • Age: 8-10 weeks

  • Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Test Substance Preparation and Administration:

  • Test Substance: this compound (BDCIPP)

  • Vehicle: Corn oil or another appropriate vehicle

  • Dose: A range of doses should be selected based on available toxicity data.

  • Administration: A single dose administered via oral gavage.

3. Sample Collection:

  • Blood: Serial blood samples (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) collected from the tail vein or via a cannulated jugular vein.

  • Urine and Feces: Collected at specified intervals using metabolic cages.

  • Tissues: At the termination of the study, key tissues (liver, kidney, muscle, fat, brain) are collected.

4. Sample Analysis:

  • Method: Quantification of BDCIPP in plasma, urine, feces, and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Toxicokinetic Parameters: Calculation of key parameters including:

    • Absorption rate constant (Ka)

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Software: Use of appropriate pharmacokinetic modeling software.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Administration Oral Gavage Administration Animal_Acclimation->Administration Dose_Preparation Test Substance Preparation (BDCIPP in Vehicle) Dose_Preparation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Excreta_Collection Urine and Feces Collection Administration->Excreta_Collection Sample_Analysis Sample Analysis (LC-MS/MS) Blood_Sampling->Sample_Analysis Excreta_Collection->Sample_Analysis Tissue_Harvesting Tissue Harvesting (Liver, Kidney, etc.) Tissue_Harvesting->Sample_Analysis Data_Analysis Toxicokinetic Modeling and Parameter Calculation Sample_Analysis->Data_Analysis

Generalized experimental workflow for a BDCIPP toxicokinetic study.

Conclusion and Future Directions

The toxicokinetics of BDCIPP in animal models are primarily understood through studies of its parent compound, TDCIPP. The available data indicates that BDCIPP is a major metabolite that is distributed to the liver and kidneys and is readily excreted in urine and feces. However, there is a clear knowledge gap regarding the specific toxicokinetic parameters of BDCIPP when administered directly. Future research should focus on conducting dedicated toxicokinetic studies of BDCIPP to accurately determine its absorption, bioavailability, half-life, clearance, and volume of distribution. Such studies are essential for a more complete risk assessment of TDCIPP and its metabolites.

References

In Vitro Metabolism of TDCPP to BDCPP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a high-production-volume organophosphate flame retardant ubiquitously detected in the environment and human tissues. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential for bioaccumulation. This technical guide provides an in-depth overview of the in vitro metabolism of TDCPP to its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP). The focus is on the enzymatic processes, quantitative data from various in vitro systems, and detailed experimental protocols for researchers in toxicology and drug development.

Metabolic Pathway of TDCPP to BDCPP

The primary metabolic transformation of TDCPP to BDCPP is an oxidative dealkylation reaction. This biotransformation is predominantly mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver.[1][2] Specifically, the CYP3A4 isoform has been identified as having the highest activity towards TDCPP metabolism.[2]

The reaction involves the hydroxylation of a carbon atom adjacent to the ester oxygen, followed by the cleavage of the ester bond, releasing a dichloropropanol (B8674427) molecule and forming the diester metabolite, BDCPP. This metabolic step is a critical detoxification pathway, as BDCPP is generally considered less biologically active than the parent compound, TDCPP.[3]

TDCPP_Metabolism TDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate BDCPP BDCPP This compound TDCPP->BDCPP Oxidative Dealkylation Enzyme Cytochrome P450 (CYP3A4) Enzyme->TDCPP

Caption: Metabolic conversion of TDCPP to BDCPP via oxidative dealkylation.

Quantitative Data on In Vitro Metabolism

The following tables summarize quantitative data from various in vitro studies on TDCPP metabolism. These studies typically utilize human or animal liver microsomes, which are rich in CYP enzymes.

Table 1: Metabolic Stability of TDCPP in Liver Microsomes

In Vitro SystemSpeciesHalf-life (t½)% Metabolized (Time)Reference
Liver MicrosomesMouse1.8083 hoursNot Reported[4]
Liver S9 FractionHumanNot Reported68% (1 hour)[5]
Liver MicrosomesHumanNot Reported46% (1 hour)[5]

Table 2: Enzyme Kinetics of TDCPP Metabolism

EnzymeSubstrateKm (µM)Vmax (pmol/min/pmol P450)Reference
Human CYP3A4BMS-2751831.3 - 2.4Not Reported[6]

Table 3: Quantification of BDCPP in In Vitro and Biological Samples

MatrixAnalyteConcentration RangeMethod Detection Limit (MDL)Analytical MethodReference
Human UrineBDCPP46 - 1,662 pg/mL8 pg/mLLC-MS/MS[1][7]
Human UrineBDCPPNot Reported0.05 ng/mLLC-MS/MS[5]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro TDCPP metabolism assay using human liver microsomes.

Objective

To determine the metabolic stability and metabolite formation of TDCPP when incubated with human liver microsomes.

Materials and Reagents
  • Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

  • This compound (BDCPP) standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal standard (e.g., deuterated BDCPP)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare TDCPP Stock Solution C Prepare Incubation Mixture (Buffer, Microsomes) A->C B Thaw Human Liver Microsomes B->C D Pre-incubate Mixture at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C with Shaking E->F G Quench Reaction with Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for in vitro metabolism of TDCPP using human liver microsomes.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of TDCPP in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).

    • Prepare working solutions of TDCPP by diluting the stock solution in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Thaw the pooled human liver microsomes on ice.

    • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.

    • Add the human liver microsomes to the buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Add the TDCPP working solution to the microsome suspension to reach the desired final concentration (e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Preparation:

    • At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile containing an internal standard).

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of TDCPP and BDCPP.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize the mass spectrometer parameters for the detection of the parent compound and its metabolite. Multiple Reaction Monitoring (MRM) is typically used for quantification.

Data Analysis
  • Calculate the percentage of TDCPP remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) of TDCPP by plotting the natural logarithm of the percentage of TDCPP remaining versus time and fitting the data to a first-order decay model.

  • Quantify the formation of BDCPP at each time point using a calibration curve prepared with the BDCPP standard.

Conclusion

The in vitro metabolism of TDCPP to BDCPP is a key detoxification pathway mediated primarily by CYP3A4. The experimental protocols outlined in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate the metabolic fate of TDCPP and other xenobiotics. The quantitative data presented, while highlighting the need for more comprehensive kinetic studies, offers valuable benchmarks for future research in the fields of toxicology and drug metabolism.

References

An In-depth Technical Guide on the Genotoxicity of Bis(1,3-dichloro-2-propyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to the rapid metabolism of the parent compound, BDCIPP is frequently used as a biomarker for human exposure to TDCPP. While direct genotoxicity testing on BDCIPP is limited in publicly available literature, the genotoxic potential of TDCPP has been investigated through various assays. It is scientifically established that the toxicity of a parent compound is often mediated through its metabolites. Therefore, understanding the genotoxicity of TDCPP provides critical insights into the potential hazards of BDCIPP. This technical guide summarizes the available quantitative data on the genotoxicity of TDCPP, details the experimental protocols for key assays, and visualizes the proposed mechanisms and workflows. This information is intended for researchers, scientists, and drug development professionals engaged in toxicological and safety assessments.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production-volume flame retardant used in a wide array of consumer products, including furniture, electronics, and textiles. Human exposure is widespread, primarily through inhalation and ingestion of contaminated dust. Following absorption, TDCPP is metabolized to Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), which is then excreted in urine.[1] The detection of BDCIPP in the majority of the US population confirms ubiquitous exposure to the parent compound.[1]

Concerns over the safety of TDCPP and its metabolites have grown, with studies linking exposure to various adverse health effects. Of particular importance is the potential for genotoxicity—the ability of a substance to damage DNA and chromosomal integrity. Such damage can lead to mutations and increase the risk of cancer. While TDCPP itself has been the subject of numerous genotoxicity studies, data directly assessing BDCIPP is scarce. However, studies have shown that TDCPP requires metabolic activation to become mutagenic, strongly implicating its metabolites in its genotoxic activity.[2] This guide will focus on the genotoxicity of the parent compound, TDCPP, as a surrogate for understanding the potential risks associated with its primary metabolite, BDCIPP.

Quantitative Genotoxicity Data

The genotoxicity of TDCPP has been evaluated in a range of in vitro and in vivo assays. The most frequently employed methods include the Comet assay for DNA strand breaks, the micronucleus test for chromosomal damage, and the Ames test for mutagenicity. The following tables summarize the quantitative findings from key studies.

Table 1: Summary of In Vitro DNA Damage (Comet Assay) for TDCPP
Cell LineEndpointConcentration (µM)ResultReference
RAW264.7 (murine macrophages)% Tail DNA10Statistically significant increase[3]
RAW264.7 (murine macrophages)Olive Tail Moment10Statistically significant increase[3]
HepG2 (human liver cells)Olive Tail Moment (OTM)1006.55-fold increase vs. control[4]
HepG2 (human liver cells)Olive Tail Moment (OTM)20016.58-fold increase vs. control[4]
HepG2 (human liver cells)Olive Tail Moment (OTM)40030.58-fold increase vs. control[4]
Table 2: Summary of In Vitro Cytogenetic Damage (Micronucleus Test) for TCPP*
Cell LineTreatment ConditionConcentration (µg/mL)Result (% Micronucleated Cells)Reference
Human Lymphocytes- S9 mix10No significant increase[5]
Human Lymphocytes- S9 mix20No significant increase[5]
Human Lymphocytes- S9 mix30Marginally significant increase[5]
Human Lymphocytes- S9 mix40Marginally significant increase[5]

*Data shown is for the related compound Tris(chloropropyl) phosphate (TCPP) as direct quantitative data for TDCPP/BDCIPP in the micronucleus assay was limited in the reviewed literature. This provides context for the potential cytogenetic effects of chlorinated organophosphate flame retardants.

Table 3: Summary of Mutagenicity (Ames Test) for TDCPP
S. typhimurium StrainMetabolic Activation (S9)ConcentrationResultReference
TA100RequiredNot specifiedMutagenic[2]
Multiple StrainsWith and withoutUp to 1 mMNegative[5][6]

Note: There are conflicting reports regarding the mutagenicity of TDCPP in the Ames test. Early studies indicated mutagenic potential with metabolic activation, while some later studies on related compounds did not observe this effect.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of genotoxicity. Below are generalized protocols for the key assays mentioned, based on common practices in the field.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Culture and Treatment: Cells (e.g., HepG2, RAW264.7) are cultured under standard conditions and treated with various concentrations of the test compound (e.g., TDCPP) and appropriate controls (vehicle and positive) for a defined period (e.g., 24-72 hours).[3][7]

  • Cell Embedding: Approximately 1x10^5 cells are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (NaOH, EDTA, pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: An electric field (e.g., 25 V, 300 mA) is applied for a set time (e.g., 20-30 minutes). Fragmented DNA (containing breaks) migrates from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., Tris-HCl, pH 7.5) and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and olive tail moment.[8][9]

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, V79, TK6) is cultured and exposed to the test compound across a range of concentrations, with and without metabolic activation (S9 mix).[10][11]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, the final stage of cell division. This results in the accumulation of binucleated cells, allowing for the specific analysis of cells that have completed one round of nuclear division.

  • Harvesting and Slide Preparation: After an appropriate incubation period (e.g., 1.5-2 cell cycles), cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Under a microscope, at least 1000-2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by calculating the Replication Index (RI).[11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive test result occurs when the test chemical causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow.

  • Strain Preparation: Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.[12]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital.

  • Exposure: The test compound, bacterial culture, and (if required) S9 mix are combined in a tube.

  • Plating: The mixture is added to molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be fixed) and poured onto a minimal glucose agar plate (histidine-free).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.[12][13]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to the genotoxicity assessment and proposed mechanisms of action for TDCPP/BDCIPP.

G Experimental Workflow for the Alkaline Comet Assay cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Cell Culture (& Treatment) B 2. Harvest & Mix with Agarose A->B C 3. Layer on Microscope Slide B->C D 4. Cell Lysis (Detergent Solution) C->D E 5. DNA Unwinding (Alkaline Buffer) D->E F 6. Electrophoresis E->F G 7. Neutralization & Staining F->G H 8. Fluorescence Microscopy G->H I 9. Image Analysis (Quantify DNA Damage) H->I

Caption: A typical workflow for assessing DNA strand breaks using the alkaline Comet assay.

G Metabolism and Genotoxicity of TDCPP TDCPP TDCPP Exposure (Ingestion, Inhalation) Metabolism Metabolic Activation (e.g., Cytochrome P450 in Liver) TDCPP->Metabolism BDCIPP BDCIPP (Primary Metabolite) Metabolism->BDCIPP Other Other Reactive Metabolites Metabolism->Other DNA Cellular DNA BDCIPP->DNA Interacts with Other->DNA Interacts with Adducts DNA Adducts / Breaks DNA->Adducts

Caption: Logical relationship between TDCPP exposure, metabolism to BDCIPP, and DNA damage.

G Proposed Signaling Pathway for TDCPP-Induced Genotoxicity TDCPP TDCPP / BDCIPP ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) TDCPP->ROS Mito Mitochondrial Dysfunction TDCPP->Mito DNA_Damage DNA Strand Breaks ROS->DNA_Damage Mito->ROS p53 p53 Activation DNA_Damage->p53 CellCycle Cell Cycle Arrest (G1/G2 Phase) p53->CellCycle Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis Repair DNA Repair Mechanisms p53->Repair

Caption: Proposed signaling cascade involving oxidative stress and the p53 pathway.

Mechanistic Insights: Oxidative Stress and Signaling Pathways

A growing body of evidence suggests that the genotoxicity of TDCPP is mediated primarily through the induction of oxidative stress.[7] Exposure to TDCPP has been shown to increase the intracellular levels of reactive oxygen species (ROS) in various cell types, including macrophages and liver cells.[3][7] ROS are highly reactive molecules that can directly damage cellular macromolecules, including DNA, leading to single- and double-strand breaks.

This DNA damage, in turn, activates complex cellular signaling pathways designed to address the insult. A key player in this response is the tumor suppressor protein p53.[7][14] Upon sensing DNA damage, p53 is activated and can trigger several downstream events:

  • Cell Cycle Arrest: p53 can halt the cell cycle, typically at the G1 or G2 checkpoints, to provide time for the cell to repair the DNA damage before replication.[7]

  • Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations. This is often mediated through the activation of caspases.[4][7]

  • DNA Repair: p53 can also upregulate the expression of genes involved in DNA repair mechanisms.

Studies on organophosphate flame retardants have implicated the p53/p21/gadd45β and p53/bax mediated pathways in the cellular response to DNA damage.[14] The disruption of mitochondrial function is also a key event, as mitochondria are a major source of endogenous ROS. TDCPP has been shown to decrease mitochondrial membrane potential, further contributing to oxidative stress and initiating apoptotic pathways.[7]

Conclusion and Future Directions

The available evidence strongly indicates that TDCPP is genotoxic in multiple in vitro systems, with effects including DNA strand breaks and potential mutagenicity. These effects appear to be heavily dependent on metabolic activation and are mechanistically linked to the induction of oxidative stress and the subsequent activation of the p53-mediated DNA damage response pathway. As the primary metabolite of TDCPP, BDCIPP is highly implicated as a key mediator of this genotoxicity.

For professionals in research and drug development, these findings underscore the importance of evaluating the genotoxic potential of organophosphate compounds. The data on TDCPP can serve as a basis for read-across assessments for BDCIPP and other structurally related flame retardants.

However, significant data gaps remain. Future research should prioritize direct, quantitative genotoxicity testing of BDCIPP using a standard battery of assays (Ames, in vitro micronucleus, Comet) to confirm its activity and potency relative to the parent compound. Furthermore, in vivo studies are necessary to understand the tissue-specific genotoxicity and to establish clear dose-response relationships that can better inform human health risk assessments. Elucidating the specific roles of different cytochrome P450 enzymes in the metabolic activation of TDCPP to genotoxic species will also be critical for a comprehensive understanding of its hazard profile.

References

Bis(1,3-dichloro-2-propyl) phosphate sources in the environment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Sources of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP)

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is an organophosphate ester that has garnered significant attention in environmental science and toxicology. It is primarily recognized as the major metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a high production volume organohalogen flame retardant.[1][2] Due to the widespread use of TDCPP in a vast array of consumer and commercial products, BDCIPP has become a ubiquitous environmental contaminant and a key biomarker for assessing human and wildlife exposure to its parent compound.[2][3] This guide provides a comprehensive overview of the sources, environmental pathways, and detection of BDCIPP, tailored for researchers and scientific professionals.

Primary Source: The Flame Retardant TDCPP

The origin of BDCIPP in the environment is intrinsically linked to the production and use of its precursor, TDCPP.

  • Manufacturing and Production : TDCPP is classified as a high production volume chemical.[2][4] In the United States, its estimated production was between 4,500 and 22,700 metric tons in 2006.[4] Following the phase-out of other flame retardants like pentabromodiphenyl ether (PentaBDE) in the mid-2000s, the use of TDCPP increased significantly.[4][5][6]

  • Commercial and Consumer Applications : TDCPP is primarily used as an additive flame retardant, meaning it is physically mixed with materials rather than chemically bonded.[4][6] This makes it more susceptible to leaching and release into the environment.[4][7] Key applications include:

    • Polyurethane Foam : Used extensively in upholstered furniture, automotive seating, and baby products like changing pads and car seats.[4][8][9]

    • Building Materials : Incorporated into rigid polyurethane foam boards for building insulation.[4]

    • Textiles and Electronics : Applied to fabrics, such as those used in camping tents, to meet flammability standards, and used in electronics.[4][6][10]

Environmental Release and Transformation

The pathway from TDCPP use to BDCIPP contamination involves release from products, environmental transport, and metabolic or degradative transformation.

  • Release from Products : As an additive flame retardant, TDCPP is continuously released from consumer goods into the surrounding environment through volatilization into the air and abrasion or leaching into dust.[4][7]

  • Environmental Transport : Once released, TDCPP is found in various environmental compartments. Its high volatility suggests it can be transported over long distances in the atmosphere.[2] It contaminates indoor air and dust, which are major sources of human exposure, as well as outdoor environments, including surface waters and sediments.[2][4][7]

  • Formation of BDCIPP : BDCIPP is formed primarily through the metabolism of TDCPP after it is ingested, inhaled, or dermally absorbed by organisms, including humans and wildlife.[2][4] The parent compound is biotransformed in the body, and BDCIPP is subsequently excreted, primarily in urine.[8][11] This metabolic pathway makes urinary BDCIPP an effective biomarker of TDCPP exposure.[2][11] TDCPP can also degrade in the environment to form BDCIPP.

Data Presentation: Quantitative Occurrence

BDCIPP and its parent compound TDCPP are detected across a wide range of environmental and biological matrices. The following tables summarize reported concentrations.

Table 1: TDCPP Concentrations in Indoor Dust

Location/Study Sample Type Detection Frequency Geometric Mean (GM) Concentration (µg/g) Concentration Range (µg/g)
U.S. Offices[12] Office Dust 99% 6.06 -
U.S. Vehicles[12] Vehicle Dust 99% 12.5 -
U.S. Homes[12] Main Living Area Dust 99% 4.21 -
U.S. Homes[12] Bedroom Dust 99% 1.40 -

| U.S. Homes (2002-2007)[4] | House Dust | >96% | >1.8 (ppm) | Max: >56 (ppm) |

Table 2: TDCPP Concentrations in Aquatic Environments

Location Matrix Concentration Range (ng/L)
Songhua River, China[2][7] Surface Water 2.5 - 40
River Ruhr, Germany[2][7] Surface Water Max: 50

| Coastal Seawater, China[2][7] | Seawater | 24 - 377.9 |

Table 3: BDCIPP Concentrations in Human Urine

Population Detection Frequency Geometric Mean (GM) Concentration Range Reference
U.S. Infants (2-18 months) 100% 2.29 µg/L 0.20 - 103.65 µg/L [8]
U.S. Office Workers 100% 408 pg/mL - [12]
Non-occupationally Exposed U.S. Adults 100% 147 pg/mL 46 - 1,662 pg/mL [13]
U.S. Mothers 100% - - [5]
U.S. Toddlers 100% - (Levels 4.9x higher than mothers) - [5]

| Pregnant Women, Shanghai | 17% | 1.2 ng/mL | IQR: 0.6 - 2.2 ng/mL |[14] |

Experimental Protocols

The quantification of BDCIPP in biological matrices is critical for exposure assessment. The following is a generalized protocol based on common methodologies for urinary BDCIPP analysis.[13]

Objective : To quantify BDCIPP concentrations in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials :

  • Urine samples

  • This compound-d10 (mass-labeled internal standard)[11]

  • Mixed-mode anion exchange solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with atmospheric pressure chemical ionization (APCI) source[13]

  • Reagents: Acetonitrile, Methanol (B129727), Formic Acid, Ammonium (B1175870) Acetate

Methodology :

  • Sample Preparation :

    • Thaw frozen urine samples to room temperature.

    • Spike a known volume of urine (e.g., 1-2 mL) with the mass-labeled internal standard (BDCIPP-d10) to correct for matrix effects and recovery losses.[11]

    • Add a buffer (e.g., ammonium acetate) and vortex the sample.

    • Perform enzymatic deconjugation (e.g., using β-glucuronidase) to release conjugated metabolites, if necessary.

  • Solid-Phase Extraction (SPE) :

    • Condition the mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with a sequence of solvents (e.g., a formic acid solution followed by methanol) to remove interferences.

    • Elute the target analyte (BDCIPP) and the internal standard using an appropriate solvent (e.g., ammoniated methanol).

  • Sample Concentration and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC mobile phase.

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation : Use a C18 analytical column to separate BDCIPP from other components. A gradient elution with mobile phases (e.g., water with formic acid and methanol) is typically employed.

    • Mass Spectrometric Detection : Analyze using an atmospheric pressure chemical ionization (APCI) source in negative ion mode. Monitor for specific precursor-to-product ion transitions for both BDCIPP and the BDCIPP-d10 internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification and Quality Control :

    • Create a calibration curve using standards of known BDCIPP concentrations.

    • Calculate the concentration of BDCIPP in the original urine sample by comparing the analyte/internal standard peak area ratio against the calibration curve.

    • Include laboratory blanks and quality control samples in each batch to monitor for contamination and ensure accuracy.[8] The method detection limit (MDL) is typically determined from the standard deviation of the blanks.[8][13]

Visualizations

Environmental Pathway of BDCIPP

BDCIPP_Pathway cluster_Source Primary Source & Use cluster_Environment Environmental Compartments cluster_Biota Biological Systems cluster_Metabolite Metabolite / Biomarker TDCPP_Prod TDCPP Production Products Consumer Products (Furniture, Electronics, Textiles) TDCPP_Prod->Products Incorporation Indoor Indoor Environment (Air, Dust) Products->Indoor Leaching & Abrasion Outdoor Outdoor Environment (Water, Soil, Air) Products->Outdoor Disposal Indoor->Outdoor Deposition & Transport Humans Humans Indoor->Humans Exposure (Inhalation, Ingestion) Wildlife Wildlife Outdoor->Wildlife Uptake Outdoor->Humans Exposure BDCIPP BDCIPP Wildlife->BDCIPP Metabolism Humans->BDCIPP Metabolism

Caption: Environmental pathway of BDCIPP from TDCPP-containing products.

Experimental Workflow for BDCIPP Urinalysis

BDCIPP_Workflow Sample 1. Urine Sample Collection Spike 2. Spike with Internal Standard (BDCIPP-d10) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elution of Analytes SPE->Elute Concentrate 5. Evaporation and Reconstitution Elute->Concentrate Analysis 6. LC-MS/MS Analysis Concentrate->Analysis Data 7. Data Processing & Quantification Analysis->Data

References

Methodological & Application

Detecting Bis(1,3-dichloro-2-propyl) Phosphate: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a chlorinated organophosphate ester widely recognized as a metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to the extensive use of TDCPP in various consumer products, including furniture, electronics, and textiles, there is a growing concern about human and environmental exposure to both the parent compound and its metabolites. Consequently, robust and sensitive analytical methods are crucial for monitoring BDCPP in various matrices to assess exposure and understand its potential toxicological implications. This document provides detailed application notes and protocols for the detection of BDCPP in biological and environmental samples, intended for researchers, scientists, and professionals in drug development and environmental health.

The primary analytical techniques for the determination of BDCPP are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step for the latter. These methods offer high sensitivity and selectivity, enabling the detection of trace levels of BDCPP.

Analytical Methods Overview

The choice of analytical method for BDCPP detection is contingent on the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS is generally preferred for its ability to analyze polar and thermally labile compounds like BDCPP without the need for derivatization, making it highly suitable for biological matrices such as urine. GC-MS, while also a powerful technique, typically requires a derivatization step to improve the volatility and thermal stability of BDCPP for efficient chromatographic separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the most widely employed technique for the quantification of BDCPP, particularly in biological samples. Its high sensitivity and specificity allow for the direct analysis of this polar metabolite with minimal sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a viable alternative for BDCPP analysis, especially in environmental matrices. However, due to the low volatility of BDCPP, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatographic analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document, providing a clear comparison of their capabilities.

Table 1: Quantitative Performance of LC-MS/MS Methods for BDCPP Detection

MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
UrineMixed-Mode Anion Exchange Solid Phase Extraction (SPE)8 pg/mLNot Reported82 ± 10% to 91 ± 4%[1][2][3]
UrineAutomated Off-Line Solid Phase Extraction (SPE)0.05 - 0.16 ng/mLNot Reported90 - 113%[4]
Drinking WaterSolid Phase Extraction (SPE)Not Reported0.5 - 13 ng/L79 - 127%[5]

Table 2: Quantitative Performance of GC-MS Method for BDCPP Detection

MatrixSample Preparation & DerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
WastewaterSolid Phase Extraction (SPE) and Silylation1.1 - 4.6 ng/LNot Reported90 - 110%[6]
Soil & SedimentAccelerated Solvent Extraction (ASE)0.17 - 1.21 ng/gNot Reported72.6 - 112.9%[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this application note.

Protocol 1: Analysis of BDCPP in Urine by LC-MS/MS

This protocol is adapted from the method described by Cooper et al. (2011).[1][2][3]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Materials:

  • Procedure:

    • Spike urine samples with the internal standard solution.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a solution of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • LC Parameters (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Injection Volume: 5 - 10 µL

  • MS/MS Parameters (Typical for Negative Ion Mode):

    • Precursor Ion (m/z): 318.9

    • Product Ions (m/z): 199.0, 161.0 (quantifier and qualifier ions may vary)

    • Collision Energy: Optimize for the specific instrument.

Experimental Workflow for BDCPP Analysis in Urine by LC-MS/MS

workflow1 urine_sample Urine Sample spike_is Spike with Internal Standard urine_sample->spike_is sample_loading Sample Loading spike_is->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Wash Cartridge (Water) sample_loading->washing elution Elution (5% NH4OH in Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for the analysis of BDCPP in urine using SPE and LC-MS/MS.

Protocol 2: Analysis of BDCPP in Wastewater by GC-MS with Silylation Derivatization

This protocol is based on the methodology for chlorinated organophosphorous flame retardant metabolites in wastewater.[6]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Follow a similar SPE procedure as outlined in Protocol 1, using appropriate SPE cartridges for wastewater samples (e.g., mixed-mode reversed-phase weak anion exchange sorbents).

2. Derivatization: Silylation

  • Materials:

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Pyridine (or other suitable solvent)

    • Heating block or oven

  • Procedure:

    • To the dried extract from the SPE step, add a suitable solvent (e.g., pyridine).

    • Add the silylating reagent (MTBSTFA).

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction.

    • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • GC Parameters (Typical):

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

    • Characteristic m/z ions: Monitor for the characteristic ions of the silylated BDCPP derivative.

Experimental Workflow for BDCPP Analysis in Wastewater by GC-MS

workflow2 wastewater_sample Wastewater Sample spe Solid Phase Extraction wastewater_sample->spe derivatization Silylation Derivatization (MTBSTFA) spe->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Caption: Workflow for BDCPP analysis in wastewater using SPE, silylation, and GC-MS.

Protocol 3: Analysis of BDCPP in Soil by Ultrasound-Assisted Extraction and LC-MS/MS

This protocol is adapted from methods for the analysis of organophosphate flame retardants in soil.[6][8]

1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

  • Materials:

    • Soil sample (air-dried and sieved)

    • Extraction solvent (e.g., methanol or acetonitrile)

    • Ultrasonic bath or probe

    • Centrifuge

  • Procedure:

    • Weigh a portion of the soil sample into a centrifuge tube.

    • Add the extraction solvent and an internal standard.

    • Vortex the sample to ensure thorough mixing.

    • Place the sample in an ultrasonic bath for a specified time (e.g., 15-30 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (extract).

    • Repeat the extraction process on the soil residue for exhaustive extraction.

    • Combine the extracts.

2. Extract Cleanup: Solid Phase Extraction (SPE)

  • The combined extract may require a cleanup step using SPE to remove matrix interferences before LC-MS/MS analysis. The choice of SPE sorbent will depend on the extraction solvent and the nature of the co-extracted matrix components.

3. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as outlined in Protocol 1, optimizing the method for the soil extract matrix.

Logical Relationship for Soil Sample Analysis

workflow3 cluster_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample (Dried & Sieved) uae Ultrasound-Assisted Extraction soil_sample->uae cleanup Extract Cleanup (SPE) uae->cleanup lcms LC-MS/MS cleanup->lcms Direct Analysis gcms GC-MS (with Derivatization) cleanup->gcms Requires Derivatization

Caption: Logical flow for the analysis of BDCPP in soil samples.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Bis(1,3-dichloro-2-propyl) phosphate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is a primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a substance commonly used in a variety of consumer products.[1][2] Monitoring the urinary levels of BDCIPP serves as a reliable biomarker for assessing human exposure to TDCPP. This document provides a detailed protocol for the quantitative analysis of BDCIPP in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described methods are intended for researchers, scientists, and professionals in the field of drug development and environmental health.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for BDCIPP analysis in urine as reported in various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMethod Detection Limit (MDL) / Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
BDCIPP8 pg/mL-[1][2]
BDCIPP-0.5 ng/mL[3]
BDCIPP4.7 pg/mL-[4]
BDCIPP0.025 ng/mL-[5]

Table 2: Analyte Recovery Rates

AnalyteSpiked ConcentrationRecovery (%)Reference
BDCIPPLow, Medium, High82 ± 10 to 91 ± 4[1][2]
BDCIPP3 ng/mL69 - 119[3]
d10-BDCIPP (Internal Standard)-72 ± 13[4]

Experimental Protocols

Sample Collection and Storage

Urine samples should be collected in pre-cleaned amber glass bottles to prevent photodegradation. If not processed immediately, samples must be cooled and stored at -21°C or lower until analysis to ensure stability.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methods utilizing weak anion exchange (WAX) or mixed-mode anion exchange solid-phase extraction.[1][2][3]

Materials:

  • Urine sample

  • d10-BDCIPP internal standard (ISTD) spiking solution

  • 0.1 M Acetic acid

  • Methanol (HPLC grade)

  • Ultrapure water

  • Acetonitrile (B52724) (HPLC grade)

  • Pyrrolidine

  • Solid-phase extraction cartridges (e.g., Phenomenex Strata-X-AW or Oasis WAX)

  • Nitrogen evaporator

  • 0.2 µm syringe filters

Procedure:

  • Thaw frozen urine samples at room temperature and mix thoroughly.

  • Pipette 5 mL of urine into a polypropylene (B1209903) vial.

  • Add 10 µL of the ISTD spiking solution (e.g., 1 mg/L d10-BDCIPP).

  • Dilute the sample 1:1 (v/v) with ultrapure water.

  • Adjust the pH to 6 with approximately 450 µL of 0.1 M acetic acid. Verify the pH using pH test strips.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of ultrapure water.

  • Sample Loading: Apply the prepared urine sample to the conditioned cartridge at a flow rate of < 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of ultrapure water.

  • Drying: Dry the cartridge under a vacuum.

  • Elution: Elute the analyte from the cartridge into a glass vial using 2 mL of acetonitrile containing 5% pyrrolidine.

  • Evaporation: Evaporate the eluate to dryness at room temperature under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of a methanol:water (1:4, v/v) solution.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Optional: Enzymatic Hydrolysis for Glucuronide Conjugates

In urine, BDCIPP may be present as glucuronide conjugates.[6][7] An enzymatic hydrolysis step can be incorporated to measure total BDCIPP (free and conjugated). This step is typically performed before sample cleanup.

Materials:

Procedure:

  • To the 5 mL urine sample, add an appropriate volume of β-glucuronidase in ammonium acetate buffer.

  • Incubate the mixture. Incubation times and temperatures can vary (e.g., overnight at 37°C), and should be optimized for the specific enzyme used.[8]

  • After incubation, proceed with the sample preparation protocol starting from the pH adjustment step.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, operated in negative ion mode.[1][3]

LC Parameters:

  • Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex XB-C18, 100 mm x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 150 µL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Gradient Elution:

    • Initial: 15% B

    • 0.5 min: 15% B

    • 2.5 min: Ramp to 40% B

    • 4.0 min: Hold at 40% B

    • 7.5 min: Ramp to 95% B

    • 17.5 min: Hold at 95% B

    • Post-run equilibration

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI) or APCI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Drying Gas: Nitrogen

  • Gas Temperature: 325°C

  • Nebulizer Pressure: 30 psi

  • Capillary Voltage: 3000 V

  • MRM Transitions:

    • BDCIPP (Quantifier): 318.9 > 35.0

    • BDCIPP (Qualifier): 316.9 > 35.0

    • d10-BDCIPP (Internal Standard): Precursor > Product (to be determined based on the specific labeled standard)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample Collection spike Spike with Internal Standard (d10-BDCIPP) urine->spike hydrolysis Optional: Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis ph_adjust pH Adjustment (pH 6) hydrolysis->ph_adjust spe Solid-Phase Extraction (SPE) ph_adjust->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for BDCIPP analysis in urine.

G cluster_structure BDCIPP Structure cluster_fragmentation MS/MS Fragmentation BDCIPP Bis(1,3-dichloro-2-propyl) phosphate precursor Precursor Ion [M-H]⁻ m/z 318.9 product1 Product Ion m/z 35.0 (Cl⁻) precursor->product1 Collision-Induced Dissociation

Caption: BDCIPP structure and proposed MS/MS fragmentation.

References

Application Note: Solid-Phase Extraction for Bis(1,3-dichloro-2-propyl) Phosphate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a chlorinated organophosphate flame retardant (OPFR) used in a variety of consumer products, including polyurethane foams, textiles, and electronics.[1][2] Due to its additive nature, BDCPP can leach into the environment, leading to its presence in various environmental matrices, including water.[1] Concerns over its potential carcinogenicity and adverse effects on human health and aquatic organisms have necessitated sensitive and reliable methods for its detection in water samples.[1][3] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and cleanup of BDCPP from water samples prior to chromatographic analysis.[1][4][5] This application note provides a detailed protocol for the extraction of BDCPP from water samples using SPE, followed by analysis with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes of interest from a liquid sample (the mobile phase).[6][7] The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[8] For BDCPP, a non-polar compound, reversed-phase SPE is commonly employed, where a non-polar sorbent retains the analyte from a polar aqueous sample.[6]

Data Presentation

The following table summarizes the quantitative data for the analysis of organophosphate flame retardants, including BDCPP, in water samples using solid-phase extraction.

AnalyteSPE SorbentAnalytical MethodRecovery (%)LOD (ng/L)LOQ (ng/L)Reference
8 typical OPFRsPoly-Sery PSDSPE-GC-MS70.3 - 114.30.006 - 0.8500.015 - 2.000[4]
10 OPEsNot SpecifiedSPE-GC-MS/MS72.3 - 1080.17 - 1.13Not Reported[5]
4 OPEsMWCNT-coated iron oxideMagnetic SPE-GC-MS72.5 - 89.138 - 1000100 - 3590[9]
Chlorinated & Non-halogenated OPFRsBond Elut PPLSPE-GC/MS85 - 991 - 3Not Reported[3]
BDCPP & DPP (in urine)Mixed-mode anion exchangeSPE-LC-MS/MS82 - 91 (BDCPP)0.008 (BDCPP)Not Reported[10]

Note: The data presented is for a range of organophosphate esters (OPEs) or flame retardants (OPFRs) and may not be specific to BDCPP alone in all cases.

Experimental Protocol: SPE of BDCPP from Water Samples

This protocol outlines a general procedure for the solid-phase extraction of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) from water samples. The specific volumes and reagents may need to be optimized based on the sample matrix and the analytical instrumentation used.

Materials and Reagents

  • SPE Cartridges: Reversed-phase polymer-based cartridges (e.g., Oasis HLB, Bond Elut PPL, or Poly-Sery PSD).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Dichloromethane (B109758) (HPLC grade), and Deionized water.

  • Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator.

  • Internal Standard: A suitable internal standard, such as a deuterated analog of BDCPP (BDCPP-d15), should be used for accurate quantification.

Protocol Steps

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Store samples at 4°C and analyze as soon as possible.[11]

    • If the sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.45 µm).

    • Spike the water sample with the internal standard.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.[5] Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated water sample (typically 100 mL to 1 L, depending on the expected concentration of BDCPP) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained BDCPP from the cartridge by passing a suitable organic solvent. Common elution solvents include:

      • 4 mL of ethyl acetate.[4]

      • A mixture of dichloromethane and acetone.

    • The elution should be performed at a low flow rate (1-2 mL/min) to ensure efficient desorption of the analyte.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS or methanol/water for LC-MS/MS).

  • Analysis:

    • Analyze the reconstituted sample using a calibrated GC-MS or LC-MS/MS system for the quantification of BDCPP.

Visualizations

Diagram of the Solid-Phase Extraction Workflow for BDCPP Analysis

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Water Sample Collection Filtration Filtration (if needed) SampleCollection->Filtration Spiking Spike with Internal Standard Filtration->Spiking Conditioning 1. Conditioning (Methanol, Water) Spiking->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Deionized Water) Loading->Washing Elution 4. Elution (Ethyl Acetate/Acetonitrile) Washing->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction and analysis of BDCPP from water samples.

Logical Relationship of SPE Steps

SPE_Steps Start Start Condition Condition Sorbent Start->Condition Prepare Cartridge Load Load Sample Condition->Load Ready for Sample Wash Wash Interferences Load->Wash Analyte Retained Elute Elute Analyte Wash->Elute Interferences Removed Analyze Analyze Eluate Elute->Analyze Isolated Analyte End End Analyze->End

Caption: Logical progression of the key steps in a solid-phase extraction protocol.

References

Application Notes and Protocols for High-Throughput Screening of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a major metabolite of the widely used organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to the ubiquitous presence of TDCPP in consumer products and the environment, there is growing concern about the potential adverse health effects of both the parent compound and its metabolites. High-throughput screening (HTS) assays are essential tools for rapidly assessing the toxicological profile of compounds like BDCPP, enabling the prioritization of chemicals for further investigation and regulatory action.

These application notes provide a framework for utilizing HTS methodologies to evaluate the potential toxicity of BDCPP, with a focus on cytotoxicity, endocrine disruption, and developmental toxicity. Detailed protocols for key experiments are provided to guide researchers in setting up and executing these assays.

Data Presentation

The following tables summarize representative quantitative data for TDCPP and its metabolites from various in vitro assays. While specific HTS data for BDCPP is still emerging, these values provide an expected range of activity and can be used as a benchmark for newly generated data.

Table 1: Cytotoxicity Data for TDCPP

Cell LineAssay TypeEndpointIC50 (µM)Reference
A549 (Human Lung Carcinoma)Cell ViabilityCell Death82.6[1]
HEK293 (Human Embryonic Kidney)Cell ViabilityIncreased ATP abundance< 1 (increase)[2][3]

Table 2: Endocrine Disruption Data for Chlorinated Organophosphate Flame Retardants

Assay TypeEndpointCompoundActivityEffective Concentration (µM)Reference
Androgen Receptor (AR) BindingAntagonismTDCPPActive-[4]
Estrogen Receptor α (ERα) ActivationAgonismBDCPPAgonistic-[5]
Mineralocorticoid Receptor (MR) BindingAntagonismBDCPPAntagonistic-[5]

Table 3: Developmental Toxicity Data for TDCPP in Zebrafish

EndpointEffectConcentration (µM)Reference
Overt ToxicityMalformations, Death≥ 10[6]
Altered BehaviorHyperactivity/HypoactivityNon-lethal concentrations[6]

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening using the MTT Assay

This protocol outlines a method for assessing the effect of BDCPP on cell viability in a 96-well or 384-well format.

Materials:

  • Human cell line (e.g., A549, HEK293)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BDCPP stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into each well of the microplate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BDCPP from the stock solution in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic compound).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of BDCPP.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL (for 96-well) or 2.5 µL (for 384-well) of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol 2: High-Throughput Androgen Receptor (AR) Antagonism Assay

This protocol describes a cell-based reporter gene assay to screen for the anti-androgenic potential of BDCPP.

Materials:

  • A stable cell line expressing the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase), such as the MDA-kb2 cell line.

  • Cell culture medium appropriate for the cell line.

  • BDCPP stock solution (in DMSO).

  • Dihydrotestosterone (DHT) as the AR agonist.

  • A known AR antagonist as a positive control (e.g., bicalutamide).

  • Luciferase assay reagent.

  • White, opaque 96-well or 384-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the cells into the white microplates at an optimized density.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of BDCPP in the appropriate medium.

    • In a separate plate, prepare a solution of DHT at a concentration that gives a submaximal response (e.g., EC80).

    • Add the BDCPP dilutions to the cell plate.

    • Immediately after, add the DHT solution to all wells except the vehicle control.

    • Include wells with DHT alone (agonist control) and wells with the positive control antagonist plus DHT.

    • Incubate the plate for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the data to the DHT-only control (100% activity) and the vehicle control (0% activity).

    • Plot the concentration-response curve for BDCPP and determine the EC50 value (the concentration that causes a 50% reduction in the DHT-induced response).

Protocol 3: High-Throughput Zebrafish Developmental Toxicity Assay

This protocol provides a method for assessing the developmental toxicity of BDCPP using zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos.

  • Embryo medium (e.g., E3 medium).

  • BDCPP stock solution (in DMSO).

  • 96-well or 384-well plates.

  • Stereomicroscope.

  • High-content imaging system (optional).

Procedure:

  • Embryo Collection and Staging:

    • Collect freshly fertilized zebrafish embryos and rinse them with embryo medium.

    • Select healthy, normally developing embryos at the 4-8 cell stage.

  • Compound Exposure:

    • Prepare serial dilutions of BDCPP in embryo medium. The final DMSO concentration should not exceed 0.1%.

    • Dispense one embryo per well into the multi-well plate containing the different concentrations of BDCPP.

    • Include a vehicle control (embryo medium with 0.1% DMSO).

    • Incubate the plates at 28.5°C.

  • Phenotypic Assessment:

    • At 24, 48, 72, 96, and 120 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.

    • Record a range of developmental endpoints, including:

      • Mortality

      • Hatching rate

      • Morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects)

      • Heart rate

      • Spontaneous movement

  • Data Acquisition and Analysis:

    • Quantify the incidence and severity of each endpoint at each concentration.

    • Determine the LC50 (lethal concentration 50%) and EC50 (effective concentration 50%) for the most sensitive endpoints.

    • If using a high-content imaging system, automated image acquisition and analysis can be employed for more quantitative and high-throughput assessment of morphological changes.

Mandatory Visualizations

HTS_Workflow_for_BDCPP_Toxicity cluster_prep Preparation cluster_assays High-Throughput Screening Assays cluster_analysis Data Analysis & Interpretation Compound_Prep BDCPP Stock & Dilutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity Compound Addition Endocrine Endocrine Disruption Assay (e.g., AR Antagonism) Compound_Prep->Endocrine Compound Addition DevTox Developmental Toxicity Assay (Zebrafish) Compound_Prep->DevTox Compound Addition Cell_Culture Cell Line Culture (e.g., A549, MDA-kb2) Cell_Culture->Cytotoxicity Cell_Culture->Endocrine Zebrafish_Breeding Zebrafish Embryo Collection Zebrafish_Breeding->DevTox Data_Acquisition Data Acquisition (Plate Reader, Imaging) Cytotoxicity->Data_Acquisition Endocrine->Data_Acquisition DevTox->Data_Acquisition Dose_Response Dose-Response Modeling (IC50 / EC50 Determination) Data_Acquisition->Dose_Response Tox_Profiling Toxicity Profiling & Risk Assessment Dose_Response->Tox_Profiling

Caption: Experimental workflow for HTS of BDCPP toxicity.

BDCPP_Endocrine_Disruption_Pathway cluster_nucleus Nucleus Testosterone Testosterone (Androgen) AR Androgen Receptor (AR) Testosterone->AR Binds to AR_translocation AR-Ligand Complex Translocates to Nucleus AR->AR_translocation BDCPP BDCPP BDCPP->AR ARE Androgen Response Element (ARE) in DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cellular_Response Androgenic Cellular Response Gene_Transcription->Cellular_Response Inhibition Inhibition AR_translocation->ARE Binds to

Caption: Postulated signaling pathway for BDCPP-induced androgen receptor antagonism.

TDCPP_Metabolism_to_BDCPP TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (e.g., in Liver Microsomes) TDCPP->Metabolism BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Metabolism->BDCPP Biotransformation Toxicity Potential Toxic Effects (e.g., Endocrine Disruption) BDCPP->Toxicity

Caption: Logical relationship of TDCPP metabolism to BDCPP and subsequent toxicity.

References

Application Notes and Protocols for Biomonitoring of Bis(1,3-dichloro-2-propyl) phosphate in Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is the primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] TDCPP is widely used in a variety of consumer products, including polyurethane foam in furniture and cars, to meet flammability standards.[2] Consequently, human exposure to TDCPP is widespread, leading to the presence of its metabolite, BDCIPP, in human populations.[3][4][5] Monitoring BDCIPP in human biological samples, primarily urine, serves as a reliable biomarker for assessing exposure to TDCPP.[1][2][6] These application notes and protocols provide detailed methodologies for the biomonitoring of BDCIPP in human urine, summarize quantitative data from various studies, and offer visualizations of the experimental workflow.

Data Presentation: Quantitative Analysis of BDCIPP in Human Urine

The following tables summarize the concentrations of BDCIPP reported in human urine from various studies. These values can be used for comparison and to understand the range of exposure in different populations.

Table 1: BDCIPP Concentrations in Human Urine from Various Studies

Study PopulationCountry/RegionSample Size (n)Detection Frequency (%)Geometric Mean (ng/mL)Concentration Range (ng/mL)Reference
Non-occupationally exposed adultsUSA91000.1470.046 - 1.662[1]
Adult VolunteersCalifornia, USA13-2.50.5 - 7.3[7]
Mothers and Children-84 (42 pairs)-0.13 (Mothers), 0.20 (Children)-[8]
California residentsCalifornia, USA1694--[9][10]
MenUSA7 (repeated samples)91--[11]
Pregnant WomenShanghai, China23171.2-[12]
Infants (2-18 months)North Carolina, USA43--Daily Intake: 0.01-15.03 µ g/kg-day [4]

Table 2: Methodological Performance for BDCIPP Analysis

Analytical MethodSample MatrixMethod Detection Limit (MDL) / Limit of Quantification (LOQ)Recovery Rate (%)Reference
LC-MS/MSUrineMDL: 8 pg/mL82 ± 10 to 91 ± 4[1]
LC-MS/MSUrinemLOQ: 0.5 ng/mL-[13]
GC-MS/MSUrinemLOQ: 0.02 ng/mL-[13]
LC-MS/MSUrineLOD: 0.025 ng/mL88 - 107[7]
UPLC-HRMSUrinemLOQ: 0.40 ng/mL-[8]

Experimental Protocols

This section provides a detailed protocol for the analysis of BDCIPP in human urine based on commonly cited methodologies, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Determination of BDCIPP in Human Urine by LC-MS/MS

1. Sample Collection and Storage:

  • Collect spot urine samples in polypropylene (B1209903) containers.

  • Immediately after collection, chill the samples and transport them to the laboratory on ice.

  • Store urine samples at -20°C or lower until analysis to ensure the stability of the analyte.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw urine samples to room temperature.

  • Centrifuge a 5 mL aliquot of urine to remove any sediment.

  • Enzymatic Hydrolysis (optional but recommended to account for conjugated metabolites):

    • Adjust the pH of the urine sample to 5 with an appropriate buffer (e.g., 1 M ammonium (B1175870) acetate).

    • Add β-glucuronidase/sulfatase enzyme solution.

    • Incubate at 37°C for a specified period (e.g., 4 hours or overnight) to deconjugate the metabolites.

  • Add an internal standard (e.g., a mass-labeled BDCIPP) to the sample.

  • Solid-Phase Extraction (using a mixed-mode anion exchange sorbent): [1]

    • Condition the SPE cartridge (e.g., Oasis WAX) with methanol (B129727) followed by deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a series of solutions to remove interferences (e.g., deionized water, followed by a mild organic solvent).

    • Elute the analyte of interest (BDCIPP) using an appropriate elution solvent (e.g., methanol containing a small percentage of a weak acid or base).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase components).

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with a buffer like ammonium acetate (B1210297) or acetic acid) and an organic phase (e.g., methanol or acetonitrile).[7]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode is often employed.[1][2][13]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of BDCIPP. This involves monitoring specific precursor-to-product ion transitions for both the native BDCIPP and its labeled internal standard.

4. Quality Control:

  • Include procedural blanks, spiked matrix samples, and duplicate samples in each analytical batch to monitor for contamination, accuracy, and precision.

  • Generate a calibration curve using a series of standard solutions of known BDCIPP concentrations.

Visualizations

Metabolic Pathway of TDCPP to BDCIPP

The primary route of exposure to BDCIPP is through the metabolism of its parent compound, TDCPP.

TDCPP_Metabolism TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (e.g., in the liver) TDCPP->Metabolism BDCIPP Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) Primary Metabolite Metabolism->BDCIPP Excretion Urinary Excretion BDCIPP->Excretion BDCIPP_Biomonitoring_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample_Collection Urine Sample Collection Storage Storage at <= -20°C Sample_Collection->Storage Thawing Thawing and Centrifugation Storage->Thawing Enzymatic_Hydrolysis Enzymatic Hydrolysis (optional) Thawing->Enzymatic_Hydrolysis Internal_Standard Addition of Internal Standard Enzymatic_Hydrolysis->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Final_Report Final Report of BDCIPP Levels Data_Processing->Final_Report

References

Application Notes and Protocols for the Quantification of Tris(1,3-dichloro-2-propyl) Phosphate, a Precursor to BDCIPP, in House Dust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the quantification of Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) in house dust. TDCPP is a widely used organophosphate flame retardant and a precursor to Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP). BDCIPP is the primary metabolite of TDCPP and is commonly used as a biomarker for assessing human exposure to its parent compound. While TDCPP is frequently measured in environmental samples like house dust, BDCIPP is typically quantified in biological matrices such as urine. This protocol, therefore, focuses on the established and scientifically validated methodology for measuring TDCPP in house dust as a means of evaluating potential exposure.

The methods described herein are essential for researchers in environmental health, toxicology, and exposure science. Accurate quantification of TDCPP in indoor environments is crucial for understanding human exposure pathways and for conducting risk assessments. The following sections provide a comprehensive overview of sample collection, preparation, extraction, and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative concentrations of TDCPP found in house dust from various studies. These values can serve as a reference for researchers analyzing their own samples.

Study LocationNumber of Samples (n)Detection Frequency (%)Concentration Range (µg/g)Geometric Mean (µg/g)Median (µg/g)Reference
Boston, USA50>96<0.090 - 561.9-[1]
Sweden15-0.2 - 67-1.1[1]
Germany----1.2 - 1.7[1]
Japanese Hotel8-0.07 - 18-1.7[1]
South China--0.42 - 10.19--[2]
Tampa Bay, USA64---0.530[3]
Flemish Homes-----[4]
Korea8595-100up to 2.4--[5]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of TDCPP in house dust samples.

Experimental Workflow for TDCPP Analysis in House Dust cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Collection House Dust Collection Sieving Sieving (<150 µm) Collection->Sieving Transfer to lab Homogenization Homogenization Sieving->Homogenization Spiking Spiking with Internal Standards Homogenization->Spiking SolventExtraction Solvent Extraction (e.g., Hexane (B92381)/Acetone) Spiking->SolventExtraction Ultrasonication Ultrasonication SolventExtraction->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation SPE Solid Phase Extraction (SPE) (e.g., Florisil) Centrifugation->SPE Supernatant Concentration Concentration under Nitrogen SPE->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Workflow for TDCPP analysis in house dust.

Experimental Protocols

The following are detailed protocols for the analysis of TDCPP in house dust, adapted from established methodologies.[4][6][7]

Sample Collection and Preparation
  • Dust Collection: Collect house dust samples using a high-volume small surface sampler or by collecting the contents of a household vacuum cleaner bag.[6]

  • Sieving: Sieve the collected dust through a 150 µm stainless steel mesh to remove larger debris and obtain a fine, homogenous powder.[6]

  • Storage: Store the sieved dust samples in amber glass vials at -20°C until extraction.

Sample Extraction
  • Aliquoting: Weigh approximately 100 mg of the homogenized dust sample into a glass centrifuge tube.[6]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as deuterated TDCPP (d15-TDCPP), to correct for matrix effects and variations in instrument response.

  • Solvent Addition: Add 5 mL of a 3:1 (v/v) mixture of hexane and acetone (B3395972) to the centrifuge tube.[6]

  • Extraction: Tightly cap the tube and vortex for 1 minute, followed by ultrasonication for 15 minutes.[6]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeat Extraction: Repeat the solvent addition, vortexing, ultrasonication, and centrifugation steps two more times, combining the supernatants.

  • Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

Sample Cleanup using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a Florisil SPE cartridge (e.g., 500 mg/3 mL) by passing 6 mL of ethyl acetate (B1210297) followed by 6 mL of hexane through it.[6]

  • Sample Loading: Reconstitute the concentrated extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution: Elute the target analytes from the cartridge with an appropriate solvent mixture, such as a combination of hexane and ethyl acetate. The exact elution solvent and volume should be optimized based on the specific SPE cartridge and target analyte recovery.

  • Final Concentration: Evaporate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add a suitable solvent for instrumental analysis (e.g., isooctane (B107328) for GC-MS) and concentrate to the final desired volume.

Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 80°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for TDCPP and the internal standard.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for TDCPP and the internal standard.

Potential Signaling Pathway Disruption by TDCPP

TDCPP exposure has been linked to various adverse health effects, and research suggests its interference with key cellular signaling pathways. The following diagram illustrates a potential mechanism of TDCPP-induced toxicity.

TDCPP Signaling Pathway TDCPP TDCPP Exposure ROS Increased Reactive Oxygen Species (ROS) TDCPP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Nrf2 Nrf2 Pathway Activation OxidativeStress->Nrf2 Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: TDCPP-induced oxidative stress pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of TDCPP in house dust. By following these methodologies, researchers can obtain reliable and reproducible data to assess indoor contamination levels and potential human exposure. While the direct measurement of the metabolite BDCIPP in house dust is not a common practice, the analysis of its parent compound, TDCPP, serves as a critical and scientifically accepted approach for evaluating environmental exposure. Further research into the toxicological effects of TDCPP and its metabolites will continue to inform our understanding of the potential health risks associated with these ubiquitous environmental contaminants.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of BDCPP Conjugates in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary metabolite of the widely used organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] Monitoring urinary levels of BDCPP serves as a critical biomarker for assessing human exposure to its parent compound.[3][4] In humans, TDCPP is metabolized in the liver, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[5][6] This process involves O-dealkylation, leading to the formation of BDCPP.[5] Subsequently, BDCPP can undergo phase II metabolism, where it is conjugated with glucuronic acid to form more water-soluble compounds that are then excreted in the urine. To accurately quantify the total BDCPP exposure, it is often necessary to hydrolyze these glucuronide conjugates, converting them back to the free BDCPP form prior to analysis. This document provides detailed protocols for the enzymatic hydrolysis of BDCPP conjugates in urine, data on the efficiency of various hydrolysis conditions, and a comprehensive experimental workflow.

Metabolic Pathway of TDCPP to BDCPP Excretion

The metabolic conversion of TDCPP to its urinary metabolite BDCPP is a multi-step process primarily occurring in the liver. The initial and rate-determining step is the cytochrome P450-mediated oxidation of the parent compound. Following its formation, BDCPP can be conjugated with glucuronic acid, a common pathway for the detoxification and excretion of xenobiotics, rendering the metabolite more water-soluble for renal clearance.

TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) (Absorbed into the body) Metabolism Phase I Metabolism (Liver) TDCPP->Metabolism Cytochrome P450 (e.g., CYP3A4) BDCPP Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Metabolism->BDCPP O-dealkylation Conjugation Phase II Metabolism (Glucuronidation) BDCPP->Conjugation BDCPP_G BDCPP-Glucuronide Conjugation->BDCPP_G Excretion Urinary Excretion BDCPP_G->Excretion Urine_Sample Urine Sample (Contains Free BDCPP and BDCPP-Glucuronide) Excretion->Urine_Sample

Metabolic conversion of TDCPP to urinary BDCPP conjugates.

Experimental Protocols

Urine Sample Collection and Pre-treatment

Proper sample collection and pre-treatment are crucial for accurate quantification.

  • Collection : Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers.

  • Storage : For short-term storage (less than 24 hours), refrigerate samples at 2-8°C. For long-term storage, freeze at -20°C or lower to minimize degradation of metabolites.

  • Pre-treatment : Prior to hydrolysis, thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity and centrifuge at approximately 2,500 x g for 10 minutes to pellet any sediment. Use the resulting supernatant for the hydrolysis procedure.

Enzymatic Hydrolysis of BDCPP-Glucuronide

The following protocols outline the use of different β-glucuronidase enzymes for the hydrolysis of conjugated BDCPP. Recombinant enzymes often offer higher purity and efficiency, allowing for shorter incubation times and lower temperatures.[7][8]

Protocol 1: Hydrolysis using Recombinant β-Glucuronidase (e.g., B-One™ or BGTurbo™)

This protocol is recommended for high-throughput analysis due to its speed and efficiency at room temperature.[7][8]

  • Sample Preparation : In a clean microcentrifuge tube, add 500 µL of urine supernatant.

  • Internal Standard : Spike the sample with an appropriate internal standard, such as a mass-labeled BDCPP (d10-BDCPP), to correct for matrix effects and variations in recovery.

  • Buffering : Add 125 µL of a concentrated buffer solution to achieve a final pH between 6.5 and 7.0. A 1 M ammonium (B1175870) acetate (B1210297) or phosphate buffer is suitable.

  • Enzyme Addition : Add 25 µL of recombinant β-glucuronidase solution (e.g., BGTurbo™).

  • Incubation : Vortex the mixture gently and incubate at room temperature (approximately 20-25°C) for 15-30 minutes. Alternatively, incubation can be carried out at 37°C for 10-15 minutes to further accelerate the reaction.[7]

  • Termination : Stop the reaction by adding 500 µL of ice-cold acetonitrile (B52724) or by proceeding directly to solid-phase extraction.

Protocol 2: Hydrolysis using β-Glucuronidase from Helix pomatia

This is a more traditional method that may require longer incubation times and elevated temperatures. This enzyme preparation also contains sulfatase activity, which may be beneficial if sulfate (B86663) conjugates are present.[9][10]

  • Sample Preparation : To 1 mL of urine supernatant in a glass tube, add an internal standard.

  • Buffering : Adjust the sample pH to 5.0 by adding 200 µL of 1 M sodium acetate buffer.

  • Enzyme Addition : Add 20-50 µL of β-glucuronidase from Helix pomatia (approximately 100,000 units/mL). The optimal amount should be determined empirically.[10]

  • Incubation : Vortex the mixture and incubate in a water bath at 37°C for 4 to 16 hours. An overnight incubation is common to ensure complete hydrolysis.[11]

  • Termination : Cool the samples to room temperature and stop the reaction by adding a protein-precipitating solvent like acetonitrile or proceed to the extraction step.

Data Presentation

Comparison of β-Glucuronidase Enzyme Efficiency

The choice of enzyme can significantly impact the efficiency and duration of the hydrolysis step. Recombinant enzymes generally exhibit superior performance for many common drug glucuronides. While specific data for BDCPP is limited, the following table summarizes the performance of different enzymes on other relevant conjugated compounds, which can serve as a guide.

Enzyme SourceTarget Analyte ClassIncubation TimeIncubation Temperature (°C)Hydrolysis EfficiencyReference(s)
Recombinant (B-One™)Various Drug Glucuronides5-10 minutes20-55>90%[7]
Recombinant (BGTurbo™)Various Drug Glucuronides5-60 minutes20-55>90%[7]
Helix pomatiaVarious Drug Glucuronides18-24 hours40-55Variable, generally lower than recombinant[7]
Helix pomatiaPhytoestrogen Glucuronides2 hours37Complete[11]
E. coliCannabinoid Glucuronides16 hours37Optimized[12]
Reported Concentrations of BDCPP in Human Urine

The following table summarizes BDCPP concentrations reported in various human urine studies. These values can provide a reference range for expected concentrations in non-occupationally exposed populations.

PopulationNumber of Samples (n)Detection Frequency (%)Geometric Mean (ng/mL)Concentration Range (ng/mL)Reference(s)
Non-occupationally exposed adults91000.1470.046 - 1.662[3][13]
Mothers (US)21100--[4]
Toddlers (US)21100-Levels were 4.9 times higher than mothers[4]

Experimental Workflow Visualization

The overall process from sample receipt to final analysis involves several key stages. The following diagram illustrates a typical workflow for the analysis of BDCPP in urine, incorporating the enzymatic hydrolysis step.

cluster_pre Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_post Sample Clean-up and Analysis Sample Urine Sample Collection Centrifuge Centrifugation (2,500 x g) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike Spike with Internal Standard (d10-BDCPP) Supernatant->Spike Buffer Add Buffer (e.g., Ammonium Acetate) Spike->Buffer Enzyme Add β-Glucuronidase Buffer->Enzyme Incubate Incubate (e.g., 25°C for 30 min) Enzyme->Incubate SPE Solid-Phase Extraction (SPE) Incubate->SPE Elute Elute BDCPP SPE->Elute Analyze LC-MS/MS Analysis Elute->Analyze

References

Application Note: Quantification of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) in Human Urine by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a primary metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in human urine. The protocol employs a highly specific and accurate isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Sample preparation involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. This method is suitable for researchers, toxicologists, and drug development professionals involved in biomonitoring and assessing human exposure to TDCPP.

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is a significant biomarker for assessing human exposure to the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1] TDCPP is commonly found in polyurethane foams, furniture, and other consumer products, leading to its presence in indoor environments and subsequent human exposure.[2] Monitoring BDCIPP in biological matrices such as urine provides a reliable measure of the body's burden of the parent compound.[1][3]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy.[1] This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., d10-BDCIPP) at the beginning of the sample preparation process. This internal standard behaves identically to the native analyte throughout extraction, cleanup, and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring highly reliable quantification.[4][5] This application note provides a detailed protocol for the analysis of BDCIPP in human urine using SPE and LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Standards: BDCIPP (CAS No: 72236-72-7) and its isotopically labeled internal standard (e.g., d10-BDCIPP).[1]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Reagents: Ammonium (B1175870) acetate (B1210297), acetic acid, tributylamine (B1682462), and β-glucuronidase/sulfatase.[4][6]

  • SPE Cartridges: Mixed-mode or weak anion exchange (WAX) SPE cartridges (e.g., Oasis WAX).[4][7]

  • Urine Samples: Collected and stored at ≤ -20°C.

Sample Preparation
  • Thawing and Spiking: Thaw frozen urine samples to room temperature. Vortex to ensure homogeneity. Take a 1.0 mL aliquot of urine and place it in a polypropylene (B1209903) tube. Spike the sample with the isotopically labeled internal standard solution.

  • Enzymatic Hydrolysis (Optional but Recommended): To account for conjugated BDCIPP metabolites, add 500 µL of ammonium acetate buffer (pH 5) and β-glucuronidase/sulfatase enzyme solution.[4][8] Incubate the mixture, for example, at 37°C for 4 hours, to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.

    • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove interferences.

    • Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to mix.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.0 mm x 150 mm, 3 µm particle size).[6]

    • Mobile Phase A: Water with 1 mM tributylamine and 1 mM acetic acid.[6]

    • Mobile Phase B: Methanol:water (95:5 v/v) with 1 mM tributylamine and 1 mM acetic acid.[6]

    • Gradient: A suitable gradient to separate BDCIPP from matrix interferences.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode or atmospheric pressure chemical ionization (APCI) in negative mode.[4][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both the native BDCIPP and the labeled internal standard for confirmation and quantification.

Data Presentation

The performance of the method is summarized in the tables below. These values are compiled from various studies and represent typical method performance characteristics.

Table 1: Method Detection and Quantification Limits for BDCIPP in Urine

ParameterLC-MS/MS (APCI)LC-MS/MS (ESI)GC-MS/MS
Method Detection Limit (MDL) 8 pg/mL[3][4]0.025 ng/mL[6]-
Method Limit of Quantification (mLOQ) -0.40 - 0.5 ng/mL[7][9]0.02 ng/mL[7]

Table 2: Recovery and Precision Data for BDCIPP Analysis in Urine

Concentration LevelRecovery (%)Inter-day Imprecision (RSD %)Reference
Spiked Urine82 ± 10% to 91 ± 4%-[3][4]
3 ng/mL in Pooled Urine69 - 119%<31%[7]
Spiked Samples90 - 113%2 - 8%[8]

Table 3: Observed Concentrations of BDCIPP in Human Urine Samples

PopulationDetection FrequencyConcentration RangeGeometric MeanReference
Non-occupationally exposed adults (n=9)100%46 - 1,662 pg/mL147 pg/mL[3][4]
California adults (n=13)-0.5 - 7.3 ng/mL2.5 ng/mL[6]
Mothers and Children (n=84)Detected above MLD-0.13 ng/mL (Mothers), 0.20 ng/mL (Children)[9]
Non-occupationally exposed adults (n=76)100%0.31 - 6.8 ng/mL0.69 ng/mL[8]

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing sample 1. Urine Sample (1 mL) spike 2. Spike with Isotope-Labeled Standard sample->spike hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis spe 4. Solid-Phase Extraction (WAX Cartridge) hydrolysis->spe elution 5. Elution spe->elution evap 6. Evaporation & Reconstitution elution->evap lcms 7. LC-MS/MS Analysis (ESI/APCI Negative Mode) evap->lcms data 8. Data Acquisition (MRM Mode) lcms->data quant 9. Quantification using Isotope Dilution data->quant report 10. Final Concentration Report quant->report

Caption: Experimental workflow for BDCIPP analysis in urine.

logical_relationship TDCPP TDCPP Exposure (e.g., Dust Ingestion) Metabolism In-vivo Metabolism TDCPP->Metabolism BDCIPP_urine BDCIPP in Urine (Free & Conjugated) Metabolism->BDCIPP_urine Extraction Sample Extraction & Cleanup (SPE) BDCIPP_urine->Extraction Analysis ID-LC-MS/MS Quantification Extraction->Analysis Result Biomarker Concentration (Exposure Level) Analysis->Result

Caption: Logical relationship from exposure to biomarker detection.

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable, sensitive, and accurate means for quantifying BDCIPP in human urine. The protocol, incorporating enzymatic hydrolysis and solid-phase extraction, ensures effective sample cleanup and concentration, making it suitable for biomonitoring studies aimed at assessing human exposure to TDCPP. The presented performance data demonstrates the robustness of the method for generating high-quality data for research and regulatory purposes.

References

Application Notes and Protocols for the Development of a Certified Reference Material for Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] TDCPP is frequently detected in various environmental matrices and consumer products, leading to widespread human exposure.[4][5] Consequently, BDCPP is a critical biomarker for assessing human exposure to TDCPP.[1][2] The availability of a high-purity, well-characterized Certified Reference Material (CRM) for BDCPP is essential for accurate quantification in biological and environmental samples, ensuring the reliability and comparability of data across different laboratories and studies.

This document provides a comprehensive guide for the development of a BDCPP CRM, following the principles outlined in ISO 17034 for the competence of reference material producers.[6][7][8] The protocols cover the synthesis, purification, and characterization of BDCPP, including identity confirmation, purity assessment, and homogeneity and stability studies.

Materials and Reagents

  • Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) (≥95% purity)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10) internal standard

  • Silica (B1680970) gel for column chromatography

  • Deuterated chloroform (B151607) (CDCl3) for NMR analysis

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Amber glass vials for storage

Instrumentation

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Nuclear magnetic resonance (NMR) spectrometer (e.g., 400 MHz)

  • Analytical balance

  • pH meter

  • Rotary evaporator

  • Glass chromatography column

  • Automated liquid handler (optional, for homogeneity and stability studies)

  • Climate chambers for stability studies

Experimental Protocols

1. Synthesis of this compound (BDCPP) via Controlled Hydrolysis of TDCPP

This protocol describes a proposed method for the synthesis of BDCPP from its precursor, TDCPP, via controlled alkaline hydrolysis. This method is based on the known metabolic pathway and general principles of organophosphate ester hydrolysis.

  • Reaction Setup: In a round-bottom flask, dissolve 1 gram of TDCPP in 50 mL of a 1:1 mixture of methanol and water.

  • Hydrolysis: While stirring, slowly add 1 M sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH of the solution, maintaining it between 10 and 11.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes), neutralizing them with 1 M HCl, and analyzing by thin-layer chromatography (TLC) or LC-MS/MS to check for the formation of BDCPP and the disappearance of TDCPP.

  • Quenching: Once the reaction is complete (typically within 2-4 hours), quench the reaction by neutralizing the solution to pH 7 with 1 M HCl.

  • Solvent Removal: Remove the methanol from the solution using a rotary evaporator.

  • Extraction: Extract the aqueous solution three times with dichloromethane (DCM) to remove any unreacted TDCPP. The desired BDCPP will remain in the aqueous phase.

  • Acidification and Final Extraction: Acidify the aqueous phase to pH 2-3 with 1 M HCl. Extract the acidified solution three times with DCM. The BDCPP will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude BDCPP product.

2. Purification of BDCPP by Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude BDCPP in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS/MS to identify those containing pure BDCPP.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified BDCPP.

3. Characterization of the BDCPP Certified Reference Material

3.1. Identity and Purity Assessment

  • LC-MS/MS Analysis:

    • Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution of methanol and water containing 0.1% formic acid.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for BDCPP.

    • Quantification: Prepare a calibration curve using a commercially available BDCPP standard (if available) or by quantitative NMR (qNMR). Use BDCPP-d10 as an internal standard to correct for matrix effects and variations in instrument response.[9]

  • NMR Analysis:

    • ¹H NMR: Dissolve a small amount of the purified BDCPP in CDCl3 and acquire the proton NMR spectrum to confirm the chemical structure.

    • ³¹P NMR: Acquire the phosphorus-31 NMR spectrum to confirm the presence of the phosphate group and to check for phosphorus-containing impurities.

    • Quantitative NMR (qNMR): Use a certified internal standard to determine the exact purity of the synthesized BDCPP.

3.2. Homogeneity Study

The homogeneity of the prepared BDCPP CRM must be assessed to ensure that each unit of the batch has the same concentration of the analyte within the stated uncertainty.[6][10][11]

  • Sampling: From a batch of prepared CRM units (e.g., vials), randomly select a representative number of units (typically 10-15).

  • Analysis: From each selected unit, take at least two independent sub-samples and analyze them for BDCPP concentration using the validated LC-MS/MS method.

  • Statistical Analysis: Perform an analysis of variance (ANOVA) on the results to assess the between-unit and within-unit variability. The between-unit variance should not be significantly larger than the within-unit variance.

3.3. Stability Study

Stability studies are crucial to determine the shelf-life of the CRM and the appropriate storage conditions.[6][8]

  • Short-Term Stability (for shipping conditions): Store CRM units at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C) for a short period (e.g., 1, 2, and 4 weeks).

  • Long-Term Stability (for storage): Store CRM units at the proposed storage temperature (e.g., -20°C) and at a reference temperature (e.g., -80°C) for an extended period (e.g., 3, 6, 12, 24, and 36 months).

  • Analysis: At each time point, analyze the samples stored at the different temperatures and compare the results to those stored at the reference temperature.

  • Data Analysis: Plot the concentration of BDCPP against time for each temperature. The data can be analyzed using regression analysis to determine if there is any significant degradation over time. The shelf-life is determined as the time at which the concentration is predicted to fall outside the uncertainty interval of the certified value.

4. Assignment of Certified Value and Uncertainty

The certified value of the BDCPP CRM is the concentration of BDCPP determined through the characterization studies. The uncertainty of the certified value is calculated by combining the uncertainties from the characterization (purity), homogeneity, and stability studies, following the principles of the Guide to the Expression of Uncertainty in Measurement (GUM).

Data Presentation

Table 1: Summary of Quantitative Data for the BDCPP Certified Reference Material

ParameterMethodResultUncertainty
Identity
¹H NMR400 MHz NMRConforms to structureN/A
³¹P NMR400 MHz NMRConforms to structureN/A
MS/MSLC-MS/MSCorrect precursor/product ionsN/A
Purity
Purity AssayqNMR99.5%± 0.2%
Chromatographic PurityLC-MS/MS>99%N/A
Certified Concentration
Certified ValueGravimetric preparation & qNMR100.0 µg/mL± 0.5 µg/mL
Homogeneity
Between-unit variationANOVAF-statistic < F-criticalN/A
Stability
Short-term (4 weeks at 40°C)LC-MS/MSNo significant degradationN/A
Long-term (24 months at -20°C)LC-MS/MSShelf-life establishedN/A

Mandatory Visualizations

Diagram 1: Experimental Workflow for CRM Development

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Value Assignment cluster_certification Certification Studies (ISO 17034) s1 TDCPP Starting Material s2 Controlled Alkaline Hydrolysis s1->s2 s3 Crude BDCPP s2->s3 s4 Silica Gel Column Chromatography s3->s4 s5 Purified BDCPP s4->s5 c1 Identity Confirmation (NMR, MS/MS) s5->c1 c2 Purity Assessment (qNMR, LC-MS/MS) s5->c2 c3 Gravimetric Preparation of CRM Solution c2->c3 c4 Assignment of Certified Value c3->c4 cert1 Homogeneity Study (ANOVA) c3->cert1 cert2 Stability Study (Short & Long Term) c3->cert2 cert3 Uncertainty Budget Calculation c4->cert3 cert1->cert3 cert2->cert3 cert4 Certified Reference Material (CRM) cert3->cert4

Caption: Workflow for the development of the BDCPP CRM.

Diagram 2: Metabolic Pathway of TDCPP to BDCPP

G TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (e.g., in liver microsomes) TDCPP->Metabolism BDCPP This compound (BDCPP) Metabolism->BDCPP Propanol 1,3-dichloro-2-propanol Metabolism->Propanol G BDCPP BDCPP Exposure IL6R IL-6 Receptor BDCPP->IL6R Perturbation? JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Inflammation, Cell Proliferation) Nucleus->Gene

References

Application of Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP) as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is the primary metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2][3] TDCPP is widely used in various consumer products, including furniture, textiles, and electronics, to meet flammability standards.[2][4] Consequently, human exposure to TDCPP is widespread, and the measurement of its metabolite, BDCPP, in biological matrices such as urine serves as a reliable biomarker for assessing this exposure.[1][5] The use of a well-characterized BDCPP analytical standard is crucial for the accurate quantification of this metabolite in human biomonitoring studies and for understanding the potential health effects associated with TDCPP exposure.

This document provides detailed application notes and protocols for the use of BDCPP as an analytical standard in scientific research, particularly for drug development professionals and researchers involved in toxicology and environmental health studies.

Analytical Applications

The primary application of BDCPP as an analytical standard is in the quantitative analysis of biological samples, most notably urine, to determine the extent of human exposure to the parent compound, TDCPP.[1][2][4] The analytical methods of choice for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), which offer high sensitivity and selectivity.[2][6]

Table 1: Quantitative Data for BDCPP Analysis in Human Urine using LC-MS/MS

ParameterValueReference
Method Detection Limit (MDL)8 pg/mL[1]
Method Detection Limit (MDL)32.7 pg/mL[7]
Method Limits of Quantification (MLQ)0.40 ng/mL[8]
Recovery (spiked urine)82 ± 10% to 91 ± 4%[1]
Urinary Concentration Range (non-occupationally exposed adults)46 - 1,662 pg/mL[1]
Geometric Mean Urinary Concentration147 pg/mL[1]

Experimental Protocols

The following protocols describe the extraction of BDCPP from human urine and its subsequent analysis using LC-MS/MS. These are generalized protocols and may require optimization based on the specific instrumentation and laboratory conditions.

Protocol 1: Solid-Phase Extraction (SPE) of BDCPP from Human Urine

This protocol is based on the method described by Cooper et al. (2011).[1]

Materials:

  • Human urine samples

  • BDCPP analytical standard

  • Mass-labeled internal standard (e.g., d10-BDCPP)[7]

  • Mixed-mode anion exchange solid-phase extraction (SPE) cartridges

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine samples to pellet any precipitates.

    • Take a 5 mL aliquot of the supernatant for extraction.

  • Internal Standard Spiking:

    • Spike the urine aliquot with a known amount of the mass-labeled internal standard (e.g., d10-BDCPP).

  • pH Adjustment:

    • Adjust the pH of the urine sample to 5 using 10 mM ammonium acetate buffer.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode anion exchange SPE cartridge by passing methanol followed by HPLC-grade water through it.

  • Sample Loading:

    • Load the pH-adjusted urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with HPLC-grade water to remove interfering substances.

  • Elution:

    • Elute the BDCPP and the internal standard from the cartridge using methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., 4:1 water:methanol) for LC-MS/MS analysis.

Protocol 2: Analysis of BDCPP by LC-MS/MS

This protocol provides a general procedure for the instrumental analysis of the extracted BDCPP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[2][4]

LC Conditions (example):

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water and methanol, both with potential additives like formic acid or ammonium formate (B1220265) to improve ionization.[9]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

MS/MS Conditions (example):

  • Ionization Mode: Negative ion mode (APCI or ESI)[2][4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These will be specific to BDCPP and the labeled internal standard and need to be determined empirically.

  • Collision Energy: Optimized for the fragmentation of the precursor ions.

Quantification:

  • A calibration curve is generated by analyzing a series of known concentrations of the BDCPP analytical standard.

  • The concentration of BDCPP in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample spike Spike with Internal Standard urine_sample->spike ph_adjust pH Adjustment spike->ph_adjust load_sample Load Sample ph_adjust->load_sample spe_cartridge Condition SPE Cartridge spe_cartridge->load_sample wash Wash Cartridge load_sample->wash elute Elute BDCPP wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Caption: Experimental workflow for BDCPP analysis.

logical_relationship tdcpp TDCPP Exposure (e.g., consumer products) metabolism Metabolism in the Body tdcpp->metabolism bdcpp BDCPP (Urinary Biomarker) metabolism->bdcpp quantification Accurate Quantification (LC-MS/MS) bdcpp->quantification analytical_standard BDCPP Analytical Standard analytical_standard->quantification exposure_assessment Human Exposure Assessment quantification->exposure_assessment

Caption: Role of BDCPP as an analytical standard.

References

Measuring Bis(1,3-dichloro-2-propyl) Phosphate in Cell Culture Media: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) is a primary metabolite of the widely used organophosphate flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to the ubiquitous nature of TDCPP in consumer products, there is growing concern about its potential health effects. In vitro cell culture models are invaluable tools for investigating the cellular mechanisms of toxicity of TDCPP and its metabolites. Accurate and sensitive measurement of BDCPP in cell culture media is crucial for understanding its uptake, metabolism, and dose-dependent effects on cellular pathways.

This document provides a detailed protocol for the quantification of BDCPP in cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established protocols for biological fluids and is suitable for researchers in toxicology, pharmacology, and drug development.

Analytical Method Overview

The recommended method for the analysis of BDCPP in cell culture media is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of the analyte in a complex matrix. An alternative method, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), can also be employed and may offer better sensitivity for certain organophosphate compounds.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance data for the analysis of BDCPP, adapted from studies in human urine, which is a comparable biological fluid matrix. These values provide a benchmark for the expected performance of the method when applied to cell culture media.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 8 pg/mLNot Reported
Limit of Quantification (LOQ) 0.40 - 0.5 ng/mL0.02 ng/mL
Recovery 82 ± 10% to 91 ± 4%Not Reported
Matrix Human UrineHuman Urine

Experimental Protocols

This section details the necessary steps for sample preparation and analysis of BDCPP in cell culture media.

Materials and Reagents
  • Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) analytical standard

  • Isotopically labeled internal standard (e.g., d10-BDCPP)

  • LC-MS/MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX or equivalent)

  • Cell culture media (the same type as used in the experiment for matrix-matched calibration)

  • Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Extraction (SPE)

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cell Culture Media Sample spike Spike with Internal Standard sample->spike load Load Sample onto SPE Cartridge spike->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash SPE Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute BDCPP (e.g., Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for BDCPP analysis.

  • Sample Collection: Collect the cell culture media from the experimental wells. Centrifuge at 300 x g for 10 minutes to pellet any cells or debris. Transfer the supernatant to a clean tube.

  • Internal Standard Spiking: Spike the cell culture media supernatant with an appropriate amount of isotopically labeled internal standard (e.g., d10-BDCPP) to a final concentration within the calibration range. This will correct for matrix effects and variations in extraction efficiency.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by LC-MS/MS grade water through it.

  • Sample Loading: Load the spiked cell culture media sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove interfering substances from the cell culture media matrix.

  • Elution: Elute the retained BDCPP and the internal standard from the cartridge using a stronger organic solvent, such as acetonitrile.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument being used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of BDCPP.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will effectively separate BDCPP from other components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of organophosphate metabolites.[1]

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both BDCPP and its isotopically labeled internal standard. These transitions should be determined by direct infusion of the analytical standards.

Quantification

Create a calibration curve using matrix-matched standards. This involves spiking known concentrations of BDCPP analytical standard into blank cell culture media and subjecting these standards to the same SPE and analysis procedure as the unknown samples. The concentration of BDCPP in the experimental samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cellular Effects and Signaling Pathways of TDCPP

Exposure of cells to TDCPP, the parent compound of BDCPP, has been shown to induce a variety of cellular stress responses, including apoptosis and cell cycle arrest.[1][2][3] Understanding these pathways is critical for interpreting the toxicological significance of BDCPP measurements.

signaling_pathway cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_pathway Apoptosis Pathway TDCPP TDCPP Exposure ROS Increased ROS TDCPP->ROS DNA_damage DNA Damage TDCPP->DNA_damage Mito_dys Mitochondrial Dysfunction ROS->Mito_dys DNA_damage->Mito_dys Bax Bax (pro-apoptotic) Activation Mito_dys->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mito_dys->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: TDCPP-induced apoptosis signaling pathway.

Studies have shown that TDCPP exposure can lead to an increase in reactive oxygen species (ROS) and DNA damage.[3] This cellular stress can trigger the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[1][2] This shift in balance leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.[3]

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of BDCPP in cell culture media. By combining solid-phase extraction with LC-MS/MS analysis, researchers can obtain accurate data to assess the cellular exposure to this important metabolite of TDCPP. This information, in conjunction with the understanding of the underlying toxicological pathways, will enable a more comprehensive evaluation of the potential risks associated with TDCPP exposure.

References

Troubleshooting & Optimization

Technical Support Center: Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during BDCIPP analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient sample extraction: The chosen extraction method may not be optimal for your sample matrix.• For urine samples, consider using a mixed-mode anion exchange solid-phase extraction (SPE) like Oasis WAX or Strata-X-AW.[1][2] • For food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective.[3] • Ensure the pH of the sample is adjusted appropriately for the chosen SPE sorbent. For example, when using Oasis WAX for urine samples, adjusting the pH to 5 with ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[1]
Analyte degradation: BDCIPP may be unstable under certain conditions.• Process samples promptly and store extracts at low temperatures (e.g., 4°C) until analysis.[4]
Poor retention on the analytical column: The chromatographic conditions may not be suitable for BDCIPP.• Using a C18 column can sometimes lead to co-elution with matrix interferences near the injection front.[5] • Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column to improve retention and separation from interferences.[5]
High Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components: Endogenous or exogenous compounds in the sample extract can interfere with the ionization of BDCIPP in the mass spectrometer source.Improve sample cleanup: Utilize robust sample preparation techniques like SPE or QuEChERS to remove interfering components.[3][6] • Optimize chromatography: Adjust the gradient and/or change the column to better separate BDCIPP from matrix components.[5] • Use a different ionization source: Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects than Electrospray Ionization (ESI) for BDCIPP analysis.[5][7] • Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[8]
Inadequate compensation for matrix effects: The chosen quantification method does not account for signal variability between samples.The most reliable approach is to use a stable isotope-labeled internal standard (SIL-IS) , such as BDCIPP-d10. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5][9] • If a SIL-IS is unavailable, consider using matrix-matched calibration standards or the standard addition method.[3][10]
Inconsistent or Irreproducible Results Variable matrix effects between samples: The composition of the matrix can differ significantly from one sample to another.• Employing a stable isotope-labeled internal standard is highly recommended to compensate for this variability.[5] • Ensure consistent and thorough sample homogenization and extraction for all samples.[3]
Buildup of matrix components on the analytical column: Contaminants from previous injections can affect chromatography.• Implement a robust column washing step after each injection or periodically to remove strongly retained matrix components.[3]
Instrumental drift: Changes in the mass spectrometer's performance over time.• Calibrate the instrument regularly and monitor the performance of quality control samples throughout the analytical run.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my BDCIPP analysis is affected by matrix effects?

A1: You can assess matrix effects by comparing the peak response of BDCIPP in a standard solution prepared in a neat solvent to the response of BDCIPP spiked into a blank sample extract after extraction.[3] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[3]

Q2: What is the most effective way to compensate for matrix effects in BDCIPP analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as BDCIPP-d10, is considered the gold standard for correcting matrix effects.[5][9] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because it behaves almost identically to the native analyte during extraction, chromatography, and ionization, it effectively compensates for variations in signal due to matrix effects.

Q3: What are the best sample preparation techniques to minimize matrix effects for BDCIPP?

A3: For complex matrices, robust sample preparation is crucial.

  • Solid-Phase Extraction (SPE): This is a widely used technique to isolate and concentrate BDCIPP while removing interfering matrix components.[3] For urine, mixed-mode anion exchange sorbents have proven effective.[1][2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for extracting and cleaning up organophosphate esters from various food and environmental matrices. It typically involves an extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step.[3]

Q4: Which ionization technique, ESI or APCI, is better for BDCIPP analysis?

A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for BDCIPP analysis. However, some studies suggest that APCI in negative mode may be less prone to matrix effects for this compound compared to ESI.[5] The optimal choice may depend on the specific sample matrix and instrumentation.

Q5: Can I just dilute my sample to overcome matrix effects?

A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen matrix effects.[8] However, this approach is only viable if the resulting concentration of BDCIPP in the diluted sample is still well above the method's limit of quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BDCIPP in Urine

This protocol is based on methods using mixed-mode anion exchange cartridges.[1][11]

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge a 5 mL aliquot of urine to pellet any precipitates.

    • To the supernatant, add your stable isotope-labeled internal standard (e.g., BDCIPP-d10).

    • Adjust the sample pH to 5.0 using a 10 mM ammonium acetate buffer.[1]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode weak anion exchange SPE cartridge (e.g., Oasis WAX, 60 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[3]

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes to remove residual water.[3]

  • Elution:

    • Elute the BDCIPP and internal standard from the cartridge with 10 mL of ethyl acetate.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.[3]

Protocol 2: QuEChERS for BDCIPP in a Solid Matrix (e.g., Food)

This is a generalized QuEChERS protocol that can be adapted for BDCIPP analysis.[3]

  • Sample Homogenization:

    • Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add the stable isotope-labeled internal standard.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., primary secondary amine (PSA) and C18).[3]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Recovery of BDCIPP using SPE from Urine
Spiking LevelRecovery (%)Reference
Low (78 pg/mL)82 ± 10[5]
Medium (1458 pg/mL)91 ± 4[5]
High (7760 pg/mL)95 ± 2[5]

This table summarizes the recovery of BDCIPP from urine samples spiked at different concentrations using a mixed-mode anion exchange SPE method.

Table 2: Method Detection Limits (MDLs) for BDCIPP in Urine
Analytical MethodMDL (pg/mL)Reference
LC-APCI-MS/MS8[1]
LC-ESI-MS/MS500[2]
GC-MS/MS20[2]

This table compares the method detection limits for BDCIPP in urine achieved by different analytical techniques.

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Urine, Food) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (e.g., SPE, QuEChERS) Add_IS->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC_Separation LC Separation (e.g., C18, HILIC) Cleanup->LC_Separation MS_Detection MS/MS Detection (e.g., APCI, ESI) LC_Separation->MS_Detection Quantification Quantification using SIL-IS MS_Detection->Quantification Result Accurate BDCIPP Concentration Quantification->Result Troubleshooting_Logic Start Poor/Inconsistent BDCIPP Results Check_Recovery Is Analyte Recovery Low? Start->Check_Recovery Check_Matrix_Effect Are Matrix Effects High? Check_Recovery->Check_Matrix_Effect No Improve_Extraction Optimize Sample Extraction/Cleanup (SPE/QuEChERS) Check_Recovery->Improve_Extraction Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Check_Matrix_Effect->Use_SIL_IS Yes End Reliable Results Check_Matrix_Effect->End No Optimize_Chroma Optimize LC Conditions (e.g., HILIC column) Improve_Extraction->Optimize_Chroma Optimize_Chroma->Check_Matrix_Effect Improve_Cleanup Improve Sample Cleanup Use_SIL_IS->Improve_Cleanup Change_Ionization Switch to APCI Improve_Cleanup->Change_Ionization Change_Ionization->End

References

Technical Support Center: Analysis of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) in serum.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the determination of BDCPP in serum?

A1: The most common and sensitive technique for the quantitative analysis of BDCPP in serum is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of BDCPP typically found in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte.

Q2: What are the main challenges when analyzing BDCPP in serum?

A2: The primary challenges in analyzing BDCPP in serum are the complex matrix, which contains high levels of proteins and lipids that can interfere with the analysis. These matrix components can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. They can also clog the analytical column and contaminate the instrument. Therefore, efficient sample preparation is critical.

Q3: What are typical concentration ranges of BDCPP found in human serum?

A3: Biomonitoring studies have detected various organophosphate flame retardant metabolites in human serum. For BDCPP, concentrations can be low, often in the picogram to nanogram per milliliter (pg/mL to ng/mL) range. One study reported a median concentration of 243 ng/g lipid weight for total organophosphate esters in human serum from a population in North China, with Tris(2-chloroethyl)phosphate (TCEP) being the most abundant.[1] Another study on a population in Oslo detected diphenyl phosphate (DPHP) as the most frequent metabolite in serum. While specific comprehensive data for BDCPP in serum is less common than in urine, it is expected to be present at low levels.

Q4: Why is BDCPP measured in serum?

A4: BDCPP is a metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a widely used chemical in various consumer products.[2] Measuring BDCPP in serum provides a biomarker of human exposure to TDCPP. Understanding exposure levels is important for assessing potential health risks associated with this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of BDCPP in serum.

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal Inefficient extraction of BDCPP from the serum matrix.- Ensure the pH of the sample is optimized for the solid-phase extraction (SPE) sorbent. - Evaluate different SPE sorbent types (e.g., mixed-mode anion exchange). - Increase the volume of elution solvent or perform multiple elutions.
Degradation of BDCPP during sample processing or storage.- Process samples as quickly as possible and store extracts at low temperatures (e.g., -80°C). - Avoid repeated freeze-thaw cycles of serum samples.[3]
Ion suppression due to co-eluting matrix components.- Improve sample cleanup to remove interfering substances (see "High Matrix Effects" below). - Optimize chromatographic separation to resolve BDCPP from interfering peaks. - Consider using a different ionization source (e.g., APCI instead of ESI) as it may be less susceptible to matrix effects for certain compounds.[2][4]
High Matrix Effects (Ion Suppression or Enhancement) Insufficient removal of proteins and/or phospholipids (B1166683) from the serum sample.- Protein Precipitation: Use a protein precipitation step with a cold, water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) prior to SPE. - Lipid Removal: Incorporate a lipid removal step. This can be achieved through liquid-liquid extraction with a nonpolar solvent or by using specialized lipid removal cartridges or plates.
Co-elution of matrix components with BDCPP.- Adjust the LC gradient to better separate the analyte from the matrix. - Use a column with a different selectivity.
Poor Peak Shape (Tailing, Broadening, or Splitting) Active sites on the analytical column interacting with the analyte.- Use a column with end-capping to minimize silanol (B1196071) interactions. - Add a small amount of a modifier (e.g., formic acid) to the mobile phase to improve peak shape.
Sample solvent is too strong compared to the mobile phase.- Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
Column contamination.- Implement a column washing step after each run to remove strongly retained matrix components. - If the problem persists, replace the guard column or the analytical column.
Low Recovery Incomplete elution from the SPE cartridge.- Test different elution solvents or solvent mixtures of varying polarity and strength. - Ensure the elution solvent volume is sufficient to completely elute the analyte.
Analyte binding to proteins in the serum.- A protein precipitation step is crucial to disrupt these interactions and release the analyte.
pH of the sample is not optimal for SPE retention.- Adjust the sample pH to ensure the analyte is in the correct form for retention on the chosen SPE sorbent.
High Background or Contamination Contamination from labware, solvents, or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and use disposable plasticware where possible. - Analyze procedural blanks with each batch of samples to identify sources of contamination.
Carryover from previous injections.- Implement a robust needle and injection port washing procedure in the autosampler method. - Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

The following tables summarize typical performance data for the analysis of BDCPP in biological matrices. Note that data for urine is more readily available in the literature and is provided here as a benchmark for an optimized method.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for BDCPP

MatrixMethodMDL/LOQReference
UrineLC-MS/MSMDL: 8 pg/mL[4][5]
UrineLC-MS/MSMDL: 0.05 ng/mL[6]
UrineLC-MS/MSLOQ range: 0.05 to 0.16 ng/mL[7]

Table 2: Recovery Rates for BDCPP in Spiked Samples

MatrixSpiking LevelRecovery Rate (%)Reference
UrineLow, Medium, High82 ± 10 to 91 ± 4[4][5]
UrineNot Specified90 - 113[7]

Experimental Protocols

The following is a generalized protocol for the analysis of BDCPP in serum using solid-phase extraction and LC-MS/MS. This protocol is a composite based on best practices for organophosphate analysis in biological matrices and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

  • Objective: To remove proteins and other interfering matrix components and to concentrate the analyte.

  • Materials:

    • Serum samples

    • Internal standard (e.g., deuterated BDCPP)

    • Acetonitrile (ACN), HPLC grade, chilled to -20°C

    • Formic acid

    • Ammonium (B1175870) acetate (B1210297)

    • Methanol (MeOH), HPLC grade

    • Deionized water

    • Mixed-mode anion exchange SPE cartridges

    • Centrifuge

    • SPE manifold

  • Procedure:

    • Thaw serum samples on ice.

    • Spike a known volume of serum (e.g., 0.5 mL) with an appropriate amount of internal standard solution.

    • Protein Precipitation: Add 3 volumes of chilled acetonitrile (e.g., 1.5 mL) to the serum sample. Vortex for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Sample Dilution and pH Adjustment: Dilute the supernatant with deionized water containing a small percentage of formic acid or an ammonium acetate buffer to adjust the pH to be compatible with the SPE sorbent (typically slightly acidic for anion exchange).

    • SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge by passing methanol followed by equilibration with the same buffer used for sample dilution.

    • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove remaining interferences.

    • Elution: Elute the BDCPP and internal standard from the cartridge with a suitable elution solvent (e.g., methanol with a small percentage of a basic modifier like ammonium hydroxide).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase (e.g., 100 µL).

2. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify BDCPP.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Typical LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 - 20 µL

  • Typical MS/MS Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for phosphates. However, atmospheric pressure chemical ionization (APCI) in negative mode has been shown to reduce matrix effects for some analytes and should be considered.[2][4]

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for BDCPP and its internal standard for confident identification and quantification. The specific precursor and product ions will need to be optimized on the instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with Internal Standard serum->spike ppt Protein Precipitation (chilled Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for BDCPP analysis in serum.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_degradation Analyte Stability cluster_matrix Matrix Effects start Low/No Analyte Signal inefficient_extraction Inefficient Extraction? start->inefficient_extraction degradation Analyte Degradation? start->degradation ion_suppression Ion Suppression? start->ion_suppression check_spe Check SPE Protocol: pH, Sorbent, Elution inefficient_extraction->check_spe Yes check_handling Review Sample Handling: Storage Temp, Freeze/Thaw degradation->check_handling Yes improve_cleanup Improve Sample Cleanup: Protein & Lipid Removal ion_suppression->improve_cleanup Yes optimize_lc Optimize LC Separation improve_cleanup->optimize_lc

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Analysis of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of BDCPP in various biological and environmental matrices.

Q1: I am observing poor peak shape and retention for BDCPP on my C18 column. What could be the cause and how can I fix it?

A1: Poor peak shape and early elution of BDCPP on traditional C18 columns are common issues due to its polar nature.[1][2] This can lead to co-elution with matrix interferences, affecting accuracy and sensitivity.

Troubleshooting Steps:

  • Column Selection: Consider switching to an alternative stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amide or cyano phases, can improve retention of polar compounds like BDCPP.[1] Some modern reversed-phase columns, like a Phenomenex Kinetex XBC18, have also shown improved retention and separation.[1]

  • Mobile Phase Modification:

    • Aqueous Phase: Ensure your aqueous mobile phase is sufficiently polar. For reversed-phase chromatography, starting with a high percentage of the aqueous component can help retain BDCPP.

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of BDCPP and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.

  • Gradient Optimization: A shallower gradient at the beginning of the run can help to better resolve the early eluting peaks.

Q2: My BDCPP signal is inconsistent and shows significant ion suppression/enhancement. How can I mitigate matrix effects?

A2: Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., urine, serum, dust), are a primary source of analytical interference in LC-MS/MS analysis of BDCPP.[1][3] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, leading to inaccurate quantification.

Troubleshooting & Mitigation Strategies:

  • Use of Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (e.g., d10-BDCPP).[1][4] The internal standard should be added to the sample at the beginning of the extraction process to account for variations in both sample preparation and ionization.

  • Effective Sample Cleanup: A robust sample cleanup procedure is crucial to remove interfering matrix components. Solid-Phase Extraction (SPE) is a widely used and effective technique.[4][5] Mixed-mode anion exchange SPE cartridges (e.g., Oasis WAX) have been shown to be effective for urine samples.[1][5]

  • Chromatographic Separation: Improve the chromatographic separation to resolve BDCPP from the interfering compounds. Refer to the recommendations in Q1 for column and mobile phase optimization.

  • Ionization Source Selection: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[5][6][7] It is worth evaluating both ionization sources if your instrument allows.

  • Standard Addition: To quantify the extent of matrix effects, a standard addition experiment can be performed. This involves spiking known concentrations of BDCPP into sample extracts and comparing the response to standards prepared in a clean solvent.[1]

Q3: What are the best practices for sample extraction and cleanup of BDCPP from urine and dust samples?

A3: The choice of extraction and cleanup method depends on the sample matrix.

For Urine Samples:

  • Enzymatic Hydrolysis: BDCPP can be present in urine as conjugates. Enzymatic hydrolysis using β-glucuronidase/sulfatase is often performed to release the free BDCPP.[8]

  • Solid-Phase Extraction (SPE): Mixed-mode anion exchange SPE (e.g., Oasis WAX) is a highly effective method for extracting and cleaning up BDCPP from urine.[1][5] The pH of the urine sample may need to be adjusted (e.g., to pH 5 with ammonium (B1175870) acetate (B1210297) buffer) to ensure proper retention on the SPE sorbent.[1]

For Dust Samples:

  • Ultrasonic Extraction: Dust samples can be extracted using an ultrasonic bath with a suitable solvent mixture, such as n-hexane/acetone (3:1, v/v).[9]

  • Solid-Phase Extraction (SPE): The resulting extract can be further cleaned up using SPE with a sorbent like Florisil.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on BDCPP analysis.

Table 1: Method Detection Limits and Recoveries of BDCPP in Urine

Analytical MethodSample PreparationMethod Detection Limit (MDL)RecoveryReference
LC-APCI-MS/MSMixed-mode anion exchange SPE8 pg/mL82 ± 10% to 91 ± 4%[1][4]
LC-ESI-MS/MSAutomated off-line SPE0.05 - 0.16 ng/mLNot Specified[8]
GC-MS/MSSolid-phase extraction and derivatization0.25 µg/L100.6% - 100.8%[10]

Table 2: Reported Concentrations of BDCPP in Human Urine (Non-occupationally Exposed Adults)

PopulationConcentration Range (pg/mL)Geometric Mean (pg/mL)Reference
Randomly collected (n=9)46 - 1,662147[1][4]

Experimental Protocols

Protocol 1: Extraction and Analysis of BDCPP from Human Urine via LC-MS/MS

This protocol is based on the method described by Meeker et al. (2011).[1][4]

1. Sample Preparation and Enzymatic Hydrolysis: a. To a 5 mL urine sample, add 1 mL of 1 M ammonium acetate buffer (pH 5.0). b. Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia. c. Add a known amount of a mass-labeled internal standard (e.g., d10-BDCPP). d. Incubate the mixture at 37°C for at least 4 hours (or overnight).

2. Solid-Phase Extraction (SPE): a. Use a mixed-mode weak anion exchange SPE cartridge (e.g., Oasis WAX, 30 mg, 1 mL). b. Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water. c. Load the hydrolyzed urine sample onto the cartridge. d. Wash the cartridge with 1 mL of 5% methanol in water. e. Elute the analytes with 1 mL of methanol.

3. LC-MS/MS Analysis: a. LC Column: Phenomenex Kinetex XBC18 (100 mm x 2.1 mm, 2.6 µm) or a HILIC column.[1] b. Mobile Phase A: Water with a suitable buffer (e.g., 0.1% formic acid). c. Mobile Phase B: Methanol with a suitable buffer (e.g., 0.1% formic acid). d. Gradient: Develop a suitable gradient to achieve good separation of BDCPP from matrix interferences. e. Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.[1][7] f. MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor and product ion transitions for BDCPP and its labeled internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (+ Internal Standard) urine->hydrolysis spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) hydrolysis->spe Load Sample elution Elution spe->elution lcms LC-MS/MS Analysis (APCI/ESI) elution->lcms Inject Eluate data Data Quantification lcms->data

Caption: Workflow for BDCPP analysis in urine.

troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_matrix Matrix Effect Issues start Analytical Issue (e.g., Poor Peak, Inconsistent Signal) peak_shape Poor Peak Shape / Retention? start->peak_shape signal_inconsistent Inconsistent Signal / Ion Suppression? start->signal_inconsistent change_column Switch to HILIC or modern RP column peak_shape->change_column Yes optimize_mobile Optimize mobile phase (gradient, pH) peak_shape->optimize_mobile Yes resolution resolution change_column->resolution Problem Resolved optimize_mobile->resolution use_is Use Labeled Internal Standard signal_inconsistent->use_is Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) signal_inconsistent->improve_cleanup Yes change_ion_source Evaluate APCI vs. ESI signal_inconsistent->change_ion_source Yes use_is->resolution improve_cleanup->resolution change_ion_source->resolution

Caption: Troubleshooting analytical issues with BDCPP.

References

Technical Support Center: Optimizing Chromatographic Separation of BDCPP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Bis(2,3-dibromopropyl) phosphate (B84403) (BDCPP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of BDCPP.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chromatographic analysis of BDCPP and its isomers.

Q1: What are the most common analytical techniques for BDCPP analysis?

A1: The most prevalent methods for the analysis of BDCPP, a primary metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for biological samples like urine due to its sensitivity and ability to handle polar compounds.[1][2][3]

Q2: Why is the separation of BDCPP isomers important?

A2: While specific studies on the differential toxicity of BDCPP isomers are not abundant in the readily available literature, it is a general principle in toxicology and pharmacology that different isomers (enantiomers or diastereomers) of a chiral compound can have distinct biological activities, metabolic fates, and toxicological profiles. Therefore, the ability to separate and quantify individual isomers is crucial for a comprehensive risk assessment and understanding of the compound's effects.

Q3: What type of chromatographic column is suitable for separating BDCPP isomers?

A3: For the separation of chiral isomers (enantiomers), a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are widely used for this purpose. The selection of the specific chiral column often involves screening several different phases to find the one that provides the best selectivity for the target analytes. For positional isomers, while some chiral columns may offer separation, traditional reversed-phase columns (like C18) or phenyl-based columns might also be effective, depending on the structural differences between the isomers.

Q4: What are "matrix effects" and how can they be minimized in BDCPP analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification.[1] To minimize matrix effects in BDCPP analysis, especially in complex matrices like urine or plasma, the following strategies are recommended:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[1][2]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.

  • Chromatographic Separation: Optimize the chromatographic method to separate BDCPP from matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds.

Q5: Are there any specific considerations for sample preparation when analyzing BDCPP?

A5: Yes, for biological samples, particularly urine, solid-phase extraction (SPE) is a common and effective sample preparation technique. Mixed-mode anion exchange SPE cartridges have been successfully used to extract BDCPP.[1][3] For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of BDCPP.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic separation of BDCPP isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate column selection. 2. Sub-optimal mobile phase composition. 3. Inadequate temperature control. 4. Flow rate is too high.1. Screen different types of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based). 2. Adjust the ratio of organic modifier to the aqueous phase. For chiral separations, try different organic modifiers (e.g., methanol, acetonitrile, isopropanol). 3. Optimize the column temperature. Lower temperatures often improve chiral resolution. 4. Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Splitting 1. Sample solvent is incompatible with the mobile phase. 2. Co-elution of two isomers. 3. Column void or contamination at the column inlet. 4. Blocked column frit.1. Dissolve the sample in the initial mobile phase whenever possible. 2. Optimize the mobile phase composition or gradient to improve separation. 3. Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. 4. Replace the column frit or the entire column.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column.1. Adjust the mobile phase pH or add a competing base/acid. 2. Reduce the sample concentration or injection volume. 3. Use a column with end-capping or a different stationary phase.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump or system leaks. 4. Column equilibration is insufficient.1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer if necessary. 2. Use a column oven to maintain a stable temperature. 3. Inspect the HPLC system for any leaks. 4. Ensure the column is fully equilibrated with the mobile phase before each injection.
Low Sensitivity / Poor Signal 1. Ion suppression due to matrix effects. 2. Sub-optimal mass spectrometer settings. 3. Analyte degradation.1. Improve sample clean-up or dilute the sample. 2. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). 3. Ensure sample stability by using appropriate storage conditions and minimizing time before analysis.

Section 3: Experimental Protocols

As specific literature on the separation of BDCPP isomers is limited, the following protocols are suggested starting points based on established methods for BDCPP analysis and general principles of chiral chromatography.

Protocol 1: Suggested Starting Method for Chiral LC-MS/MS Separation of BDCPP Enantiomers
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Chiral stationary phase, e.g., Lux Cellulose-1 or a similar polysaccharide-based column (5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol

  • Gradient:

    • Start with a high aqueous content (e.g., 90% A) and gradually increase the organic content (B). A shallow gradient is often beneficial for resolving closely eluting isomers.

    • Example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, hold at 90% B; 30.1-35 min, return to 10% B.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C (can be optimized, try lower temperatures for better resolution)

  • Injection Volume: 5 µL

  • Mass Spectrometer Detection: Negative ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). Monitor the appropriate precursor-product ion transitions for BDCPP.

Protocol 2: Established GC-MS Method for BDCPP Analysis (Adaptable for Isomer Separation)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm). For isomer separation, a chiral GC column may be necessary.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Mass Spectrometer Detection: Electron Impact (EI) ionization, monitoring characteristic ions of BDCPP.

  • Note: Derivatization of BDCPP may be required to improve its chromatographic properties.

Section 4: Data Presentation

Due to the lack of published data specifically on the separation of BDCPP isomers, the following table is provided as a template for researchers to summarize their own experimental results when screening different chiral columns.

Table 1: Template for Comparison of Chiral Column Performance for BDCPP Isomer Separation

Column Type Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs) Peak Asymmetry
e.g., Lux Cellulose-1
e.g., Chiralpak AD-H
e.g., Astec CYCLOBOND I

Section 5: Visualizations

Troubleshooting Workflow for BDCPP Isomer Separation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the development of a chromatographic method for separating BDCPP isomers.

TroubleshootingWorkflow cluster_start cluster_optimization cluster_troubleshooting cluster_end Start Initial Chromatogram: Poor or No Separation CheckColumn Is the column appropriate for chiral/isomer separation? Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase - Adjust organic modifier % - Try different organic modifiers - Adjust pH / additives CheckColumn->OptimizeMobilePhase Yes GoodSeparation Achieved Baseline Separation CheckColumn->GoodSeparation No, select appropriate column OptimizeTempFlow Optimize Temperature & Flow Rate - Lower temperature - Reduce flow rate OptimizeMobilePhase->OptimizeTempFlow PeakShapeIssue Are there peak shape issues? (Splitting, Tailing) OptimizeTempFlow->PeakShapeIssue AddressPeakShape Address Peak Shape Issues - Check sample solvent - Reduce sample load - Check for column contamination PeakShapeIssue->AddressPeakShape Yes PeakShapeIssue->GoodSeparation No AddressPeakShape->OptimizeMobilePhase

Caption: Troubleshooting workflow for optimizing BDCPP isomer separation.

Logical Relationship of Method Development Parameters

This diagram shows the interconnectedness of key parameters in developing a successful chromatographic separation method.

MethodDevelopment Analyte BDCPP Isomers (Physicochemical Properties) StationaryPhase Stationary Phase (Chiral Selector, Particle Size) Analyte->StationaryPhase influences choice of MobilePhase Mobile Phase (Solvent Type, Ratio, pH, Additives) Analyte->MobilePhase determines solubility in StationaryPhase->MobilePhase interacts with InstrumentParams Instrument Parameters (Temperature, Flow Rate, Pressure) StationaryPhase->InstrumentParams limits SeparationOutcome Separation Outcome (Resolution, Retention, Peak Shape) StationaryPhase->SeparationOutcome directly controls MobilePhase->InstrumentParams affects MobilePhase->SeparationOutcome directly controls InstrumentParams->SeparationOutcome directly controls

Caption: Interplay of parameters in chromatographic method development.

References

Technical Support Center: Quantification of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the quantification of BDCPP in complex matrices such as urine, house dust, soil, and consumer products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying BDCPP in complex matrices?

A1: The main challenges include overcoming matrix effects, which can suppress or enhance the analyte signal in mass spectrometry, ensuring high recovery rates during sample extraction and cleanup, preventing contamination from laboratory environments, and achieving low limits of detection (LOD) and quantification (LOQ) for trace-level analysis. For GC-MS analysis, another challenge is the potential for thermal degradation of certain organophosphate flame retardants and the need for derivatization to improve volatility.

Q2: Which analytical techniques are most suitable for BDCPP quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable techniques.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, and it can analyze BDCPP directly without derivatization.[1][2] GC-MS is also a robust technique but may require derivatization to improve the volatility and thermal stability of BDCPP.

Q3: What are the typical sample preparation methods for different matrices?

A3:

  • Urine: Solid-phase extraction (SPE) is a widely used method for urine samples.[2] Mixed-mode or weak anion exchange SPE cartridges are effective for extracting BDCPP.[2]

  • House Dust: Extraction is typically performed using ultrasonication with organic solvents such as a mixture of acetone (B3395972) and hexane. The extract then undergoes a cleanup step, often using Florisil solid-phase extraction cartridges.

  • Soil: Ultrasound-assisted solvent extraction is a common method for soil samples. The subsequent cleanup by solid-phase extraction is crucial to remove matrix co-extractives and reduce matrix effects.

  • Consumer Products (e.g., foam, textiles): Samples are often cryomilled and then extracted with a solvent like toluene (B28343) via sonication.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, can be minimized through several strategies:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering components from the sample matrix.

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d10-BDCPP) is highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal.

  • Chromatographic Separation: Optimize the chromatographic method to separate BDCPP from co-eluting matrix components.

  • Alternative Ionization Sources: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.

Q5: What are the recommended storage conditions for samples containing BDCPP?

A5: For urine samples, it is recommended to store them frozen at -20°C or -80°C until analysis.[2][3] Studies have shown that BDCPP is stable in urine for extended periods under these conditions.[2][3] For solid samples like dust and soil, storage in the dark at low temperatures (e.g., <6°C) is advisable to prevent potential degradation. It is also important to consider the storage vial material, as some studies suggest that storing urine in polypropylene (B1209903) plastic cryovials may lead to slightly reduced concentrations of some organophosphate flame retardant metabolites compared to glass vials.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of BDCPP.

Low Analyte Recovery

Problem: I am observing low recovery for BDCPP.

Potential Cause Troubleshooting Steps
Inefficient Extraction from Matrix - For SPE: Ensure the sorbent chemistry is appropriate for BDCPP (e.g., mixed-mode or weak anion exchange for urine).[2] Optimize the pH of the sample and the composition and volume of the loading, washing, and elution solvents.[5] - For Solvent Extraction: Increase the extraction time or the number of extraction cycles. Consider using a stronger solvent or a solvent mixture. Sonication can improve extraction efficiency.
Analyte Breakthrough During SPE - The flow rate during sample loading may be too high. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent.[5] - The sorbent may be overloaded. Use a larger SPE cartridge or reduce the sample volume.[6]
Incomplete Elution from SPE Cartridge - The elution solvent may be too weak. Increase the polarity or volume of the elution solvent.[5] - Ensure the pH of the elution solvent is appropriate to neutralize the charge of BDCPP for efficient release from an ion-exchange sorbent.
Analyte Degradation - BDCPP is generally stable, but prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during sample preparation should be avoided.[7]
Adsorption to Labware - Use silanized glassware to minimize adsorption of the analyte to glass surfaces.
Poor Peak Shape and Chromatography Issues

Problem: I am observing poor peak shape (e.g., tailing, fronting, split peaks) for BDCPP.

Potential Cause Troubleshooting Steps
Column Contamination - Use a guard column to protect the analytical column from matrix components. - Implement a more effective sample cleanup procedure to remove interfering substances.
Inappropriate Mobile Phase - Ensure the mobile phase pH is compatible with the analyte and the column. - Optimize the gradient elution program to improve peak shape and resolution.
Injection Solvent Mismatch - The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Overloading - Reduce the injection volume or dilute the sample.
High Background or Contamination

Problem: I am observing high background noise or contamination with BDCPP in my blanks.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS or GC-MS grade solvents and reagents. - Run solvent blanks to identify the source of contamination.
Contaminated Labware - Thoroughly clean all glassware. Avoid using plasticware that may contain organophosphate flame retardants.
Carryover from Previous Injections - Implement a rigorous wash cycle for the autosampler injection needle and port. - Inject a blank solvent after a high-concentration sample to check for carryover.
Environmental Contamination - BDCPP is a metabolite of a common flame retardant and can be present in lab dust. Maintain a clean laboratory environment.

Quantitative Data Summary

The following table summarizes quantitative data for BDCPP analysis in various matrices from different studies.

MatrixAnalytical MethodSample PreparationLODLOQRecovery (%)Reference
UrineLC-MS/MS (APCI)Mixed-mode anion exchange SPE8 pg/mL-82-91[2]
UrineUPLC-HRMSDirect injection--101 (accuracy)[8]
House DustLC-MS/MS (ESI)Ultrasonic extraction, Florisil SPE-0.14-0.92 ng/g71-120[9]
House DustGC-MS/MSSonication--50-150[10]
SoilLC-MS/MSUltrasound-assisted extraction, SPE cleanup0.06-0.20 ng/g dw-50-121
Consumer Products (Foam)GC-MS/MSSonication--50-150[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; dw: dry weight.

Experimental Protocols

Protocol 1: Quantification of BDCPP in Human Urine by LC-MS/MS

This protocol is based on the method described by Cooper et al. (2011).[11]

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitates.

  • To a 5 mL aliquot of urine supernatant, add an internal standard (e.g., d10-BDCPP).

  • Adjust the sample pH to 5 with 10 mM ammonium (B1175870) acetate (B1210297) buffer.

  • Condition a mixed-mode weak anion-exchange SPE cartridge (e.g., Oasis WAX) with methanol (B129727) followed by deionized water.

  • Load the urine sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute BDCPP with an appropriate solvent (e.g., acetonitrile (B52724) with 5% pyrrolidine).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 4:1 water:methanol).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Kinetex XB-C18).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to reduce matrix effects for BDCPP analysis.[2]

  • Transitions: Monitor the appropriate precursor and product ion transitions for both BDCPP and the internal standard.

Protocol 2: Quantification of BDCPP in House Dust by GC-MS/MS

This protocol is a general guideline based on methods for organophosphate flame retardants in house dust.

1. Sample Preparation

  • Sieve the dust sample to obtain a homogenous fraction.

  • Weigh approximately 50 mg of the sieved dust into a glass centrifuge tube.

  • Add an internal standard.

  • Add an extraction solvent (e.g., 1:1 acetone/hexane).

  • Vortex the sample and then sonicate for 30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process two more times and combine the supernatants.

  • Concentrate the combined extract.

  • Perform a cleanup step using a Florisil SPE cartridge.

  • Elute the analytes with a suitable solvent.

  • Concentrate the final extract to the desired volume.

2. GC-MS/MS Analysis (if derivatization is not performed)

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection: Pulsed splitless injection.

  • Oven Program: A temperature gradient program to separate the analytes.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Note on Derivatization for GC-MS: While some organophosphate flame retardants can be analyzed directly by GC-MS, derivatization can improve peak shape and sensitivity for more polar compounds. A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[12][13] If derivatization is required for BDCPP, a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be used after the cleanup step and before GC-MS analysis. The reaction conditions (temperature and time) would need to be optimized.[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Complex Matrix (Urine, Dust, Soil) add_is Add Internal Standard sample->add_is extraction Extraction (SPE / Sonication) add_is->extraction cleanup Cleanup (e.g., Florisil SPE) extraction->cleanup concentrate Concentration cleanup->concentrate reconstitute Reconstitution concentrate->reconstitute lcms LC-MS/MS reconstitute->lcms Direct Analysis gcms GC-MS(/MS) reconstitute->gcms Optional Derivatization data Data Acquisition & Processing lcms->data gcms->data quant Concentration Calculation data->quant troubleshooting_tree start Low BDCPP Recovery? check_extraction Extraction Efficiency Issue? start->check_extraction check_spe SPE Issue? check_extraction->check_spe No optimize_solvent Optimize Extraction Solvent/Time/Method check_extraction->optimize_solvent Yes check_breakthrough Analyte Breakthrough? check_spe->check_breakthrough Yes check_degradation Analyte Degradation? check_spe->check_degradation No end Recovery Improved optimize_solvent->end check_elution Incomplete Elution? check_breakthrough->check_elution No reduce_flow Reduce SPE Load Flow Rate check_breakthrough->reduce_flow Yes increase_elution Increase Elution Solvent Strength/Volume check_elution->increase_elution Yes check_elution->check_degradation No reduce_flow->end increase_elution->end modify_conditions Modify Sample Prep Conditions (pH, Temp) check_degradation->modify_conditions Yes modify_conditions->end

References

Technical Support Center: Stability of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a primary metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in stored biological samples. Accurate quantification of BDCPP is crucial for assessing human exposure to its parent compound, and understanding its stability under various storage conditions is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for biological samples intended for BDCPP analysis?

A1: For long-term storage, it is recommended to keep biological samples such as urine, plasma, or serum at -20°C or, for optimal preservation, at -80°C. One study has shown that BDCPP concentrations in urine extracts stored at -20°C for 20 days remained within 6% of the initial measurements, indicating good stability at this temperature for at least that duration. For short-term storage, refrigeration at 4°C is acceptable for up to 48 hours for many metabolites, though specific data for BDCPP is limited. Storing samples at room temperature (around 22°C) should be avoided for periods longer than 24 hours.

Q2: How do freeze-thaw cycles affect the concentration of BDCPP in my samples?

A2: The impact of multiple freeze-thaw cycles on BDCPP concentration has not been extensively studied and specific quantitative data is scarce. However, for many other small molecule analytes, repeated freeze-thaw cycles can lead to degradation and altered concentrations. It is best practice to aliquot samples into smaller volumes upon collection to avoid the need for repeated thawing of the entire sample. If repeated analysis from the same aliquot is necessary, it is crucial to validate the stability of BDCPP under the specific number of freeze-thaw cycles anticipated in your experimental workflow.

Q3: What type of collection and storage containers should I use for BDCPP analysis?

A3: Studies have shown a high correlation for BDCPP concentrations in urine samples stored in both glass and polypropylene (B1209903) plastic vials, with no significant difference in measured concentrations. This suggests that both materials are suitable for storing samples for BDCPP analysis. However, to minimize the risk of contamination, it is always recommended to use high-quality, clean containers designated for trace-level analysis.

Q4: Can I use preservatives in my urine samples for BDCPP analysis?

A4: The use of preservatives should be approached with caution. While some preservatives may be necessary to prevent microbial growth, they can potentially interfere with the analysis or affect the stability of the analyte. One study noted that while most urinary metabolites were stable, organophosphate metabolites could be an exception in the presence of boric acid. If a preservative is required, it is essential to validate its compatibility with your analytical method and to assess its effect on BDCPP stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable BDCPP levels in known positive samples Analyte degradation due to improper storage.Ensure samples are stored at -20°C or -80°C immediately after collection and processing. Minimize the duration of storage at room temperature or 4°C.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. If not possible, validate BDCPP stability for the required number of cycles.
High variability in BDCPP concentrations between replicate samples Inconsistent sample handling and storage.Standardize your sample collection, processing, and storage protocols. Ensure all samples are treated identically.
Contamination during sample collection or processing.Use certified clean collection and storage containers. Process samples in a clean environment to avoid cross-contamination.
Unexpectedly high BDCPP concentrations External contamination.Review all materials and reagents used during sample collection, processing, and analysis for potential sources of organophosphate flame retardants.
Matrix effects in the analytical method.Optimize your sample preparation and analytical method to minimize matrix interference. Use of an isotopically labeled internal standard for BDCPP is highly recommended for accurate quantification.

Quantitative Data on BDCPP Stability

The available quantitative data on the stability of BDCPP in biological samples is limited. The following table summarizes the key findings from the literature. Researchers are encouraged to perform their own validation studies to confirm stability under their specific experimental conditions.

Biological MatrixStorage TemperatureDurationAnalyte ChangeCitation
Urine (extract)-20°C20 daysWithin 6% of initial concentration[1]
Urine (general metabolites)4°C48 hoursGenerally stable
Urine (general metabolites)22°C24 hoursGenerally stable

Note: The stability of general metabolites may not be directly representative of BDCPP stability under all conditions.

Experimental Protocols & Workflows

Experimental Protocol: Analysis of BDCPP in Human Urine

This protocol provides a general overview for the analysis of BDCPP in urine samples. Specific parameters should be optimized and validated for individual laboratory setups.

  • Sample Collection: Collect urine samples in clean polypropylene or glass containers.

  • Sample Storage: If not analyzed immediately, store samples at -20°C or -80°C. For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw urine samples at room temperature.

    • Centrifuge to remove any precipitate.

    • Spike the sample with an appropriate internal standard (e.g., deuterated BDCPP).

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute BDCPP from the cartridge using an appropriate solvent.

  • Instrumental Analysis (LC-MS/MS):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

    • Inject the reconstituted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate BDCPP from other components using a suitable analytical column.

    • Detect and quantify BDCPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify BDCPP concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection Urine/Blood Sample Collection (Polypropylene or Glass) Storage Short-term Storage (4°C) or Long-term Storage (-80°C) SampleCollection->Storage Thawing Thaw Sample Storage->Thawing Spiking Spike with Internal Standard Thawing->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification DataReview Data Review & Reporting Quantification->DataReview

References

troubleshooting low recovery of Bis(1,3-dichloro-2-propyl) phosphate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and analysis of BDCPP.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of BDCPP during solid-phase extraction (SPE) from urine samples. What are the likely causes and how can I improve my recovery?

A1: Low recovery of BDCPP from urine is a common issue, often related to its chemical properties and the extraction methodology. Here are the primary factors to consider and troubleshoot:

  • Incorrect SPE Cartridge Selection: BDCPP is a polar and acidic compound with an estimated pKa of 1.18.[1] This means it will be anionic at the typical pH of urine (around 6-7).[1]

    • Troubleshooting: Using a standard reversed-phase SPE cartridge will likely result in poor retention and low recovery (<20%).[1] It is crucial to use a mixed-mode or anion exchange SPE cartridge. Weak anion exchange (WAX) cartridges, such as Oasis WAX, have been shown to provide good recoveries (≥70%).[1] Strong anion exchange (SAX) cartridges may bind BDCPP too strongly, leading to poor elution and low recovery.[1]

  • Inappropriate Sample pH: The pH of the sample is critical for ensuring proper retention on the SPE sorbent.

    • Troubleshooting: For weak anion exchange cartridges, it is often necessary to adjust the sample pH to ensure the analyte is in its ionic form and can interact with the sorbent. For example, when using an Oasis WAX cartridge, adjusting the urine sample to pH 5 with an ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[1]

  • Suboptimal Wash and Elution Solvents: The choice of wash and elution solvents is critical for removing interferences without losing the analyte, and then for efficiently recovering the analyte.

    • Troubleshooting:

      • Wash Solvent: A common issue is using a wash solvent that is too strong and elutes the BDCPP along with the interferences. For weak anion exchange cartridges, washing with deionized water is often sufficient.[1]

      • Elution Solvent: Incomplete elution from the SPE cartridge is a major cause of low recovery. For weak anion exchange cartridges, using a combination of an organic solvent (like methanol (B129727) or acetonitrile) with a basic modifier (such as ammonium hydroxide) is necessary to disrupt the ionic interaction and elute the acidic BDCPP.[1]

  • Matrix Effects: Components in the sample matrix (e.g., salts, endogenous compounds in urine) can interfere with the ionization of BDCPP in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification, which can be mistaken for low recovery.

    • Troubleshooting: The use of a stable isotope-labeled internal standard (e.g., BDCPP-d10) is highly recommended to compensate for matrix effects. Additionally, ensuring a thorough cleanup of the sample during SPE can help to minimize matrix effects.

Q2: What are the key chemical properties of BDCPP that I should be aware of during method development?

A2: Understanding the physicochemical properties of BDCPP is essential for developing a robust analytical method.

PropertyValue/DescriptionImplication for Extraction
pKa Estimated at 1.18[1]BDCPP is a relatively strong acid and will be deprotonated and anionic at most physiological and environmental pH values. This is a key consideration for selecting the appropriate SPE mechanism (anion exchange).
Polarity HighBDCPP's high polarity makes it challenging to retain on traditional reversed-phase sorbents.[1]
Solubility Soluble in water and most organic solvents.This allows for flexibility in choosing solvents for sample preparation and elution, but also contributes to its poor retention on reversed-phase materials.
Degradation Potential for hydrolysis.As a phosphate ester, BDCPP may be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures. It is advisable to store samples at low temperatures and process them in a timely manner.

Q3: Can BDCPP degrade during sample storage or preparation?

A3: Yes, as a phosphate ester, BDCPP has the potential to hydrolyze, which would lead to lower recovery of the target analyte. To minimize degradation, the following precautions are recommended:

  • Storage: Store biological samples (e.g., urine) at -20°C or lower if they are not being analyzed immediately.

  • pH: Avoid exposing the sample to extreme pH conditions for prolonged periods, especially in combination with high temperatures.

  • Temperature: Perform all extraction steps at room temperature unless a specific step requires heating, and in that case, minimize the time and temperature.

Experimental Protocol: Extraction of BDCPP from Urine using Weak Anion Exchange SPE

This protocol is a general guideline based on successful methods reported in the literature.[1] Optimization may be required for your specific application and instrumentation.

1. Sample Pre-treatment: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples to pellet any precipitate. c. To 1 mL of the urine supernatant, add an appropriate amount of a stable isotope-labeled internal standard (e.g., BDCPP-d10). d. Add 1 mL of 10 mM ammonium acetate buffer (pH 5.0). e. Vortex mix the sample.

2. SPE Cartridge Conditioning: a. Condition a weak anion exchange SPE cartridge (e.g., Oasis WAX, 3 cc, 60 mg) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing: a. Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

5. Elution: a. Elute the BDCPP from the cartridge with 2 mL of an appropriate elution solvent (e.g., acetonitrile (B52724) with 5% ammonium hydroxide).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS analysis).

Visualizing the Workflow and Troubleshooting

Experimental Workflow for BDCPP Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard (BDCPP-d10) urine_sample->add_is ph_adjust Adjust pH to 5 (Ammonium Acetate) add_is->ph_adjust load Load Sample ph_adjust->load condition Condition WAX Cartridge (Methanol, DI Water) condition->load wash Wash Cartridge (DI Water) load->wash elute Elute BDCPP (Acetonitrile/NH4OH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: A step-by-step workflow for the extraction of BDCPP from urine samples.

Troubleshooting Logic for Low BDCPP Recovery

troubleshooting_workflow start Low BDCPP Recovery check_spe Is the SPE cartridge a weak anion exchanger (e.g., WAX)? start->check_spe check_ph Was the sample pH adjusted to ~5? check_spe->check_ph Yes use_wax Action: Use a weak anion exchange SPE cartridge. check_spe->use_wax No check_elution Is the elution solvent basic (e.g., contains NH4OH)? check_ph->check_elution Yes adjust_ph Action: Adjust sample pH to ~5 before loading. check_ph->adjust_ph No check_matrix Are you using a stable isotope-labeled internal standard? check_elution->check_matrix Yes use_basic_eluent Action: Use a basic elution solvent (e.g., ACN w/ 5% NH4OH). check_elution->use_basic_eluent No use_is Action: Incorporate a stable isotope-labeled internal standard. check_matrix->use_is No further_investigation Further Investigation Needed: - Check for degradation - Instrument performance check_matrix->further_investigation Yes

Caption: A decision tree to diagnose and resolve common causes of low BDCPP recovery.

References

Technical Support Center: Analysis of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) in Biota

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP) in biological samples. The information is tailored for researchers, scientists, and professionals in drug development and environmental science.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying BDCPP in biota?

A1: The most prevalent and sensitive technique for the quantification of BDCPP in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity, which is crucial for detecting the typically low concentrations of BDCPP in these samples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization for this polar metabolite.[3]

Q2: Why is an internal standard essential for accurate quantification of BDCPP?

A2: An internal standard (IS) is critical for accurate quantification to correct for variations during sample preparation and instrumental analysis. The use of a stable isotope-labeled internal standard, such as BDCPP-d10, is highly recommended.[4] This type of IS behaves nearly identically to the native analyte during extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and procedural losses, which are common challenges in complex biota samples.[1][3][5]

Q3: What are "matrix effects" and how can they impact my BDCPP analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[6][7] In biota samples, complex matrices containing lipids, proteins, and other endogenous substances can suppress or enhance the BDCPP signal in the mass spectrometer, leading to inaccurate quantification.[6] These effects are a major concern in LC-MS-based bioanalysis.[7]

Q4: What are typical recovery rates for BDCPP from biota samples?

A4: Acceptable mean recovery rates for method validation are generally within the 70–120% range.[8] For BDCPP specifically, studies have reported recoveries ranging from 82 ± 10% to 91 ± 4% in urine samples using solid-phase extraction.[1][3][9] While the matrix of other biota (e.g., tissue) may be more complex, similar recovery targets should be aimed for during method development.

Troubleshooting Guide

Low or No Analyte (BDCPP) Signal
Potential Cause Recommended Action
Inefficient Extraction Ensure the homogenization of the tissue sample is complete. Verify that the chosen extraction solvent (e.g., acetonitrile (B52724), ethyl acetate) is appropriate for BDCPP and has sufficient contact time with the sample.[10] Consider using techniques like sonication-assisted extraction or pressurized liquid extraction for more challenging matrices.[11]
Analyte Loss During Cleanup The solid-phase extraction (SPE) protocol may be too aggressive. Review the pH of the loading solution and the composition of the wash and elution solvents. For an acidic analyte like BDCPP, a mixed-mode anion exchange SPE cartridge is often effective.[1][3] Ensure the sorbent does not irreversibly bind the analyte.
Instrumental Issues Confirm the LC-MS/MS is tuned and calibrated. Infuse a BDCPP standard directly into the mass spectrometer to verify instrument response. Check for blockages in the LC system or sample loop.
Degradation of Analyte BDCPP is a stable metabolite, but ensure samples are stored properly (typically frozen) to prevent any potential degradation. Avoid repeated freeze-thaw cycles.
High Signal Variability / Poor Precision
Potential Cause Recommended Action
Inconsistent Sample Homogenization Biota samples can be heterogeneous. Ensure each aliquot taken for analysis is representative of the whole sample by thoroughly homogenizing the entire tissue sample before subsampling.
Matrix Effects Significant ion suppression or enhancement is occurring. Implement a more rigorous cleanup procedure to remove interfering matrix components.[6][12] Consider diluting the sample extract if sensitivity allows. The use of a stable isotope-labeled internal standard is the most reliable way to correct for this variability.[5]
Inconsistent Internal Standard Spiking Verify the accuracy and precision of the internal standard spiking procedure. Ensure the IS is added to every sample, standard, and blank at the very beginning of the sample preparation process.
Carryover A high concentration sample may have contaminated the subsequent injection. Run a solvent blank after a high-concentration sample to check for carryover.[8] If observed, optimize the needle wash method on the autosampler.
Peak Shape Issues (e.g., Tailing, Splitting)
Potential Cause Recommended Action
Column Contamination Matrix components may have accumulated on the analytical column.[13] Implement a column wash with a strong solvent or reverse-flush the column (if permitted by the manufacturer). Using a guard column can help protect the analytical column.[13]
Incompatible Sample Solvent The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.[13] Evaporate the extract to dryness and reconstitute in a solvent that matches the initial mobile phase composition.
Column Degradation The column's stationary phase may be degraded. Check the column's performance with a standard mix. If performance is poor, replace the column.
Particulates in Sample Insoluble matrix components may be blocking the column frit.[13] Filter all extracts through a 0.22 µm syringe filter before injection.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup using SPE

This protocol is a generalized procedure based on common methods for analyzing BDCPP and other organophosphate metabolites from biological matrices.[1][3][4]

  • Homogenization: Homogenize a known weight (e.g., 0.5-1.0 g) of the biota tissue sample.

  • Internal Standard Spiking: Spike the homogenate with a known amount of isotopically labeled internal standard (e.g., BDCPP-d10).

  • Enzymatic Hydrolysis (Optional): For analysis of total BDCPP (conjugated and unconjugated), perform an enzymatic hydrolysis step using β-glucuronidase.[4]

  • Protein Precipitation & Extraction: Add 3-5 mL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to precipitate proteins and extract the analyte.

  • Supernatant Collection: Carefully collect the supernatant for the cleanup step.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a mixed-mode weak anion-exchange (WAX) SPE cartridge.

    • Conditioning: Condition the cartridge with methanol (B129727) followed by HPLC-grade water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

    • Elution: Elute the BDCPP and internal standard with an appropriate solvent (e.g., 5% formic acid in methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with a small amount of additive (e.g., 0.1% formic acid).

    • Mobile Phase B: Methanol or acetonitrile with the same additive.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ionization mode.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[2]

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for BDCPP and its labeled internal standard must be optimized.

Method Validation Parameters

The following table summarizes key parameters for method validation based on common analytical guidelines.[8]

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 over the defined range.
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking blank matrix with known concentrations.Mean recoveries within 70-120%.[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (RSDr) ≤ 20%.[8]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.[14]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.[14]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in a post-extraction spiked sample to a pure standard. Should be compensated by the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Biota Sample Spike 2. Spike with Internal Standard Homogenize->Spike Extract 3. Extract with Acetonitrile Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge SPE_Load 5. Load Supernatant onto SPE Cartridge Centrifuge->SPE_Load Supernatant SPE_Wash 6. Wash Interferences SPE_Load->SPE_Wash SPE_Elute 7. Elute BDCPP SPE_Wash->SPE_Elute Evaporate 8. Evaporate & Reconstitute SPE_Elute->Evaporate Eluate Analyze 9. LC-MS/MS Analysis Evaporate->Analyze

Caption: Experimental workflow for BDCPP analysis in biota samples.

troubleshooting_flowchart start Low or No BDCPP Signal check_ms Check MS Performance with Direct Infusion start->check_ms ms_ok MS OK? check_ms->ms_ok check_recovery Evaluate Recovery with Pre- & Post-Spike Samples ms_ok->check_recovery Yes fix_ms Problem: Instrument Issue Solution: Tune, calibrate, and clean MS source/optics. ms_ok->fix_ms No low_extraction Problem: Inefficient Extraction Solution: Optimize homogenization, solvent, and extraction time. check_recovery->low_extraction Low Pre-Spike Recovery low_cleanup Problem: Loss during Cleanup Solution: Review SPE wash/elution steps. Check sorbent type. check_recovery->low_cleanup Low Post-Spike Recovery

Caption: Troubleshooting flowchart for low BDCPP signal.

References

Technical Support Center: Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a key metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).

Frequently Asked Questions (FAQs)

Q1: What is BDCIPP and why is its analysis important?

A1: Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2] TDCPP is frequently used in consumer products and can be released into the environment, leading to human exposure.[3] Monitoring BDCIPP in biological samples, such as urine, serves as a biomarker to assess human exposure to TDCPP.[1][4] This analysis is crucial for environmental science, toxicology, and biomonitoring studies to understand the pharmacokinetics and potential health risks associated with TDCPP exposure.[1][5]

Q2: What are the common analytical techniques for BDCIPP determination?

A2: The most common and sensitive methods for the quantification of BDCIPP in biological matrices are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][6][7] Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are often employed.[4][7] These methods offer high selectivity and low detection limits, which are essential for measuring the trace levels of BDCIPP typically found in environmental and biological samples.

Q3: What are the expected concentration ranges for BDCIPP in human urine?

A3: BDCIPP is frequently detected in the urine of the general population.[4][8] Studies have reported urinary concentrations in non-occupationally exposed adults ranging from 46 to 1,662 pg/mL, with a geometric mean of approximately 147 pg/mL.[4][8] In other studies, median concentrations in adults have been observed around 0.69 ng/mL.[6] It's important to note that levels can be higher in specific populations, such as infants.[5]

Troubleshooting Guide: Minimizing BDCIPP Contamination

Contamination is a significant challenge in the trace analysis of BDCIPP, potentially leading to inaccurate quantification and false-positive results. This guide addresses common contamination issues.

Q4: I am observing high levels of BDCIPP in my method blanks. What are the potential sources of this background contamination?

A4: High background levels of BDCIPP in method blanks can originate from various sources throughout the analytical workflow. It is crucial to systematically investigate each potential source. Common culprits include:

  • Laboratory Environment: The ubiquitous nature of the parent compound, TDCPP, in consumer products can lead to its presence in laboratory dust and air.[3][5] This can contaminate samples, solvents, and equipment.

  • Sample Preparation Materials: Consumables used during sample preparation can be a significant source of contamination. Some solid-phase extraction (SPE) cartridges, particularly certain C18 phases, have been found to contain TDCPP, which can leach into the sample.[9] All materials, including pipette tips, vials, and caps, should be considered potential sources.

  • Solvents and Reagents: Solvents, reagents, and even the water used for preparing solutions and blanks may contain trace amounts of BDCIPP or its parent compound.[10]

  • Cross-Contamination: Inadequate cleaning of glassware or contact with previously analyzed high-concentration samples can lead to carryover.[10][11]

Q5: What immediate steps can I take to identify the source of contamination?

A5: To pinpoint the source of contamination, a systematic approach is recommended. Analyze a series of blanks, each excluding a different component of the analytical process.

  • Solvent Blank: Analyze the final solvent used for sample reconstitution. This will test the purity of the solvent and the cleanliness of the injection system (autosampler vial, syringe).

  • Reagent Blank: Prepare a blank that includes all reagents and solvents used in the sample preparation procedure, but without the sample matrix. This helps to identify contamination from any of the added chemicals.

  • Full Method Blank: Process a "clean" matrix (e.g., certified analyte-free foam or synthetic urine) through the entire sample preparation and analysis workflow.[11] This will help determine if the contamination is introduced during the extraction and cleanup steps.

  • Equipment Blanks: Rinse equipment that comes into contact with the sample (e.g., glassware, SPE manifold) with a clean solvent and analyze the rinsate.

Q6: What are the best practices for preventing BDCIPP contamination in the laboratory?

A6: Implementing stringent laboratory practices is essential for minimizing BDCIPP contamination.

  • Dedicated Workspace: If possible, dedicate a specific laboratory area for trace analysis of BDCIPP, away from areas where TDCPP-containing materials might be present.[11]

  • Personal Protective Equipment (PPE): Use powder-free nitrile gloves and change them frequently, especially after handling potential sources of contamination.[11][12] Avoid personal care products like lotions and perfumes, as these can contain interfering compounds.[10]

  • Glassware and Equipment Cleaning: All reusable glassware should be meticulously cleaned. A typical procedure involves washing with detergent, rinsing thoroughly with tap water, followed by distilled or deionized water, and finally solvent rinsing (e.g., with acetone (B3395972) and the final elution solvent). It is advisable to keep a dedicated set of glassware for trace analysis.[10]

  • Solvent and Reagent Purity: Use high-purity solvents and reagents specifically rated for trace analysis. It is good practice to test new batches of solvents and reagents for background levels of BDCIPP before use.[10]

  • Sample Handling: Minimize the exposure of samples to the laboratory environment. Keep sample containers sealed whenever possible.[11] Use single-use, disposable labware made of appropriate materials (e.g., polypropylene) where feasible, after verifying they are not a source of contamination.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical BDCIPP analytical method reported in the literature.

ParameterValueMatrixAnalytical MethodReference
Method Detection Limit (MDL)8 pg/mLUrineLC-MS/MS[4][8]
Analyte Recovery82 ± 10% to 91 ± 4%Spiked UrineLC-MS/MS[4][8]
Interday Imprecision2–8 %UrineLC-MS/MS[6]

Experimental Protocols

Detailed Methodology for BDCIPP Analysis in Urine with Contamination Control

This protocol is a generalized procedure based on published methods and incorporates best practices for minimizing contamination.[4][6][8]

  • Sample Preparation Area Setup:

    • Before starting, wipe down all work surfaces (fume hood, benchtops) with a suitable solvent (e.g., isopropanol (B130326) or methanol).

    • Line the work area with fresh aluminum foil.[11]

    • Assemble all necessary pre-cleaned glassware, new disposable consumables, and high-purity reagents.

  • Sample Thawing and Aliquoting:

    • Thaw frozen urine samples at room temperature or in a water bath.

    • Vortex the samples to ensure homogeneity.

    • Using a clean pipette with a fresh disposable tip, transfer a defined volume (e.g., 0.4 mL to 5 mL) of urine into a clean polypropylene (B1209903) tube.[6]

  • Internal Standard Spiking:

    • Spike the sample with a mass-labeled internal standard (e.g., BDCIPP-d10) to correct for matrix effects and variations in recovery.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH.

    • Add β-glucuronidase/sulfatase enzyme solution to deconjugate the BDCIPP metabolites.

    • Incubate the samples, for example, overnight at 37°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., mixed-mode anion exchange) with methanol (B129727) followed by water. It is crucial to pre-test the batch of SPE cartridges for BDCIPP background.

    • Load the hydrolyzed sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the BDCIPP from the cartridge using an appropriate solvent (e.g., an acidified organic solvent).

  • Eluate Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 100 µL).

    • Vortex and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column (e.g., C18).

    • Detect and quantify BDCIPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quality Control:

    • Include a method blank, a laboratory control sample (spiked clean matrix), and a sample duplicate in each analytical batch (typically up to 24 samples).[11]

    • The method blank should be below the method detection limit. If not, the source of contamination must be investigated, and corrective actions taken before proceeding.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Decision Points cluster_3 Corrective Actions start High BDCIPP Signal in Method Blank solvent_blank Analyze Solvent Blank start->solvent_blank is_solvent_contaminated Solvent Contaminated? solvent_blank->is_solvent_contaminated reagent_blank Analyze Reagent Blank is_reagent_contaminated Reagents Contaminated? reagent_blank->is_reagent_contaminated full_blank Analyze Full Method Blank is_spe_contaminated SPE/Consumables Contaminated? full_blank->is_spe_contaminated equipment_blank Analyze Equipment Rinse Blank is_equipment_contaminated Equipment Contaminated? equipment_blank->is_equipment_contaminated is_solvent_contaminated->reagent_blank No action_solvent Use New Batch of High-Purity Solvent is_solvent_contaminated->action_solvent Yes is_reagent_contaminated->full_blank No action_reagent Use New, Pre-tested Reagents is_reagent_contaminated->action_reagent Yes is_spe_contaminated->equipment_blank No action_spe Test New Lot of SPE Cartridges/Vials is_spe_contaminated->action_spe Yes action_equipment Implement Rigorous Cleaning Protocol is_equipment_contaminated->action_equipment Yes action_solvent->start Re-analyze Blank action_reagent->start Re-analyze Blank action_spe->start Re-analyze Blank action_equipment->start Re-analyze Blank

Caption: Workflow for troubleshooting BDCIPP contamination in method blanks.

Contamination_Sources_Workflow cluster_env Laboratory Environment cluster_prep Sample Preparation cluster_analysis Analytical System lab_air Lab Air / Dust (from TDCPP in products) sample Analytical Sample lab_air->sample personnel Personnel (Cosmetics, Gloves) personnel->sample solvents Solvents & Reagents solvents->sample glassware Glassware (Improper Cleaning) glassware->sample consumables Consumables (SPE Cartridges, Vials, Pipette Tips) consumables->sample lc_system LC System Carryover (Injector, Column) sample->lc_system

Caption: Potential sources of BDCIPP contamination in the analytical workflow.

References

Technical Support Center: Analysis of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS transitions and overall analysis of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP). It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for BDCIPP analysis by LC-MS/MS?

A1: For the analysis of BDCIPP, the deprotonated molecule [M-H]⁻ is typically used as the precursor ion. Common multiple reaction monitoring (MRM) transitions are summarized in the table below. It is crucial to optimize these transitions on your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Function
318.935.1Quantifier
318.936.9Qualifier

Q2: Which ionization technique is most suitable for BDCIPP analysis?

A2: Negative electrospray ionization (ESI) is the most commonly reported and effective ionization technique for the analysis of BDCIPP and other organophosphate flame retardant metabolites.[1] Some methods have also utilized atmospheric pressure chemical ionization (APCI).[2][3]

Q3: I am observing low sensitivity for BDCIPP. What are the potential causes and solutions?

A3: Low sensitivity for BDCIPP can stem from several factors:

  • Suboptimal MS/MS parameters: Ensure that the fragmentor voltage and collision energy are properly optimized for the specific transitions on your instrument. Vendor optimization software can provide a good starting point for these parameters.[4]

  • Matrix effects: The sample matrix, particularly in complex samples like urine, can suppress the ionization of BDCIPP. Consider improving sample cleanup, using matrix-matched calibration standards, or employing an isotopically labeled internal standard.

  • Inefficient sample extraction: Inefficient extraction can lead to low recovery of BDCIPP. Solid-phase extraction (SPE) with a weak anion exchange sorbent is a commonly used and effective technique for urine samples.[1]

  • Chromatographic issues: Poor peak shape or co-elution with interfering compounds can reduce sensitivity. Optimize your chromatographic method, including the mobile phase composition and gradient.

Q4: How can I minimize matrix effects in my BDCIPP analysis?

A4: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][2][3]

  • Isotope-Labeled Internal Standard: The use of a mass-labeled internal standard for BDCIPP is highly recommended to compensate for matrix-induced signal suppression or enhancement.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to account for matrix effects.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate BDCIPP from co-eluting matrix components.

Q5: What type of liquid chromatography column is recommended for BDCIPP analysis?

A5: Reversed-phase liquid chromatography is the standard approach for BDCIPP analysis. A C18 column is a common choice that provides good retention and separation.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
  • Potential Cause: Secondary interactions between the phosphate group of BDCIPP and the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a weak acid, such as acetic acid, to the mobile phase to improve peak shape.[5]

    • Column Selection: Consider using a column with end-capping to minimize silanol (B1196071) interactions.

    • Check for System Contamination: Ensure your LC system is clean and free from contaminants that could affect peak shape.

Issue 2: Inconsistent or Low Recovery During Sample Preparation
  • Potential Cause: Suboptimal solid-phase extraction (SPE) protocol.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of the sample is appropriate for the chosen SPE sorbent. For weak anion exchange cartridges, adjusting the sample pH may be necessary.[2]

    • Elution Solvent: Verify that the elution solvent is strong enough to desorb BDCIPP from the SPE sorbent.

    • Drying Step: Ensure the SPE cartridge is adequately dried before elution to prevent breakthrough.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of BDCIPP in Urine

This protocol is a general guideline and may require optimization for your specific instrumentation and sample types.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw frozen urine samples at room temperature and mix thoroughly.

    • Take a 1 mL aliquot of urine and add an appropriate amount of isotopically labeled BDCIPP internal standard.

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water and a low-percentage organic solvent wash to remove interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen.

    • Elute BDCIPP with an appropriate solvent, such as methanol or acetonitrile, possibly containing a modifier like ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute BDCIPP.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • BDCIPP: 318.9 -> 35.1 (Quantifier), 318.9 -> 36.9 (Qualifier)

    • Optimization: Optimize fragmentor voltage and collision energy for each transition to maximize signal intensity.

    • Source Parameters: Optimize gas temperature, gas flow, and nebulizer pressure according to your instrument's recommendations.

Quantitative Data Summary

ParameterValueReference
Method Limit of Quantification (mLOQ) by LC-MS/MS0.5 ng/mL[1]
Method Limit of Quantification (mLOQ) by GC-MS/MS0.02 ng/mL[1]
Method Detection Limit (MDL) in Urine by LC-MS/MS8 pg/mL[2][3]
Recovery in Spiked Urine82 ± 10% to 91 ± 4%[2][3]

Visualizations

BDCIPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (WAX) add_is->spe elute Elute BDCIPP spe->elute reconstitute Evaporate & Reconstitute elute->reconstitute lc Liquid Chromatography (C18) reconstitute->lc ms Tandem Mass Spectrometry (ESI-) lc->ms data Data Acquisition (MRM) ms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of BDCIPP in urine.

Troubleshooting_Low_Sensitivity cluster_causes Potential Causes cluster_solutions Solutions issue Low Sensitivity for BDCIPP cause1 Suboptimal MS/MS Parameters issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Inefficient Sample Extraction issue->cause3 cause4 Poor Chromatography issue->cause4 solution1 Optimize Fragmentor & Collision Energy cause1->solution1 solution2 Improve Sample Cleanup / Use Labeled IS cause2->solution2 solution3 Optimize SPE Protocol cause3->solution3 solution4 Optimize LC Method cause4->solution4

Caption: Troubleshooting logic for low sensitivity of BDCIPP.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a key metabolite of the organophosphate flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Understanding the nuances of these analytical approaches is critical for accurate human biomonitoring and exposure assessment. This document outlines the performance of various methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their studies.

Comparative Analysis of BDCPP Analytical Methods

The primary analytical technique for the determination of BDCPP in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Variations in sample preparation, chromatographic separation, and mass spectrometric detection parameters significantly influence method performance. Below is a summary of quantitative data from different validated methods.

ParameterMethod 1Method 2Method 3
Analytical Technique LC-MS/MSLC-MS/MSLC-MS/MS
Ionization Source APCI & ESI (negative mode)[1]APCI (negative mode)[2]ESI (negative mode)
Sample Matrix Urine[1]Urine[2]Urine
Sample Preparation Not specified in detail[1]Mixed-mode anion exchange solid-phase extraction (SPE)[2]Oasis WAX solid-phase extraction (SPE)
Method Detection Limit (MDL) Not specified8 pg/mL[2]32.7 pg/mL[3]
Recoveries Not specified82 ± 10% to 91 ± 4%[2]Not specified
Precision (as RSD) Not specifiedNot specified< 20%[4]
Internal Standard Not specifiedMass-labeled BDCPP[2]d10-BDCPP[5]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections provide an overview of the key experimental protocols cited in the literature.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and critical step in the analysis of BDCPP from urine is solid-phase extraction, which serves to concentrate the analyte and remove matrix interferences.[6]

Method A: Mixed-Mode Anion Exchange SPE [2]

  • Sample Pre-treatment: Urine samples are spiked with a mass-labeled internal standard.

  • SPE Cartridge Conditioning: The mixed-mode anion exchange SPE cartridge is conditioned.

  • Sample Loading: The prepared urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: BDCPP and the internal standard are eluted from the cartridge.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Method B: Oasis WAX SPE

  • Sample Pre-treatment: A 2 mL urine sample is spiked with 15 ng of an internal standard and the pH is adjusted to 5 using a 0.1 M sodium acetate (B1210297) buffer.

  • SPE Cartridge Conditioning: Oasis WAX cartridges are pre-washed with 1 mL of 5% NH4OH in methanol (B129727), followed by 2 mL of sodium acetate buffer and 1 mL of water.

  • Sample Loading: The urine sample is quantitatively transferred to the cartridge.

  • Washing: Interferences are removed using 30% methanol at pH 5.

  • Elution: The analytes are eluted with 2 mL of 5% NH4OH in methanol.

  • Solvent Evaporation: The collected methanol fraction is evaporated to dryness before reconstitution for analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following sample preparation, the extracts are analyzed by LC-MS/MS. The choice of ionization source can impact sensitivity and matrix effects.

  • Liquid Chromatography: Chromatographic separation is typically achieved using a C18 reversed-phase column.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]

    • Ionization: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully used in negative ionization mode.[1] Some studies suggest that APCI may result in fewer matrix effects compared to ESI for certain organophosphate flame retardants.[7][8]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of BDCPP in urine samples, from sample collection to data analysis.

BDCPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Spiking Spike with Internal Standard Urine_Sample->Spiking pH_Adjustment pH Adjustment Spiking->pH_Adjustment Sample_Loading Sample Loading onto SPE pH_Adjustment->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of Analyte Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Workflow for BDCPP analysis in urine.

This guide highlights the established methods for BDCPP analysis, providing a foundation for researchers to compare and select the most suitable approach for their specific research needs. The presented data and protocols emphasize the importance of careful method validation to ensure accurate and reliable results in human exposure studies.

References

inter-laboratory comparison for Bis(1,3-dichloro-2-propyl) phosphate measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a key metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), is crucial for assessing human exposure and understanding its potential health effects. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust detection techniques.

BDCIPP is recognized as a specific biomarker for TDCPP exposure, as no other major organophosphate flame retardant is known to metabolize to this compound[1]. The accurate quantification of BDCIPP in biological matrices, most commonly urine, is therefore a primary focus of human biomonitoring studies. Various analytical methods have been developed and employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent and sensitive technique[1][2][3].

Comparison of Analytical Methods for BDCIPP Measurement

The majority of laboratories utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of BDCIPP in urine. However, gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been employed. The choice of method can influence sensitivity and suitability for specific research needs[2].

ParameterLC-MS/MS MethodsGC-MS/MS Method
Instrumentation Liquid Chromatograph coupled to a Tandem Mass SpectrometerGas Chromatograph coupled to a Tandem Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1][2]Electron Impact (EI)
Sample Preparation Solid-Phase Extraction (SPE) is common[2][3]Solid-Phase Extraction (SPE) followed by derivatization[4]
Method Limit of Quantification (mLOQ) in Urine 0.40 ng/mL to 0.5 ng/mL[2]0.02 ng/mL[2]
Recoveries Generally range from 82% to 119%[2][3]Information not readily available in comparative studies

Note: The performance characteristics presented above are compiled from different studies and may not be directly comparable due to variations in experimental conditions and matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are outlines of common experimental protocols for BDCIPP analysis in urine.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating BDCIPP from urine involves Solid-Phase Extraction (SPE)[2][3][5].

  • Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to deconjugate any glucuronidated BDCIPP metabolites.

  • Sample Loading: The hydrolyzed urine sample is loaded onto an SPE cartridge, often a weak anion exchange (WAX) sorbent[2].

  • Washing: The cartridge is washed with a series of solutions to remove interfering matrix components.

  • Elution: BDCIPP is eluted from the cartridge using an appropriate solvent, such as a mixture of methanol (B129727) and ammonium (B1175870) hydroxide.

  • Reconstitution: The eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

Analytical Instrumentation: LC-MS/MS
  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column.

  • Ionization: The eluent from the LC is introduced into the mass spectrometer. Negative mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used[1][2].

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of BDCIPP and its internal standard.

Visualizing the Workflow and Biological Pathway

To better understand the processes involved in BDCIPP analysis and its biological relevance, the following diagrams are provided.

experimental_workflow Experimental Workflow for BDCIPP Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data Data Acquisition & Processing lcmsms->data

Experimental Workflow for BDCIPP Analysis

The parent compound, TDCPP, undergoes metabolic transformation in the body to form BDCIPP. TDCPP has been shown to interact with various cellular signaling pathways, including the activation of nuclear receptors, which can lead to downstream toxic effects[6].

signaling_pathway Metabolism of TDCPP and Potential Toxicological Pathway cluster_cellular_effects Potential Cellular Effects of TDCPP TDCPP TDCPP Exposure Metabolism Metabolism (e.g., in Liver) TDCPP->Metabolism NuclearReceptors Activation of Nuclear Receptors (PXR, FXR) TDCPP->NuclearReceptors ThyroidReceptor Interaction with Membrane Thyroid Hormone Receptor (integrin αvβ3) TDCPP->ThyroidReceptor BDCIPP BDCIPP (Urinary Biomarker) Metabolism->BDCIPP Urine Excretion in Urine BDCIPP->Urine GeneExpression Altered Gene Expression NuclearReceptors->GeneExpression Neurodevelopment Disrupted Neurodevelopment ThyroidReceptor->Neurodevelopment MetabolicDisruption Metabolic Disruption GeneExpression->MetabolicDisruption

Metabolism and Potential Effects of TDCPP

Recent studies have highlighted the neurodevelopmental toxicity of TDCPP, demonstrating its ability to bind to the membrane thyroid hormone receptor, integrin αvβ3, and disrupt MAPK and calcium signaling pathways in zebrafish[7]. This interaction can lead to defects in motor neuron development and behavioral impairments[7]. Other research points to TDCPP's role as a metabolism-disrupting chemical, potentially through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and farnesoid X receptor (FXR)[6].

References

Global Exposure to Bis(1,3-dichloro-2-propyl) Phosphate: A Comparative Analysis of Population Biomonitoring Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of biomonitoring studies reveals widespread human exposure to Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), the primary metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). This guide synthesizes quantitative data on BDCIPP levels across diverse populations, details the analytical methodologies for its detection, and explores the potential signaling pathways affected by its parent compound, offering a crucial resource for researchers, scientists, and drug development professionals.

Comparative Analysis of BDCIPP Levels in Urine

Urinary BDCIPP is the most common biomarker used to assess human exposure to TDCIPP. The following table summarizes the geometric mean (GM) or median concentrations of BDCIPP reported in various populations. It is important to note that direct comparison between studies may be influenced by differences in analytical methods, population demographics, and sampling years.

PopulationCountry/RegionSample Size (n)MatrixGeometric Mean (GM) / Median BDCIPP Concentration (ng/mL)Key Findings & Citation
Infants (2-18 months)North Carolina, USA43UrineGM: 2.29All infants had detectable levels of BDCIPP, with concentrations ranging from 0.20 to 103.65 ng/mL.[1]
Pregnant WomenShanghai, China23UrineGM: 1.2BDCIPP was detected in 17% of the pregnant women sampled.[2]
Adults (General Population)California, USA16UrineMedian: 0.46BDCIPP was detected in 94% of the urine samples.[3]
Adults and ChildrenTaiwan391 (317 adults, 74 children)UrineAdults (Median): 0.48 µg/g creatinine, Children (Median): Not specifiedBDCIPP concentrations were significantly higher in adults compared to children.
Women Undergoing IVFUSA211UrineMedian: Not specified, detected in 87%Urinary BDCIPP concentrations were associated with adverse in vitro fertilization outcomes.
Paired Mothers and ToddlersUSA21 (mother-toddler pairs)UrineNot specified, detected in 100%Children had significantly higher urinary BDCIPP levels than their mothers.[4]

Experimental Protocols for BDCIPP Quantification in Urine

The standard method for the quantification of BDCIPP in urine involves enzymatic deconjugation, solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Solid-Phase Extraction (SPE)
  • Enzymatic Deconjugation: Urine samples (typically 1-5 mL) are buffered to a pH of approximately 5 with a sodium acetate (B1210297) solution. β-glucuronidase/sulfatase is added to hydrolyze the conjugated BDCIPP metabolites, followed by incubation.

  • Internal Standard Spiking: A known amount of a mass-labeled internal standard, such as d10-BDCIPP, is added to each sample to correct for matrix effects and variations in extraction efficiency.

  • Solid-Phase Extraction: The samples are loaded onto a weak anion exchange (WAX) SPE cartridge.

    • Conditioning: The cartridge is conditioned with methanol (B129727) followed by water.

    • Loading: The pre-treated urine sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a series of solvents, typically starting with water and followed by a less polar solvent like methanol, to remove interferences.

    • Elution: BDCIPP and the internal standard are eluted from the cartridge using an appropriate solvent, such as a mixture of methanol and ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC-MS/MS system, typically a methanol/water mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in negative ion mode.

  • Quantification: BDCIPP is quantified using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of BDCIPP in the original sample.

Potential Signaling Pathway Disruption by TDCIPP/BDCIPP

Toxicological studies suggest that TDCIPP and its metabolite BDCIPP can act as endocrine-disrupting chemicals, primarily by interacting with nuclear receptors. The following diagram illustrates a simplified signaling pathway for estrogen and the potential disruption by BDCIPP.

G Potential Endocrine Disruption by BDCIPP via Estrogen Receptor cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive Inactive ERα Estrogen->ER_alpha_inactive Binds BDCIPP BDCIPP BDCIPP->ER_alpha_inactive Binds (Agonistic) ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization & Conformational Change ERE Estrogen Response Element (ERE) on DNA ER_alpha_active->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Altered Cellular Response Gene_Transcription->Cellular_Response Leads to

References

Bis(1,3-dichloro-2-propyl) phosphate vs. other TDCPP metabolites as exposure biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate biomarker is critical for accurately assessing human exposure to the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP). This guide provides a comprehensive comparison of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) and other potential metabolites of TDCPP as biomarkers of exposure, supported by experimental data and detailed protocols.

Executive Summary

Current scientific literature strongly supports This compound (BDCIPP) as the most reliable and specific urinary biomarker for assessing TDCPP exposure. This is primarily due to its specificity as a metabolite unique to TDCPP, unlike other potential markers such as diphenyl phosphate (DPP), which can be a metabolite of multiple organophosphate flame retardants. While other minor metabolites of TDCPP may exist, BDCIPP is consistently detected in human urine following TDCPP exposure and its concentration correlates with exposure levels.

Performance Comparison of TDCPP Metabolites

The primary metabolite of TDCPP is BDCIPP, formed through cytochrome P450-mediated oxidative dealkylation. While other metabolites are theoretically possible, BDCIPP is the most frequently measured and validated biomarker. Diphenyl phosphate (DPP) is also often measured in biomonitoring studies; however, it is a metabolite of triphenyl phosphate (TPP) and its presence is not exclusively indicative of TDCPP exposure.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating BDCIPP and DPP as exposure biomarkers.

Table 1: Comparison of Analytical Performance for BDCIPP and DPP in Urine

ParameterThis compound (BDCIPP)Diphenyl phosphate (DPP)Reference
Method Detection Limit (MDL) 8 pg/mL204 pg/mL[1]
Analyte Recoveries 82 ± 10% to 91 ± 4%72 ± 12% to 76 ± 8%[1]

Table 2: Urinary Concentrations of BDCIPP and DPP in Non-Occupationally Exposed Adults (n=9) [1]

MetaboliteConcentration Range (pg/mL)Geometric Mean (pg/mL)
BDCIPP 46 - 1,662147
DPP 287 - 7,4431,074

Note: In this study, DPP levels were higher than BDCIPP in 89% of the samples, suggesting co-exposure to TPP is common.

TDCPP Metabolic Pathway

TDCPP undergoes biotransformation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves the oxidative dealkylation of one of the dichloropropyl chains, leading to the formation of BDCIPP. This process is crucial for the detoxification and subsequent excretion of TDCPP from the body.

TDCPP_Metabolism TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) CYP450 Cytochrome P450 Enzymes (CYP2E1, CYP2D6, CYP1A2, CYP2C19, CYP3A4) TDCPP->CYP450 Phase I Metabolism (Oxidative Dealkylation) Hydroxylated_Metabolite bis(1,3-dichloro-2-propyl) 3-chloro-1-hydroxy-2-propyl phosphate (Minor Metabolite) TDCPP->Hydroxylated_Metabolite Minor Pathway (Dehalogenation/Reduction) BDCIPP This compound (BDCIPP) (Primary Metabolite) CYP450->BDCIPP Excretion Urinary Excretion BDCIPP->Excretion Hydroxylated_Metabolite->Excretion

Figure 1: Metabolic pathway of TDCPP.

Experimental Protocols

This section details a representative experimental protocol for the analysis of BDCIPP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection Spiking 2. Spiking with Internal Standards (e.g., d10-BDCIPP) Urine_Sample->Spiking SPE 3. Solid Phase Extraction (SPE) (Mixed-mode anion exchange) Spiking->SPE Elution 4. Elution of Analytes SPE->Elution Evaporation 5. Evaporation and Reconstitution Elution->Evaporation LC_Separation 6. Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection 7. Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Quantification 8. Quantification using Calibration Curve MS_Detection->Quantification Normalization 9. Normalization (e.g., Creatinine (B1669602) or Specific Gravity) Quantification->Normalization

Figure 2: Workflow for urinary BDCIPP analysis.
Detailed Methodologies

1. Urine Sample Collection and Storage:

  • Collect first-morning void or spot urine samples in polypropylene (B1209903) containers.

  • Immediately after collection, chill the samples and transport them to the laboratory on ice.

  • Upon arrival, aliquot urine into smaller volumes and store at -80°C until analysis to prevent degradation of metabolites.

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Internal Standard Spiking: Thaw urine samples and spike with a known concentration of a mass-labeled internal standard, such as d10-BDCIPP, to correct for matrix effects and variations in extraction efficiency.

  • SPE Cartridge Conditioning: Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge sequentially with methanol (B129727) and deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and methanol) to remove interfering substances.

  • Elution: Elute the target analytes (BDCIPP and the internal standard) from the cartridge using a stronger, basic solvent (e.g., methanol with ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., a water/methanol mixture).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of BDCIPP.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (BDCIPP) and the internal standard (d10-BDCIPP).

4. Quantification and Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards of known BDCIPP concentrations in a matrix similar to the samples (e.g., synthetic urine or a pooled urine sample with non-detectable levels of BDCIPP).

  • Quantification: Calculate the concentration of BDCIPP in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalization: To account for variations in urine dilution, normalize the measured BDCIPP concentrations to urinary creatinine levels or specific gravity.

Conclusion

The evidence strongly indicates that this compound (BDCIPP) is the most suitable biomarker for assessing human exposure to TDCPP. Its specificity, coupled with well-established and sensitive analytical methods for its detection in urine, makes it the biomarker of choice for researchers, scientists, and drug development professionals in this field. While other metabolites may be present, their lack of specificity or lower concentrations make them less reliable for accurate exposure assessment.

References

correlation of urinary Bis(1,3-dichloro-2-propyl) phosphate with environmental TDCPP levels

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the correlation between urinary Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a key metabolite, and environmental levels of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). This guide provides a synthesis of current experimental data, detailed methodologies, and visual workflows to support future research in exposure assessment and environmental health.

The flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a prevalent organophosphate compound found in a wide array of consumer products, leading to its ubiquitous presence in indoor environments.[1] Human exposure to TDCPP is a significant concern due to its potential health risks, including carcinogenicity and neurotoxicity.[2][3] Understanding the extent of human exposure is critical, and the measurement of urinary metabolites serves as a valuable biomonitoring tool. The primary metabolite of TDCPP is Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), which is readily excreted in urine and is now a widely accepted biomarker of exposure.[4][5][6] This guide objectively compares findings from various studies on the correlation between environmental TDCPP levels, particularly in house dust, and urinary BDCIPP concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of detection frequencies, concentration levels in house dust and urine, and the correlation between environmental TDCPP and urinary BDCIPP.

Table 1: Detection Frequency of TDCPP in House Dust and BDCIPP in Urine

Study PopulationSample Size (n)TDCPP in House Dust Detection Frequency (%)BDCIPP in Urine Detection Frequency (%)Reference
California Adults (2011)16Not specified, but implied high94[7]
U.S. Men45Not specified, but implied high91[8]
U.S. Mother-Toddler Pairs (2013)42 (21 pairs)Not specified, but implied high100[9]
Pregnant Women in Shanghai23Not specified17[10][11]
U.S. Infants (2-18 months)43Not specified100[2]
Non-occupationally exposed adults9Not specified100[4][5]

Table 2: Concentrations of TDCPP in House Dust and BDCIPP in Urine

Study PopulationTDCPP in House Dust (ng/g)Urinary BDCIPP (ng/mL or µg/L)Reference
California Adults (2011)Median: Not specified; Range: Not specifiedMedian: Not specified; Range: Not specified. For every 10 ng/g increase in TDCPP, a 0.877 pg/mL (0.000877 ng/mL) increase in urinary BDCIPP was observed.[7]
U.S. MenMedian: Not specified; Range: Spanned several orders of magnitudeMedian: Not specified; Range: 0.04 - 1.66[8]
U.S. Mother-Toddler Pairs (2013)Not specifiedToddlers had, on average, 4.9 times higher BDCIPP levels than their mothers.[9]
Pregnant Women in ShanghaiNot specifiedGeometric Mean: 1.2 ng/mL (in detectable samples)[10][11][12]
U.S. Infants (2-18 months)Not specifiedGeometric Mean: 2.29 µg/L (2.29 ng/mL); Range: 0.20 - 103.65 µg/L[2]
Non-occupationally exposed adultsNot specifiedGeometric Mean: 0.147 ng/mL; Range: 0.046 - 1.662 ng/mL[4][5]
Young population in Southern TaiwanNot specifiedMean (1-5 yrs): 0.279 µg/L; Mean (11-18 yrs): 0.585 µg/L[13]

Table 3: Correlation between TDCPP in House Dust and Urinary BDCIPP

Study PopulationCorrelation MetricCorrelation ValueSignificance (p-value)NotesReference
California Adults (2011)Spearman's tau (τ)0.340.16Weakly positive, not significant.[7]
California Adults (2011)Pearson's rho (ρ)0.560.025Moderate positive, significant (using log-transformed data and substituting 1/2 LOD for non-detects).[7]
U.S. MenSpearman's r (rS)0.310.03Weak but significant correlation.[8]
U.S. MenSpearman's r (rS)0.47Not specifiedStrengthened correlation when non-detects were excluded.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summarized protocols for the analysis of BDCIPP in urine.

Methodology for Urinary BDCIPP Analysis

A common approach for the determination of BDCIPP in urine involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • A urine sample (typically 2 mL) is spiked with a mass-labeled internal standard (e.g., d10-BDCIPP) to correct for matrix effects and procedural losses.[7][14]

  • The sample pH is adjusted to approximately 5.[5][7]

  • The sample is then loaded onto a mixed-mode anion exchange solid-phase extraction cartridge (e.g., Oasis WAX).[4][5][7]

  • Interfering substances are washed from the cartridge.

  • The target analyte, BDCIPP, is eluted with a small volume of a basic methanolic solution (e.g., 2 mL of 5% NH4OH in methanol).[7]

  • The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent mixture suitable for LC-MS/MS analysis (e.g., 150 µL of 15% MeOH in water).[7]

2. Instrumental Analysis:

  • The reconstituted extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Atmospheric pressure chemical ionization (APCI) is a suitable ionization source.[4][5]

  • The instrument is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the detection and quantification of BDCIPP.

  • Quantification is performed using the internal standard calibration method.[14]

3. Quality Control:

  • Method blanks (e.g., Milli-Q water) are processed with each batch of samples to check for background contamination.[7][14]

  • Matrix spikes are used to determine the recovery of the analyte, which should typically fall within an acceptable range (e.g., 82-91% for BDCIPP).[4][5]

  • Method detection limits (MDLs) are established to define the lowest concentration of the analyte that can be reliably detected. MDLs for BDCIPP have been reported in the low pg/mL range (e.g., 8 pg/mL).[4][5]

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

TDCPP_Exposure_Pathway cluster_environment Environmental Sources cluster_human Human Exposure & Biomonitoring Consumer_Products Consumer Products (e.g., furniture, electronics) Indoor_Environment Indoor Environment (House Dust, Air) Consumer_Products->Indoor_Environment Leaching & Abrasion Human_Exposure Human Exposure Indoor_Environment->Human_Exposure Inhalation, Ingestion, Dermal Contact Metabolism Metabolism in Liver Human_Exposure->Metabolism Absorption of TDCPP Urinary_Excretion Urinary BDCIPP (Biomarker) Metabolism->Urinary_Excretion Excretion of Metabolite

Caption: TDCPP exposure pathway from consumer products to urinary biomarker.

Urinary_BDCIPP_Workflow Urine_Sample 1. Urine Sample Collection (2 mL) Spiking 2. Spiking with Internal Standard (d10-BDCIPP) Urine_Sample->Spiking SPE 3. Solid-Phase Extraction (Oasis WAX) Spiking->SPE Elution 4. Elution and Evaporation SPE->Elution Analysis 5. LC-MS/MS Analysis Elution->Analysis Data 6. Data Quantification Analysis->Data

Caption: Experimental workflow for urinary BDCIPP analysis.

References

Comparative Toxicity Analysis: Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) vs. Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic, genotoxic, and mechanistic differences between the flame retardant TDCPP and its primary metabolite, BDCIPP.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is a high-production volume organophosphate flame retardant widely used in a variety of consumer products, including furniture foam, electronics, and textiles. Due to its additive nature, TDCPP can leach into the environment, leading to widespread human exposure. Following absorption, TDCPP is metabolized to various compounds, with Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) being a major urinary metabolite commonly used as a biomarker of exposure. While the toxicity of TDCPP has been extensively studied, leading to its classification as a potential carcinogen, the inherent toxicity of its metabolite, BDCIPP, is less characterized. This guide provides a comparative analysis of the available experimental data on the toxicity of TDCPP and BDCIPP to aid researchers in understanding their relative risks and mechanisms of action.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of TDCPP and its metabolite BDCIPP. It is important to note that data for BDCIPP is less comprehensive than for TDCPP.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointValueReference
TDCPP Human Kidney (HK-2)Cell Growth InhibitionIC5027 µM[1][2]
Human Kidney (HK-2)Cell ViabilityIC50171 µM[1][2]
Human Kidney (HK-2)CytotoxicityIC50168 µM[1][2]
Avian HepatocytesCytotoxicityLC5060.3 ± 45.8 µM[3]
Avian Neuronal CellsCytotoxicityLC5028.7 ± 19.1 µM[3]
Human Lung (A549)Cell ViabilityLC50 (48h)82.6 µM[4]
Human Embryonic Kidney (HEK293)Cell Viability-Increased viability at < 1 µM[5]
BDCIPP ---Data not available-

Note: IC50 (Median Inhibitory Concentration) and LC50 (Median Lethal Concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency.

Table 2: Genotoxicity Data
CompoundAssayCell Line/OrganismMetabolic Activation (S9)ResultReference
TDCPP Ames TestSalmonella typhimuriumWithPositive[6]
Mammalian Cell MutagenicityV79 Cells-Less potent than Tris-BP[6]
DNA Repair SynthesisHepatocytes-Less potent than Tris-BP[6]
Cell TransformationSyrian Hamster Embryo Cells-Equally effective as Tris-BP[6]
BDCIPP Ames Test--Data not available-
Micronucleus Assay--Data not available-
Comet Assay--Data not available-

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below to facilitate the replication and validation of experimental findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat cells with various concentrations of TDCPP or BDCIPP for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Expose cells to the test compounds (TDCPP or BDCIPP) for a defined period.

  • Cell Embedding: Mix the cell suspension with low melting point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Micronucleus Assay for Chromosomal Damage

The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Protocol:

  • Cell Culture and Treatment: Culture cells and expose them to the test compounds.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. At least 1000 binucleated cells per treatment group should be analyzed.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of TDCPP and, by extension, its metabolites, is believed to be mediated through several key signaling pathways. The available evidence primarily focuses on TDCPP, with less specific information for BDCIPP.

Oxidative Stress Pathway

Exposure to TDCPP has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. The antioxidant N-acetylcysteine (NAC) has been shown to attenuate TDCPP-induced toxicity, suggesting a significant role for oxidative stress in its mechanism of action[1][2].

Oxidative_Stress_Pathway TDCPP TDCPP Exposure ROS Increased Reactive Oxygen Species (ROS) TDCPP->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellularDysfunction Cellular Dysfunction OxidativeDamage->CellularDysfunction

Caption: TDCPP-induced oxidative stress pathway leading to cellular damage.

Apoptosis Signaling Pathway

TDCPP has been demonstrated to induce apoptosis, or programmed cell death, in various cell types[5][7][8][9][10]. This process is often initiated by cellular stress, including DNA damage and oxidative stress. Key events in TDCPP-induced apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program, and alterations in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity.

Apoptosis_Pathway TDCPP TDCPP Exposure CellularStress Cellular Stress (e.g., DNA Damage, Oxidative Stress) TDCPP->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria Bcl2 Bcl-2 Family Regulation CellularStress->Bcl2 CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Cytochrome c release Bcl2->Mitochondria Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Simplified overview of TDCPP-induced apoptosis signaling.

Discussion and Conclusion

The available data clearly indicate that TDCPP is a cytotoxic and genotoxic compound. It induces cell death, DNA damage, and chromosomal aberrations in a variety of in vitro models. The mechanisms underlying its toxicity appear to involve the induction of oxidative stress and the activation of apoptotic pathways.

In contrast, there is a significant lack of direct, comparative toxicological data for its primary metabolite, BDCIPP. While BDCIPP is widely used as a biomarker for TDCPP exposure, its own toxic potential has not been as thoroughly investigated. The limited available information suggests that the parent compound, TDCPP, may be more toxic than its metabolite in some contexts. For example, one study found that TDCPP was toxic to avian hepatocytes and neuronal cells, while another structurally similar but less chlorinated organophosphate did not show cytotoxicity[3]. This could imply that the degree of chlorination plays a role in the toxicity of these compounds.

For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of compounds when assessing their safety. The toxicity of a parent compound may not fully represent the potential risks, as metabolites can also exhibit significant biological activity. Future research should prioritize direct comparative studies of TDCPP and BDCIPP across a range of toxicological endpoints to provide a more complete understanding of their respective contributions to the adverse health effects associated with TDCPP exposure. This will be crucial for developing more accurate risk assessments and for guiding the development of safer alternative flame retardants.

References

The Indispensable Role of Isotopically Labeled Bis(1,3-dichloro-2-propyl) Phosphate in Bioanalytical Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental health, the accurate quantification of xenobiotic metabolites is paramount. In the analysis of organophosphate flame retardants (OPFRs), the use of an isotopically labeled internal standard, specifically for Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), has become the gold standard. This guide provides a comprehensive comparison of analytical approaches, supported by experimental data, to underscore the superiority of using an isotopically labeled internal standard for the quantification of BDCPP, a primary metabolite of the widely used flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP).

The ubiquitous nature of OPFRs in consumer products leads to widespread human exposure.[1][2] Consequently, biomonitoring of their metabolites in matrices such as urine is crucial for assessing human exposure and understanding potential health effects.[1][3] BDCPP is a key biomarker of exposure to TDCPP. Accurate and precise measurement of BDCPP is essential, and the choice of an internal standard is a critical factor in the analytical method's reliability.

Superiority of Isotopically Labeled Internal Standards

An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard behaves identically to the analyte during extraction, derivatization, and analysis but produces a signal that can be distinguished from the analyte.

Isotopically labeled internal standards, such as deuterium-labeled BDCPP (d10-BDCPP), are structurally identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical chemical and physical behavior ensures that the internal standard experiences the same matrix effects and procedural losses as the native analyte, leading to more accurate and precise quantification.

Performance Comparison: Isotopically Labeled vs. Other Internal Standards

The use of an isotopically labeled internal standard for BDCPP analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates superior performance in terms of recovery, precision, and accuracy when compared to methods that use other types of internal standards, such as structurally similar compounds.

ParameterMethod with Isotopically Labeled BDCPP-d10Method with Alternative Internal Standard (e.g., structural analog)
Analyte Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)This compound (BDCPP)
Internal Standard BDCPP-d10e.g., Diphenyl phosphate (DPP)
Analytical Technique LC-MS/MSLC-MS/MS
Recovery 82% - 113%[1][4]Typically more variable, often in the range of 60% - 120%
Precision (RSD) 2% - 8%[4]Can be significantly higher (>15%) due to differential matrix effects
Method Detection Limit (MDL) As low as 8 pg/mL[1][5]Generally higher due to increased variability and background noise

Experimental Protocol: Quantification of BDCPP in Urine using an Isotopically Labeled Internal Standard

This protocol outlines a typical method for the analysis of BDCPP in human urine using solid-phase extraction (SPE) and LC-MS/MS with an isotopically labeled internal standard.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge an aliquot (e.g., 1 mL) to pellet any precipitates.
  • Transfer the supernatant to a clean tube.
  • Spike the urine sample with a known amount of isotopically labeled internal standard (e.g., BDCPP-d10).
  • Add a buffer (e.g., ammonium (B1175870) acetate) and an enzymatic hydrolysis solution (e.g., β-glucuronidase) to deconjugate the metabolites.
  • Incubate the mixture (e.g., at 37°C for 4 hours).

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis WAX) with methanol (B129727) followed by water.
  • Load the pre-treated urine sample onto the SPE cartridge.
  • Wash the cartridge with a series of solutions (e.g., water, and a low percentage of organic solvent) to remove interferences.
  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate.
  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
  • Injection Volume: 5-20 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native BDCPP and the isotopically labeled internal standard are monitored.

4. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
  • The concentration of BDCPP in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams illustrate the analytical workflow and the metabolic pathway of TDCPP.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample spike Spike with Isotopically Labeled Internal Standard urine_sample->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis load Load Sample hydrolysis->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute reconstitute Reconstitute elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of BDCPP in urine.

metabolic_pathway TDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Metabolism Metabolism (in vivo) TDCPP->Metabolism BDCPP This compound (BDCPP) Metabolism->BDCPP Excretion Urinary Excretion BDCPP->Excretion

Caption: Metabolic pathway of TDCPP to its urinary metabolite BDCPP.

Conclusion

For the reliable biomonitoring of human exposure to the flame retardant TDCPP, the quantification of its metabolite BDCPP in urine is essential. The evidence strongly supports the use of an isotopically labeled internal standard, such as BDCPP-d10, in conjunction with LC-MS/MS. This approach provides superior accuracy, precision, and sensitivity by effectively compensating for matrix effects and procedural variations. For researchers and scientists in the fields of environmental health and drug development, adopting this methodology is crucial for generating high-quality, reproducible data.

References

Navigating Specificity: A Comparative Guide to Antibody Performance in Bis(1,3-dichloro-2-propyl) Phosphate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a primary metabolite of the widely used organophosphate flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), is of paramount importance for toxicological and environmental monitoring. While chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for BDCIPP quantification, immunoassays present a high-throughput and cost-effective alternative. However, the utility of any immunoassay is fundamentally dependent on the specificity of the antibodies employed. This guide provides a comprehensive overview of the critical aspects of assessing antibody specificity for BDCIPP immunoassays, offering a framework for evaluating and comparing potential antibody candidates.

Currently, there is a notable gap in commercially available, well-characterized immunoassays specifically for BDCIPP. This guide, therefore, draws upon established principles of immunoassay development for other small molecules, particularly other organophosphate compounds, to outline a robust strategy for the generation and evaluation of anti-BDCIPP antibodies.

The Cornerstone of a Reliable Immunoassay: Antibody Specificity

An immunoassay's specificity is its ability to solely detect the target analyte, in this case, BDCIPP, without interference from structurally similar molecules. Cross-reactivity with other organophosphate flame retardants or their metabolites can lead to inaccurate quantification and false-positive results. A thorough assessment of antibody specificity is, therefore, a non-negotiable step in the validation of any BDCIPP immunoassay.

Hypothetical Performance Data of Anti-BDCIPP Antibodies

To illustrate the comparative assessment of antibody specificity, the following tables present hypothetical data for three different monoclonal antibodies (mAb) developed against BDCIPP. These tables are structured to facilitate a clear comparison of their performance characteristics.

Table 1: Cross-Reactivity Profile of Hypothetical Anti-BDCIPP Monoclonal Antibodies

CompoundChemical StructuremAb-A Cross-Reactivity (%)mAb-B Cross-Reactivity (%)mAb-C Cross-Reactivity (%)
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) HO-P(=O)(O-CH(CH₂Cl)₂)100 100 100
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)O=P(O-CH(CH₂Cl)₂)₃25.35.112.8
Tris(2-chloroethyl) phosphate (TCEP)O=P(O-CH₂CH₂Cl)₃8.71.23.5
Tris(1-chloro-2-propyl) phosphate (TCIPP)O=P(O-CH(CH₃)CH₂Cl)₃15.62.87.9
Diphenyl phosphate (DPHP)HO-P(=O)(O-C₆H₅)₂<0.1<0.1<0.1
Bis(2-chloroethyl) phosphate (BCEP)HO-P(=O)(O-CH₂CH₂Cl)₂35.28.918.4

Cross-reactivity is calculated as (IC50 of BDCIPP / IC50 of competing compound) x 100.

Table 2: Key Performance Metrics of Hypothetical Anti-BDCIPP Immunoassays

ParameterImmunoassay using mAb-AImmunoassay using mAb-BImmunoassay using mAb-C
IC50 for BDCIPP (ng/mL) 5.22.53.8
Limit of Detection (LOD) (ng/mL) 0.50.20.4
Linear Working Range (ng/mL) 1 - 200.5 - 100.8 - 15
Intra-assay Precision (CV%) < 8%< 5%< 7%
Inter-assay Precision (CV%) < 12%< 8%< 10%

From this hypothetical data, mAb-B demonstrates superior performance due to its lower IC50, resulting in a more sensitive assay with a lower limit of detection. Crucially, it also exhibits significantly lower cross-reactivity with other common organophosphate flame retardants compared to mAb-A and mAb-C, making it the most specific and reliable antibody for BDCIPP quantification.

Experimental Protocols: A Roadmap to Specificity Assessment

The development and validation of a specific immunoassay for BDCIPP involves a series of well-defined experimental procedures.

Hapten Synthesis and Immunogen Preparation

As BDCIPP is a small molecule, it is not immunogenic on its own. Therefore, it must be covalently linked to a larger carrier protein to elicit an immune response. This process begins with the synthesis of a hapten, a derivative of BDCIPP that contains a reactive group for conjugation.

Hapten Design and Synthesis: The key to generating specific antibodies is the rational design of the hapten. The linker arm should be attached to a position on the BDCIPP molecule that is distal from the key antigenic determinants. This strategy ensures that the unique structural features of BDCIPP are presented to the immune system.

Hapten_Synthesis BDCIPP This compound (BDCIPP) Derivatization Chemical Derivatization (Introduction of a linker arm with a terminal reactive group, e.g., -COOH, -NH2) BDCIPP->Derivatization Hapten BDCIPP Hapten Derivatization->Hapten

Figure 1. Hapten Synthesis Workflow

Immunogen and Coating Antigen Preparation: The synthesized hapten is then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create the immunogen. For a competitive immunoassay, a different carrier protein or a different hapten-protein conjugation ratio is often used for the coating antigen to avoid non-specific binding.

Antibody Production and Screening

Monoclonal antibodies are preferred for their homogeneity and consistent performance. The production of monoclonal antibodies typically follows the hybridoma technology workflow.

Antibody_Production Immunization Immunization of Mice with BDCIPP-KLH Conjugate Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Medium Selection Fusion->HAT_Selection Screening Screening of Hybridoma Supernatants (ELISA against BDCIPP-BSA) HAT_Selection->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Expansion Expansion and Antibody Purification Cloning->Expansion

Figure 2. Monoclonal Antibody Production Workflow
Competitive ELISA for Specificity Testing

A competitive enzyme-linked immunosorbent assay (ELISA) is the primary method for determining the specificity of the generated antibodies.

Protocol:

  • Coating: Microtiter plates are coated with the BDCIPP-BSA conjugate.

  • Competition: A fixed concentration of the anti-BDCIPP antibody is pre-incubated with either BDCIPP standard solutions of varying concentrations or solutions of potentially cross-reacting compounds.

  • Incubation: The antibody-analyte mixtures are added to the coated wells.

  • Washing: Unbound antibodies are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric).

  • Data Analysis: The signal intensity is inversely proportional to the concentration of BDCIPP or the cross-reacting compound in the sample. The IC50 values (the concentration of analyte that causes 50% inhibition of the signal) are determined for BDCIPP and each tested compound. Cross-reactivity is then calculated.

Competitive_ELISA cluster_Well Microtiter Well Coating 1. Coating with BDCIPP-BSA Blocking 2. Blocking Coating->Blocking Competition 3. Addition of Antibody + Sample/Standard Blocking->Competition Washing1 4. Washing Competition->Washing1 Secondary_Ab 5. Addition of Enzyme-labeled Secondary Ab Washing1->Secondary_Ab Washing2 6. Washing Secondary_Ab->Washing2 Substrate 7. Addition of Substrate Washing2->Substrate Detection 8. Signal Detection Substrate->Detection

Figure 3. Competitive ELISA Workflow

Alternative Methods for BDCIPP Detection

While immunoassays offer significant advantages, it is crucial to consider alternative and confirmatory methods for BDCIPP analysis.

Table 3: Comparison of BDCIPP Detection Methods

FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Dependent on antibody cross-reactivityHigh, based on molecular fragmentation
Sensitivity High (ng/mL to pg/mL range)Very high (pg/mL to fg/mL range)[1]
Throughput High (96-well plate format)Lower, sequential sample analysis
Cost Relatively lowHigh (instrumentation and maintenance)
Expertise ModerateHigh
Application Screening, high-throughput analysisConfirmatory analysis, research

Conclusion

The development of a highly specific immunoassay for this compound would provide a valuable tool for researchers and professionals in environmental and health sciences. The cornerstone of such an assay is the generation of antibodies with minimal cross-reactivity to other structurally related organophosphate flame retardants. By following a rigorous process of hapten design, antibody production, and comprehensive specificity testing using competitive ELISA, it is possible to develop a reliable and sensitive immunoassay for BDCIPP. While LC-MS/MS remains the definitive confirmatory method, a well-validated immunoassay can serve as a powerful screening tool, enabling large-scale studies and rapid assessment of BDCIPP exposure. The principles and hypothetical data presented in this guide offer a clear framework for the evaluation and comparison of antibody performance, ultimately contributing to more accurate and reliable data in the field.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for BDCPP Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a prevalent organophosphate flame retardant, is of paramount importance. The critical step in any analytical workflow for BDCPP is the efficiency of the sample extraction and cleanup. Solid-Phase Extraction (SPE) stands out as a robust and widely adopted technique for this purpose. This guide provides a comparative analysis of different SPE cartridges for BDCPP extraction, supported by experimental data and detailed protocols to aid in method development and optimization.

Comparative Extraction Efficiency of SPE Cartridges

The choice of SPE sorbent is a critical factor that dictates the recovery and purity of the analyte. While various sorbent chemistries are available, their performance in extracting BDCPP and other organophosphate flame retardants can vary significantly. The following table summarizes the reported extraction efficiencies of different SPE cartridges for BDCPP and other relevant flame retardants.

SPE Cartridge TypeAnalyte(s)Sample MatrixReported RecoveryReference
Mixed-Mode Anion Exchange bis(1,3-dichloro-2-propyl) phosphate (BDCPP)Human Urine82 ± 10% to 91 ± 4%[1]
Hydrophilic-Lipophilic Balance (HLB) Hexabromocyclododecane (HBCD), Tetrabromobisphenol-A (TBBPA), Bromophenols (BPs), Organophosphate Flame Retardants (OPFRs)Water76.2-98.1% (for HBCD, TBBPA, BPs), 72.4-110.3% (for OPFRs)[2]
Strata-X (Reverse Phase Polymer) Alkylphenol Ethoxylates and Brominated Flame RetardantsWastewater> 60%[3]
Molecularly Imprinted Polymer (MIP) Diphenyl phosphate (DPP)Aqueous Solutions & Human Urine> 80% (aqueous), > 70% (urine)[4][5]
OASIS PolyphenolsTobaccoHigh recovery (exact % not specified)
C18 PolyphenolsTobaccoHigh recovery (exact % not specified)
Cleanert PestiCarb, C18, Cleanert-SAX, Florosil Alkylphenol Ethoxylates and Brominated Flame RetardantsWastewaterVaried (Strata-X selected as optimal)[3]

Experimental Workflow for SPE

The general procedure for Solid-Phase Extraction involves four key steps: conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte of interest. The following diagram illustrates this fundamental workflow.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Recovery cluster_3 Analysis Conditioning 1. Conditioning (Equilibrate sorbent) Loading 2. Sample Loading (Analyte binds to sorbent) Conditioning->Loading Washing 3. Washing (Remove interferences) Loading->Washing Elution 4. Elution (Recover analyte) Washing->Elution Analysis Downstream Analysis (e.g., LC-MS/MS) Elution->Analysis

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Detailed Experimental Protocols

For reproducible and accurate results, adherence to a well-defined experimental protocol is crucial. Below are detailed methodologies for two of the cited SPE applications.

Protocol 1: Extraction of BDCPP from Human Urine using Mixed-Mode Anion Exchange SPE[1]

This method is designed for the analysis of BDCPP, a primary metabolite of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP), in human urine.

  • Sample Preparation:

  • Solid-Phase Extraction (SPE):

    • Cartridge: Mixed-mode anion exchange SPE cartridge.

    • Conditioning: Condition the cartridge sequentially with 4 mL of 5% ammonium hydroxide (B78521) in methanol (B129727), 4 mL of methanol, and 4 mL of 10 mM ammonium acetate (pH 5).

    • Sample Loading: Load the prepared urine sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing:

      • Wash the cartridge with 4 mL of 10 mM ammonium acetate (pH 5).

      • Follow with a wash of 4 mL of 10% methanol in water.

      • Dry the cartridge under vacuum for 10 minutes.

    • Elution: Elute the analytes with 4 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 1:1 (v/v) methanol:water.

    • Vortex and transfer to an autosampler vial for analysis.

  • Analytical Method:

    • Atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry (APCI-LC-MS/MS).

Protocol 2: Extraction of Various Flame Retardants from Water using Hydrophilic-Lipophilic-Balance (HLB) SPE[2]

This protocol is suitable for the simultaneous extraction of a range of flame retardants, including organophosphates, from various water matrices.

  • Sample Preparation:

    • Acidify water samples to a pH range of 2-3.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Hydrophilic-Lipophilic-Balance (HLB) SPE cartridge.

    • Conditioning: (Specific conditioning steps are not detailed in the abstract but would typically involve methanol followed by acidified water).

    • Sample Loading: Pass the acidified water sample through the HLB cartridge.

    • Washing: (Specific washing steps are not detailed but would typically involve a weak organic solvent in water to remove polar interferences).

    • Elution: Elute the retained analytes with 12 mL of acetonitrile.

  • Eluate Processing:

    • The eluate is then concentrated and prepared for instrumental analysis.

  • Analytical Method:

    • Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The analysis was performed in two separate runs under different conditions to accommodate the different ionization properties of the various flame retardant groups.

Conclusion

The selection of an appropriate SPE cartridge and the optimization of the extraction protocol are critical for the reliable quantification of BDCPP and other flame retardants. Mixed-mode anion exchange cartridges have demonstrated high recovery rates specifically for BDCPP in complex biological matrices like urine.[1] For broader screening of multiple classes of flame retardants in aqueous samples, hydrophilic-lipophilic balance (HLB) cartridges offer a versatile and efficient option.[2] Researchers should consider the specific analyte(s) of interest, the sample matrix, and the desired level of sensitivity when selecting an SPE method. The protocols and comparative data presented in this guide serve as a valuable starting point for developing and refining analytical methods for these important environmental and biological contaminants.

References

A Comparative Guide to the Analytical Quantification of Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed analytical method for the quantification of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP), a primary metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), with an established method. The objective is to offer a comprehensive overview of their respective performances, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is a significant biomarker for assessing human exposure to TDCPP, a widely used organophosphate flame retardant.[1] Accurate and sensitive quantification of BDCIPP in biological matrices, such as urine, is crucial for toxicological and environmental monitoring studies. This guide compares a recently developed Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) method with a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, highlighting advancements in analytical performance.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics of the new UPLC-HRMS method and a conventional LC-MS/MS method for the analysis of BDCIPP in urine.

Performance MetricNew Method (UPLC-HRMS)Existing Method (LC-MS/MS)
Limit of Quantification (LOQ) 0.40 ng/mLNot explicitly stated, but detection limits are in the low pg/mL range.
Limit of Detection (LOD) 0.13 ng/mL (geometric mean)8 pg/mL
Accuracy (Recovery) 101% (average)82 ± 10% to 91 ± 4%
Precision (RSD) 3%Not explicitly stated
Analysis Time < 3 minutesNot explicitly stated
Sample Volume 5 µL (direct injection)Not explicitly stated, but involves solid-phase extraction.
Ionization Technique Not specified, but likely ESIAtmospheric Pressure Chemical Ionization (APCI)

Experimental Protocols

New Method: Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)

This high-throughput method allows for the direct injection of urine samples, significantly reducing sample preparation time.

1. Sample Preparation:

  • Urine samples (5 µL) are directly injected into the UPLC system.

2. Liquid Chromatography (UPLC):

  • Column: A short column with a narrow diameter and small particle size (50 mm × 2.1 mm × 1.7 µm) is used for rapid separation.

  • Mobile Phase: An acetonitrile/water mixture buffered with 5mM of ammonium (B1175870) hydroxide/ammonium formate (B1220265) (pH 9.2) is employed for optimal sensitivity.

  • Flow Rate: Not explicitly stated, but optimized for a sub-3-minute run time.

3. Mass Spectrometry (HRMS):

  • Instrument: A time-of-flight mass spectrometer (TOF-MS) is utilized for high-resolution mass analysis.

  • Quantification: Quantification is performed using deuterated analogues of the analytes as internal standards.

Existing Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes solid-phase extraction for sample clean-up and concentration prior to LC-MS/MS analysis.[2][3]

1. Sample Preparation:

  • Urine samples are subjected to mixed-mode anion exchange solid-phase extraction (SPE).[2][3]

  • Mass-labeled internal standards are added prior to extraction.[2][3]

2. Liquid Chromatography (LC):

  • The specific column and mobile phase composition are not detailed in the provided abstracts but are selected to achieve separation of BDCIPP from other urinary components.

3. Mass Spectrometry (MS/MS):

  • Instrument: A tandem mass spectrometer is used for detection.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) operating in negative ionization mode is employed.[2][3][4]

  • Detection: Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity for BDCIPP.[4]

Visualizing the Methodologies

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the experimental workflows for the new and existing methods.

Analytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Comp Method Comparison cluster_Imp Implementation Dev Define Analytical Requirements Optimize Optimize Method Parameters Dev->Optimize Specificity Specificity/ Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Compare Compare Performance with Existing Method Robustness->Compare Implement Routine Analysis Compare->Implement

Caption: General workflow for analytical method validation.

Method_Workflow_Comparison cluster_New New Method (UPLC-HRMS) cluster_Existing Existing Method (LC-MS/MS) New_Sample Urine Sample (5 µL) New_Inject Direct Injection New_Sample->New_Inject New_UPLC UPLC Separation (< 3 min) New_Inject->New_UPLC New_HRMS HRMS Detection (TOF) New_UPLC->New_HRMS New_Data Data Analysis New_HRMS->New_Data Old_Sample Urine Sample Old_SPE Solid-Phase Extraction (SPE) Old_Sample->Old_SPE Old_LC LC Separation Old_SPE->Old_LC Old_MSMS MS/MS Detection (APCI, MRM) Old_LC->Old_MSMS Old_Data Data Analysis Old_MSMS->Old_Data

Caption: Comparison of experimental workflows.

Conclusion

The new UPLC-HRMS method offers a significant advantage in terms of sample throughput and reduced sample volume requirements due to its direct injection approach. While both methods demonstrate adequate sensitivity for the detection of BDCIPP in urine, the UPLC-HRMS method provides a much faster analysis time. The LC-MS/MS method, incorporating a solid-phase extraction step, may offer benefits in terms of sample cleanup and potentially lower detection limits, as suggested by the 8 pg/mL LOD.[2][3] The choice between these methods will ultimately depend on the specific requirements of the study, such as the desired sample throughput, available instrumentation, and the required level of sensitivity.

References

Safety Operating Guide

Proper Disposal of Bis(1,3-dichloro-2-propyl) Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This document provides essential safety and logistical information for the proper disposal of Bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), a metabolite of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Adherence to these guidelines is critical to ensure personal safety and environmental protection.

Bis(1,3-dichloro-2-propyl) phosphate is classified as a hazardous substance. It is harmful if swallowed, a suspected carcinogen, and toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a recommendation but a regulatory necessity. The primary recommended method for the disposal of BDCPP is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize harmful combustion products. Under no circumstances should this chemical be discharged into sewer systems or released into the environment.

Immediate Safety and Handling Precautions

Before handling BDCPP, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of aerosols or dust, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material, such as vermiculite (B1170534) or sand, and collected into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials, such as paper towels, to clean up spills.

Laboratory-Scale Disposal and Degradation Approaches

While controlled incineration remains the standard for bulk disposal, several laboratory-scale degradation methods for chlorinated organophosphate esters have been investigated. These methods, primarily based on recent research, may be considered for the treatment of small quantities of BDCPP waste in a laboratory setting, provided the necessary equipment and expertise are available. It is crucial to note that these are advanced techniques and may require validation and risk assessment before implementation.

Disposal/Degradation MethodEfficiencyKey ParametersReference
Biodegradation Complete degradation of 20 µM within 6 hours.Use of specific bacterial cultures (e.g., Acidovorax spp., Sphingomonas spp.) as the sole phosphorus source.[1]
Reductive Degradation 100% degradation of TDCPP within 3 hours.Use of sulfidated nanoscale zerovalent iron (S-nZVI) with cetyltrimethylammonium bromide (CTAB).[2]
Photocatalytic Degradation 95% removal of a related compound (TCPP) in 360 minutes.UV irradiation in the presence of a TiO2 photocatalyst.[3]

Experimental Protocols Overview

Detailed experimental protocols for the above-mentioned degradation techniques are described in the referenced scientific literature. These protocols are suitable for researchers with a background in environmental chemistry and microbiology and should be performed in a controlled laboratory environment.

Biodegradation Protocol Outline:

  • Isolate and culture specific bacterial strains capable of degrading chlorinated organophosphate esters.

  • Prepare a minimal salt medium with this compound as the sole phosphorus source.

  • Inoculate the medium with the bacterial culture.

  • Incubate under controlled temperature and agitation.

  • Monitor the degradation of the compound using appropriate analytical techniques such as chromatography.

Reductive Degradation Protocol Outline:

  • Synthesize sulfidated nanoscale zerovalent iron (S-nZVI) particles.

  • Prepare an aqueous solution of this compound.

  • Add the S-nZVI particles and a surfactant such as CTAB to the solution.

  • Agitate the mixture in an oxygen-free environment.

  • Analyze the concentration of the parent compound and its degradation products over time.

Photocatalytic Degradation Protocol Outline:

  • Prepare a suspension of a photocatalyst, such as TiO2, in an aqueous solution of this compound.

  • Irradiate the suspension with a UV light source of a specific wavelength.

  • Continuously mix the solution during irradiation.

  • Withdraw samples at regular intervals to measure the decrease in the concentration of the target compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Disposal A BDCPP Waste (Solid/Liquid) B Segregate from other waste streams A->B C Use compatible, sealed container B->C D Label clearly: 'Hazardous Waste - this compound' C->D E Store in designated hazardous waste accumulation area D->E F Arrange for pickup by licensed hazardous waste disposal service E->F G Transport to a certified Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal: Controlled Incineration G->H

Logical workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling Bis(1,3-dichloro-2-propyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Operational Plans

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Bis(1,3-dichloro-2-propyl) phosphate (B84403). The following procedures are designed to ensure the safety of all laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risks and ensure regulatory compliance.

Personal Protective Equipment (PPE) Requirements

Due to the hazardous nature of Bis(1,3-dichloro-2-propyl) phosphate, a suspected carcinogen and a substance that can cause organ damage through prolonged or repeated exposure, stringent PPE protocols are required. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.

1.1. Hand Protection

Glove MaterialRecommendationRationale
Viton® Excellent High resistance to chlorinated solvents and aromatic hydrocarbons.[1][2][3]
Butyl Rubber Good Offers protection against a wide range of chemicals, including esters and ketones.[4][5]
Nitrile Rubber Fair to Good (for splash protection only) Provides good resistance to oils, greases, and some organic solvents.[6][7] Not recommended for prolonged contact.
Latex Poor Not recommended due to poor chemical resistance to this class of compounds.

Important: Always inspect gloves for any signs of degradation or damage before use. Double-gloving is recommended when handling concentrated solutions.

1.2. Eye and Face Protection

  • Safety Glasses with Side Shields: Mandatory for all procedures involving the handling of this compound.

  • Chemical Splash Goggles: Required when there is a risk of splashing.

  • Face Shield: Must be worn in conjunction with chemical splash goggles during procedures with a significant splash hazard, such as transferring large volumes or working with heated solutions.

1.3. Protective Clothing

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Gown: Required when there is a potential for significant splashes or contamination.

  • Full-Body Chemical-Resistant Suit: Necessary for large-scale operations or in the event of a major spill.

1.4. Respiratory Protection

Respiratory protection is essential when there is a potential for inhalation of aerosols, dust, or vapors of this compound. The selection of the appropriate respirator depends on the airborne concentration of the chemical. While no specific Occupational Exposure Limits (OELs) have been established by OSHA or ACGIH for this compound, a conservative approach based on recommendations for similar organophosphates should be adopted.[8][9][10][11][12]

Exposure ScenarioRecommended RespiratorAssigned Protection Factor (APF)
Low vapor pressure, handled in a well-ventilated area or chemical fume hoodNot generally requiredN/A
Potential for aerosol, dust, or vapor generation (e.g., heating, sonicating, weighing fine powder)Air-purifying half-mask respirator with organic vapor (OV) cartridges and P100 particulate filters.[13][14][15]10
Higher potential for exposure or unknown concentrationsAir-purifying full-facepiece respirator with organic vapor (OV) cartridges and P100 particulate filters.[13]50
Emergency situations (e.g., large spills) or entry into confined spaces with high concentrationsSupplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA).[13][16][17]>50

Note: All personnel required to wear respirators must be medically cleared, trained, and fit-tested annually as per OSHA regulations.

Operational Plan for Handling this compound

A systematic approach to handling this chemical is crucial for minimizing risk.

2.1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedure to be performed.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.

  • Gather Materials: Ensure all necessary chemicals, equipment, and PPE are readily available.

  • Emergency Preparedness: Confirm the location and functionality of safety showers, eyewash stations, and spill kits.

2.2. Donning of Personal Protective Equipment

The following sequence should be followed to ensure proper protection:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Protective Clothing: Don lab coat, followed by a chemical-resistant apron if required.

  • Respiratory Protection: If required, perform a seal check on the respirator.

  • Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

PPE Donning Sequence A 1. Hand Hygiene B 2. Protective Clothing (Lab Coat, Apron) A->B C 3. Respiratory Protection (if required) B->C D 4. Eye and Face Protection C->D E 5. Gloves D->E

Caption: A flowchart illustrating the correct order for putting on Personal Protective Equipment.

2.3. Handling Procedure

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood.

  • Containment: Use secondary containment (e.g., a tray) to contain any potential spills.

  • Avoid Aerosol Generation: Handle the chemical in a manner that minimizes the generation of dust or aerosols.

  • Labeling: Clearly label all containers with the chemical name and associated hazards.

2.4. Doffing of Personal Protective Equipment

To prevent cross-contamination, remove PPE in the following order:

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair by grasping the outside of one glove with the other gloved hand and peeling it off. Slide an ungloved finger under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield/Goggles: Remove from the back of the head.

  • Protective Clothing: Remove the apron or lab coat by unfastening it and rolling it down from the shoulders, turning it inside out as you go.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Doffing Sequence A 1. Gloves B 2. Face Shield / Goggles A->B C 3. Protective Clothing B->C D 4. Respirator (if used) C->D E 5. Hand Hygiene D->E

Caption: A flowchart illustrating the correct order for removing Personal Protective Equipment.

Disposal Plan

3.1. Chemical Waste

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and leak-proof container.

  • Follow your institution's hazardous waste disposal procedures.

3.2. Contaminated PPE Disposal

  • All disposable PPE that has come into contact with this compound must be treated as hazardous waste.[6][18]

  • Place contaminated gloves, aprons, and other disposable items in a designated, labeled hazardous waste bag or container.[6]

  • Do not dispose of contaminated PPE in the regular trash.[6]

  • Reusable PPE must be decontaminated according to established procedures before being stored or reused.

By adhering to these safety and logistical guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,3-dichloro-2-propyl) phosphate
Reactant of Route 2
Reactant of Route 2
Bis(1,3-dichloro-2-propyl) phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.